molecular formula C28H36BrP B1670181 Decyltriphenylphosphonium bromide CAS No. 32339-43-8

Decyltriphenylphosphonium bromide

カタログ番号: B1670181
CAS番号: 32339-43-8
分子量: 483.5 g/mol
InChIキー: GVPLMQGXUUHCSB-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decyl-TPP, also known as (1-Decyl)triphenylphosphonium bromide, may be used as intermediate for chemical synthesis, Decyl-TPP can be also used as an inactive control or as a reference to mitoquinone (MitoQ).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

decyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36P.BrH/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPLMQGXUUHCSB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954126
Record name Decyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32339-43-8
Record name Phosphonium, decyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32339-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032339438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Decyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a valuable synthetic intermediate and a key component in the development of mitochondria-targeted therapeutics. Its lipophilic cation structure allows it to accumulate within mitochondria, driven by the negative mitochondrial membrane potential. This technical guide provides a comprehensive overview of its synthesis and purification, including detailed experimental protocols, quantitative data, and process visualizations.

Core Concepts: The Wittig Reaction and Mitochondrial Targeting

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, closely related to the preparations of phosphonium ylides for the Wittig reaction. In this synthesis, the phosphorus atom of triphenylphosphine (B44618) acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane (B1670165). This forms the stable phosphonium salt.

The primary application of this compound in drug development lies in its ability to target mitochondria. The large, delocalized positive charge on the phosphonium cation and the lipophilic nature of the decyl and phenyl groups facilitate its passage across the mitochondrial membranes and subsequent accumulation in the mitochondrial matrix.[1] This property is harnessed to deliver therapeutic agents specifically to the mitochondria, which are implicated in a variety of pathologies.

Experimental Protocols

Synthesis of this compound

This protocol details a common method for the synthesis of this compound via a nucleophilic substitution reaction between triphenylphosphine and 1-bromodecane.[1][2]

Materials:

  • Triphenylphosphine (PPh₃)

  • 1-Bromodecane

  • Toluene (B28343) (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add 1-bromodecane (1.1 to 10 equivalents) to the solution. The ratio of reactants can be varied to optimize the reaction.[1][2]

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for a period ranging from 6 to 48 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.[1]

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.[1]

  • Dry the product under vacuum to yield the final this compound.

Purification of this compound

Purification is crucial to remove unreacted starting materials and byproducts. The choice of method depends on the physical state of the crude product (solid or oil) and the desired purity.

1. Recrystallization:

If the crude product is a solid, recrystallization can be an effective purification method.

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or isopropanol. Triphenylphosphine oxide, a common impurity, is more soluble in polar solvents than the desired product.[3]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

2. Trituration/Washing:

For oily or highly impure solid products, trituration can be employed.

  • Wash the crude product repeatedly with a solvent in which the impurities are soluble but the product is not, such as n-hexane or diethyl ether.[4][5] This process may induce crystallization of an oily product.[5]

  • Decant the solvent or filter the solid after each wash.

  • Dry the purified product under vacuum.

3. Silica (B1680970) Gel Chromatography:

For challenging purifications or to achieve very high purity, silica gel chromatography is an option.[2]

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the solution onto a silica gel column.

  • Elute the column with a suitable solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 1% to 10% methanol).[2]

  • Collect the fractions containing the pure product, identified by TLC analysis.

  • Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound and its Analogs

Reactant 1Reactant 2SolventTemperature (°C)Duration (h)Yield (%)Reference
Triphenylphosphine1-BromodecaneTolueneReflux24-48Not Specified[1]
para-substituted triphenylphosphine1-BromodecaneNeat100-1406-7245-87[2]
Triphenylphosphine1-BromononaneTolueneReflux72Not Specified[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₃₆BrP[6][7]
Molecular Weight483.47 g/mol [8]
AppearanceWhite solid/Solid powder[1][8]
Melting PointNot Specified
SolubilitySoluble in ethanol, methanol, and water. Insoluble in toluene and hexane.[9]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Triphenylphosphine + 1-Bromodecane Reaction Reflux (110°C, 6-48h) under Inert Atmosphere Reactants->Reaction Solvent Anhydrous Toluene Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Crude Crude Product Drying->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Silica Gel Chromatography Crude->Chromatography Trituration Trituration Crude->Trituration Pure Pure Decyltriphenyl- phosphonium Bromide Recrystallization->Pure Chromatography->Pure Trituration->Pure

Caption: Workflow for the synthesis and purification of this compound.

Mitochondrial_Targeting cluster_cell Cell cluster_mitochondrion Mitochondrion Cytoplasm Cytoplasm OMM Outer Mitochondrial Membrane Cytoplasm->OMM Passage IMS Intermembrane Space IMM Inner Mitochondrial Membrane (Negative Potential) IMS->IMM Accumulation driven by membrane potential Matrix Mitochondrial Matrix IMM->Matrix DTPP Decyltriphenylphosphonium Bromide (DTPP) DTPP->Cytoplasm Cellular Uptake

Caption: Mechanism of mitochondrial targeting by this compound.

References

Lipophilicity and Membrane Potential Interactions of Dodecyltriphenylphosphonium (DTPP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyltriphenylphosphonium (DTPP) is a lipophilic cation that has garnered significant attention in biomedical research, primarily for its ability to selectively accumulate within mitochondria. This property is driven by the large negative mitochondrial membrane potential. This technical guide provides an in-depth overview of the core physicochemical properties of DTPP, focusing on its lipophilicity and its profound interactions with cellular and mitochondrial membrane potentials. We will explore the experimental methodologies used to quantify these characteristics, present available quantitative data, and elucidate the downstream signaling events triggered by DTPP's mitochondrial accumulation, including the induction of apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and cellular biology.

Introduction

The triphenylphosphonium (TPP) cation is a well-established molecular scaffold for targeting bioactive molecules to mitochondria. The addition of a long alkyl chain, such as the dodecyl group in DTPP, significantly enhances its lipophilicity, facilitating its passage across cellular membranes. The positive charge of the phosphonium (B103445) group then drives its accumulation into the negatively charged mitochondrial matrix. This targeted accumulation makes DTPP and its derivatives promising candidates for delivering therapeutic agents to mitochondria, which are central to cellular metabolism and apoptosis. Understanding the interplay between DTPP's lipophilicity and its effects on membrane potential is crucial for the rational design of mitochondria-targeted drugs.

Lipophilicity of DTPP

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For DTPP, its high lipophilicity is essential for its ability to traverse the plasma and mitochondrial membranes. The most common measure of lipophilicity is the partition coefficient (logP), which quantifies the ratio of a compound's concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent (water).

Quantitative Data: Lipophilicity of DTPP
CompoundParameterValueMethod
Dodecyltriphenylphosphonium (DTPP)XLogP3-AA10.2Computed

Table 1: Computed Lipophilicity of DTPP. This table summarizes the computationally predicted octanol-water partition coefficient (logP) for DTPP, indicating its high lipophilicity.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP for non-ionizable compounds) or the distribution coefficient (logD for ionizable compounds at a specific pH).[1][2][3]

Objective: To determine the logD of DTPP at a physiological pH of 7.4.

Materials:

  • Dodecyltriphenylphosphonium bromide (DTPP)

  • 1-Octanol (B28484) (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration measurement

  • Glass vials

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DTPP in PBS (pH 7.4).

    • Pre-saturate the 1-octanol and PBS by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Add a known volume of the DTPP stock solution to a vial containing a known volume of pre-saturated 1-octanol.

    • Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure the partitioning equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the aqueous and octanol (B41247) phases.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

    • Determine the concentration of DTPP in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • Calculation of logD:

    • Calculate the distribution coefficient (D) as the ratio of the concentration of DTPP in the octanol phase to its concentration in the aqueous phase.

    • The logD is the base-10 logarithm of the distribution coefficient.

Interaction with Membrane Potential

The primary driver for the mitochondrial accumulation of DTPP is the mitochondrial membrane potential (ΔΨm), which is significantly more negative (typically -150 to -180 mV) than the plasma membrane potential.[4] This large potential difference acts as an electrophoretic force, drawing the positively charged DTPP cation into the mitochondrial matrix.

DTPP-Induced Mitochondrial Depolarization

The accumulation of DTPP within the mitochondria can disrupt the inner mitochondrial membrane, leading to a collapse of the membrane potential, a phenomenon known as depolarization.[4] This depolarization has profound consequences for mitochondrial function, including impaired ATP synthesis and the initiation of apoptotic signaling pathways. While the qualitative effect is well-established, specific quantitative measurements of DTPP-induced depolarization in millivolts are not extensively reported in the provided search results. However, the effect is expected to be dose-dependent, with higher concentrations of DTPP leading to more significant depolarization. For context, studies on other mitochondrial toxins show that a reduction in membrane potential from a resting state of around -140 mV to -108 mV can be induced by cellular stress.[5]

Experimental Protocol: Measurement of Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in TMRM fluorescence intensity.

Objective: To qualitatively and quantitatively assess the effect of DTPP on mitochondrial membrane potential.

Materials:

  • Cells in culture (e.g., a relevant cancer cell line)

  • Dothis compound (DTPP) solution of known concentration

  • Tetramethylrhodamine, methyl ester (TMRM) stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope or plate reader with appropriate filters for TMRM (Excitation/Emission: ~548/573 nm)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging plate or dish and allow them to adhere and grow overnight.

  • TMRM Staining:

    • Prepare a working solution of TMRM in cell culture medium at a final concentration of 25-100 nM.

    • Remove the old medium from the cells and incubate them with the TMRM-containing medium for 30-60 minutes at 37°C.

  • DTPP Treatment:

    • Prepare various concentrations of DTPP in the TMRM-containing medium.

    • Replace the TMRM loading solution with the DTPP-containing medium.

  • Image Acquisition/Fluorescence Measurement:

    • Immediately begin acquiring fluorescence images or measuring fluorescence intensity over time.

    • As a positive control, add a known concentration of FCCP (e.g., 10 µM) to a separate set of wells to induce complete mitochondrial depolarization.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest over time.

    • Normalize the fluorescence intensity to the baseline (before DTPP addition).

    • Compare the rate and extent of fluorescence decrease in DTPP-treated cells to untreated and FCCP-treated controls.

Downstream Signaling and Cytotoxicity

The DTPP-induced mitochondrial depolarization is a key event that can trigger programmed cell death, or apoptosis. The disruption of the mitochondrial inner membrane leads to the release of pro-apoptotic factors into the cytoplasm, initiating a cascade of events that culminate in cell death.

DTPP-Induced Apoptosis

The mitochondrial or intrinsic pathway of apoptosis is heavily regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, form pores in the outer mitochondrial membrane, leading to the release of cytochrome c.[1][6][7] In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8][9][10]

Signaling Pathway Visualization

DTPP_Apoptosis_Pathway DTPP DTPP Mito Mitochondrial Accumulation DTPP->Mito Depolarization Mitochondrial Depolarization (ΔΨm ↓) Mito->Depolarization BaxBak Bax/Bak Activation Depolarization->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DTPP-induced apoptotic signaling pathway.

Cytotoxicity of DTPP

The ability of DTPP to induce apoptosis makes it a cytotoxic agent, particularly against cancer cells which often exhibit a higher mitochondrial membrane potential and are more reliant on mitochondrial metabolism. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineIC50 (µM)
Human Renal (TK-10)0.62 - 7.72
Melanoma0.62 - 7.72
Breast Cancer (MCF-7)0.62 - 7.72

Table 2: Cytotoxicity of DTPP Analogs in Various Cancer Cell Lines. This table presents the IC50 values for quinazoline (B50416) derivatives, which are structurally distinct from DTPP, but provides a general context for the cytotoxic potential of compounds targeting cancer cells.[11][12] More specific IC50 data for DTPP across a broader range of cell lines is needed for a comprehensive understanding.

Conclusion

Dodecyltriphenylphosphonium (DTPP) is a highly lipophilic cation that effectively targets and accumulates within mitochondria, driven by the mitochondrial membrane potential. This accumulation leads to mitochondrial depolarization, a critical event that can trigger the intrinsic apoptotic pathway, ultimately resulting in cell death. The information and protocols provided in this technical guide offer a foundational understanding of DTPP's key characteristics and biological effects. Further research is warranted to obtain more precise quantitative data on DTPP's experimental logP value and its direct impact on mitochondrial membrane potential in millivolts across various cell types. Such data will be invaluable for the continued development of DTPP-based molecules as mitochondria-targeted therapeutics.

Experimental Workflow Visualization

Experimental_Workflow start Start logP Determine Lipophilicity (logP) Shake-Flask Method start->logP mem_pot Measure Mitochondrial Membrane Potential (ΔΨm) TMRM Assay start->mem_pot cyto Assess Cytotoxicity (IC50) Cell Viability Assay start->cyto end End logP->end apoptosis Investigate Apoptosis Caspase Activation Assay mem_pot->apoptosis cyto->end apoptosis->end

Caption: General experimental workflow for characterizing DTPP.

References

An In-depth Technical Guide to Decyltriphenylphosphonium Bromide (CAS: 32339-43-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium (B103445) salt that has garnered significant interest in various scientific fields, particularly in drug development and biomedical research. Its unique molecular structure, featuring a lipophilic triphenylphosphonium cation coupled with a ten-carbon alkyl chain, facilitates its accumulation within mitochondria. This characteristic makes it a valuable tool for delivering therapeutic agents to this critical organelle and for developing novel therapeutic strategies targeting mitochondrial dysfunction. This guide provides a comprehensive overview of the core technical aspects of DTPB, including its physicochemical properties, biological activities, and detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 32339-43-8N/A
Molecular Formula C₂₈H₃₆BrP[1]
Molecular Weight 483.47 g/mol [1]
Melting Point 86-88 °C[2]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Ethanol. Slightly soluble in water.[3]
Appearance White to off-white solid[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ = 7.9-7.8 (m, 15H, Ar-H), 3.6 (m, 2H, P-CH₂), 1.46 (m, 4H, P-CH₂-CH₂-CH₂), 1.2 (m, 12H, -(CH₂)₆-), 0.83 (t, 3H, -CH₃).[2]

Biological Activity and Mechanism of Action

The biological activities of DTPB are primarily attributed to its ability to target and accumulate within mitochondria. The lipophilic triphenylphosphonium cation is readily taken up by cells and, due to the large negative membrane potential of the inner mitochondrial membrane (-150 to -180 mV), it concentrates within the mitochondrial matrix.

G cluster_cell Cell cluster_mito Mitochondrion DTPB_out DTPB (Extracellular) PlasmaMembrane Plasma Membrane DTPB_out->PlasmaMembrane Passive Diffusion DTPB_in DTPB (Cytosol) PlasmaMembrane->DTPB_in IMM Inner Mitochondrial Membrane (-150 to -180mV) DTPB_in->IMM Membrane Potential-Driven Accumulation DTPB_mito Accumulated DTPB IMM->DTPB_mito Matrix Mitochondrial Matrix DTPB_mito->Matrix

Cellular uptake and mitochondrial accumulation of DTPB.

Antimicrobial Activity

DTPB has demonstrated notable activity against multidrug-resistant (MDR) bacteria. Its mechanism of antimicrobial action is believed to involve the disruption of the bacterial cell membrane and subsequent inhibition of essential cellular processes.

MicroorganismMIC (µM)Reference
MDR Acinetobacter baumannii12.5[2]
Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Aspergillus fumigatusData not available

Table 2: Antimicrobial Activity of this compound

Anticancer Activity

The accumulation of DTPB in the mitochondria of cancer cells, which often exhibit a higher mitochondrial membrane potential than normal cells, leads to the disruption of mitochondrial function and the induction of apoptosis. This selective targeting makes DTPB a promising candidate for cancer therapy.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)Data not available
HeLa (Cervical Cancer)Data not available
A549 (Lung Cancer)Data not available
Normal Human Fibroblasts Data not available

Table 3: Cytotoxicity of this compound

The proposed mechanism for DTPB-induced apoptosis involves the following key steps:

  • Mitochondrial Accumulation: DTPB concentrates in the mitochondrial matrix.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The high concentration of the cation leads to a decrease in the mitochondrial membrane potential.

  • Inhibition of Respiratory Chain: DTPB can interfere with the function of the electron transport chain complexes.

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to increased production of ROS.

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated ROS and altered membrane potential can trigger the opening of the mPTP.

  • Release of Pro-apoptotic Factors: The opening of the mPTP allows for the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol.

  • Caspase Activation: Cytochrome c in the cytosol initiates the caspase cascade, leading to the execution of apoptosis.

G DTPB Decyltriphenylphosphonium Bromide Mito Mitochondrial Accumulation DTPB->Mito MMP_Disruption Disruption of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP_Disruption ROS Increased ROS Production MMP_Disruption->ROS mPTP Opening of mPTP MMP_Disruption->mPTP ROS->mPTP CytoC Release of Cytochrome c mPTP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Signaling pathway of DTPB-induced apoptosis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of alkyltriphenylphosphonium halides.

Materials:

  • Triphenylphosphine (1.0 eq)

  • 1-Bromodecane (B1670165) (1.05 eq)

  • Toluene (B28343) (anhydrous)

  • Diethyl ether or Hexane (B92381) (for washing/precipitation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

  • Add anhydrous toluene to dissolve the triphenylphosphine.

  • Slowly add 1-bromodecane to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the formation of a white precipitate.

  • After the reaction is complete (as indicated by the consumption of triphenylphosphine), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the volume of toluene can be reduced under vacuum.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether or hexane to remove any unreacted starting materials and impurities.

  • Dry the resulting white solid under vacuum to yield this compound.

Characterization:

  • The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

G cluster_workflow Synthesis Workflow Start Start Reactants Combine Triphenylphosphine and 1-Bromodecane in Toluene Start->Reactants Reflux Reflux for 24-48 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Diethyl Ether/Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Product (NMR, MS, MP) Dry->Characterize End End Characterize->End

Experimental workflow for the synthesis of DTPB.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The effect of DTPB on mitochondrial membrane potential can be assessed using fluorescent probes such as JC-1, TMRM, or TMRE.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements

  • This compound (DTPB)

  • JC-1, TMRM, or TMRE fluorescent dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microscope or flow cytometer

  • 96-well black-walled plates (for plate reader assays)

Procedure (using JC-1 with fluorescence microscopy):

  • Seed the cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere overnight.

  • Treat the cells with various concentrations of DTPB for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control (FCCP or CCCP).

  • Prepare a working solution of JC-1 in pre-warmed cell culture medium according to the manufacturer's instructions (typically 1-10 µg/mL).

  • Remove the treatment medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37 °C in the dark.

  • Remove the JC-1 solution and wash the cells twice with pre-warmed PBS.

  • Add fresh pre-warmed medium or PBS to the cells.

  • Immediately visualize the cells under a fluorescence microscope.

    • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

    • Apoptotic or metabolically stressed cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

  • Capture images and quantify the red/green fluorescence intensity ratio to assess the change in mitochondrial membrane potential.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][4] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound is a versatile molecule with significant potential in drug development, particularly in the fields of oncology and infectious diseases. Its ability to selectively target mitochondria provides a powerful platform for the delivery of therapeutic agents and for the development of drugs that modulate mitochondrial function. While its biological activities are promising, further research is required to fully elucidate its therapeutic potential, including comprehensive studies on its efficacy in various cancer models and its safety profile in normal tissues. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the properties and applications of this intriguing compound.

References

SkQ1 (Plastoquinonyl-decyl-triphenylphosphonium): A Technical Guide to its Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SkQ1, chemically known as plastoquinonyl-decyl-triphenylphosphonium, is a potent, mitochondria-targeted antioxidant. It belongs to a class of compounds referred to as "Skulachev ions," which are designed to accumulate within the inner mitochondrial membrane. This strategic localization allows SkQ1 to directly neutralize reactive oxygen species (ROS) at their primary site of production, thereby protecting mitochondria and the cell from oxidative damage. Preclinical and clinical studies have demonstrated the therapeutic potential of SkQ1 in a wide range of age-related and inflammatory diseases, including dry eye syndrome, neurodegenerative disorders, and cardiovascular conditions. This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental findings related to SkQ1.

Core Structure and Chemical Properties

SkQ1 is a hybrid molecule consisting of three key components: a plastoquinone (B1678516) antioxidant moiety, a decyl linker chain, and a triphenylphosphonium cation.

  • Plastoquinone: This quinone derivative, originally found in the photosynthetic electron transport chain of plants, is the active antioxidant component of SkQ1. It can undergo reversible oxidation and reduction, allowing it to effectively scavenge a variety of ROS.

  • Decyl Linker: A ten-carbon aliphatic chain connects the plastoquinone moiety to the triphenylphosphonium cation. This linker provides the necessary flexibility and lipophilicity for the molecule to traverse cellular membranes.

  • Triphenylphosphonium Cation: The positively charged triphenylphosphonium group is responsible for the targeted accumulation of SkQ1 within the mitochondria. The significant negative membrane potential across the inner mitochondrial membrane drives the electrophoretic movement of this lipophilic cation into the mitochondrial matrix.

The chemical structure of SkQ1 bromide is (10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium bromide.

SkQ1_Structure cluster_plastoquinone Plastoquinone cluster_linker Decyl Linker cluster_tpp Triphenylphosphonium Plastoquinone O=C1C(C)=C(C)C(=O)C(C)=C1 Linker -(CH2)10- Plastoquinone->Linker TPP P+(C6H5)3 Linker->TPP

Figure 1: Chemical Structure of SkQ1

Mechanism of Action: Mitochondria-Targeted Antioxidant

The primary function of SkQ1 is to act as a potent antioxidant specifically within the mitochondria. This targeted action is crucial as mitochondria are the main source of endogenous ROS production.

Mitochondrial Accumulation

The triphenylphosphonium cation of SkQ1 facilitates its accumulation within the mitochondrial matrix, driven by the large mitochondrial membrane potential (ΔΨm), which is typically around -180 mV (negative inside). This accumulation can be several hundred-fold higher than in the cytoplasm, concentrating the antioxidant where it is most needed.

ROS Scavenging and Regeneration

Once localized to the inner mitochondrial membrane, the plastoquinone moiety of SkQ1 directly scavenges various ROS, including superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). The plastoquinone can be oxidized in the process of neutralizing ROS. A key feature of SkQ1 is its ability to be regenerated back to its active, reduced form by the mitochondrial respiratory chain, specifically by complex III. This recycling mechanism allows SkQ1 to function as a rechargeable antioxidant, effective at nanomolar concentrations.

SkQ1_Function cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (ETC) Inner\nMitochondrial\nMembrane Inner Mitochondrial Membrane Complex I-IV Complex I-IV ROS Reactive Oxygen Species (ROS) Complex I-IV->ROS generates SkQ1 SkQ1 Complex I-IV->SkQ1 reduces SkQ1->ROS scavenges SkQ1-Ox SkQ1 (oxidized) SkQ1->SkQ1-Ox oxidized SkQ1-Ox->Complex I-IV regenerated by SkQ1 (outside) SkQ1 SkQ1 (outside)->SkQ1 Accumulates due to negative membrane potential

Figure 2: Mechanism of SkQ1 as a mitochondria-targeted antioxidant.

Quantitative Data Summary

Table 1: In Vitro Efficacy of SkQ1
Parameter AssessedCell/System TypeSkQ1 ConcentrationObserved EffectCitation(s)
Mitochondrial Membrane Potential In vitro-matured mouse oocytes0.01 µMSignificantly higher mitochondrial membrane potential compared to untreated oocytes.[1]
Intracellular ROS Levels In vitro-matured mouse oocytes0.01 µMSignificantly lower ROS levels compared to untreated oocytes.[1]
Intracellular GSH Levels In vitro-matured mouse oocytes0.01 µMSignificantly higher GSH levels compared to untreated oocytes.[1]
Apoptosis (Caspase-3 levels) In vitro-matured mouse oocytes0.01 µMSignificantly downregulated protein and mRNA levels of Caspase-3.[1]
Mitochondrial Superoxide LHON patient-derived fibroblasts20 nM (7-day treatment)Significant decrease in mitochondrial superoxide levels after H₂O₂ challenge.[2]
Cell Viability (against Doxorubicin) H9c2 myoblasts1 µMSignificantly increased cell viability to 1.59 ± 0.08 compared to doxorubicin (B1662922) alone.[3]
Intracellular ROS (Doxorubicin-induced) H9c2 myoblasts0.05–5 µMDose-dependent reduction in doxorubicin-induced intracellular ROS.[3]
Table 2: In Vivo Efficacy of SkQ1 in Animal Models
Animal ModelConditionSkQ1 DosageKey FindingsCitation(s)
Wistar and OXYS rats Aging250 nmol/kg/dayInhibited age-dependent involution of the thymus.[4]
BALB/c mice Aging1 and 30 nmol/kg/dayRetarded age-dependent increase in heart mass by almost 50%.[1]
Outbred SHR mice Aging (non-LP vivarium)5 nmol/kg/dayDoubled the median lifespan.[3]
Genetically diabetic mice Dermal wound healing12 weeks administrationSignificantly enhanced wound closure, epithelization, and granulation tissue formation.[5]
Rabbits Anesthesia-induced Dry Eye Syndrome7.5 µM (topical)Prevented the development of DES by inhibiting apoptotic changes and suppressing oxidative stress.[6]
Rats Experimental Diabetes50 nmol/kg for 5 daysIncreased mRNA levels of Nrf2 and Nrf2-controlled antioxidant enzymes (SOD1, SOD2, CAT, GPx4).[7][8]

Key Signaling Pathways Modulated by SkQ1

SkQ1 exerts its therapeutic effects not only through direct ROS scavenging but also by modulating key intracellular signaling pathways involved in inflammation, antioxidant defense, and cell survival.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. SkQ1 has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby suppressing the inflammatory response.

NFkB_Pathway TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB-alpha IκBα IKK_complex->IkB-alpha phosphorylates p65/p50 p65/p50 (NF-κB) IkB-alpha->p65/p50 releases Nucleus Nucleus p65/p50->Nucleus translocates to Pro-inflammatory\nGenes Pro-inflammatory Genes Nucleus->Pro-inflammatory\nGenes activates transcription of SkQ1 SkQ1 SkQ1->IKK_complex inhibits

Figure 3: SkQ1-mediated inhibition of the NF-κB signaling pathway.
Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including SOD, CAT, and GPx4. SkQ1 has been shown to upregulate the expression of Nrf2 and its target genes, thereby enhancing the cell's intrinsic antioxidant defenses.

Nrf2_Pathway Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx4) ARE->Antioxidant_Genes activates transcription of SkQ1 SkQ1 SkQ1->Nrf2 upregulates

Figure 4: SkQ1-mediated activation of the Nrf2 signaling pathway.
Suppression of p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is activated by cellular stress, including oxidative stress and inflammatory cytokines. Activation of this pathway is implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease. SkQ1 has been demonstrated to suppress the p38 MAPK pathway by reducing the phosphorylation of key kinases in the cascade, such as p38 and MK2. This inhibitory effect contributes to its neuroprotective and anti-inflammatory properties.

p38_MAPK_Pathway Cellular_Stress Cellular Stress (Oxidative Stress, Cytokines) MAPKKK MAPKKK Cellular_Stress->MAPKKK activates MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38_MAPK p38 MAPK MKK3/6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Downstream_Targets Downstream Targets (e.g., αB-crystallin) MK2->Downstream_Targets phosphorylates Inflammation_Apoptosis Inflammation, Apoptosis Downstream_Targets->Inflammation_Apoptosis leads to SkQ1 SkQ1 SkQ1->p38_MAPK inhibits phosphorylation SkQ1->MK2 inhibits phosphorylation

Figure 5: SkQ1-mediated suppression of the p38 MAPK signaling pathway.

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in SkQ1 research.

Synthesis of SkQ1
Measurement of Mitochondrial ROS (MitoSOX Assay)

Objective: To quantify mitochondrial superoxide levels in live cells.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Live cells of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere overnight.

  • SkQ1 Treatment: Treat cells with the desired concentration of SkQ1 for the specified duration. Include untreated and vehicle-treated controls.

  • Induction of Oxidative Stress (Optional): Induce mitochondrial ROS production using an appropriate stimulus (e.g., antimycin A, rotenone, or high glucose).

  • MitoSOX Staining: Prepare a working solution of MitoSOX Red (typically 1-5 µM) in warm cell culture medium or HBSS. Remove the culture medium from the cells and incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm PBS or culture medium to remove excess probe.

  • Imaging/Analysis:

    • Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation ~510 nm, emission ~580 nm).

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately on a flow cytometer using the PE channel.

  • Data Quantification: Quantify the fluorescence intensity of individual cells or the mean fluorescence intensity of the cell population.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To measure changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • JC-1 dye

  • Live cells of interest

  • Appropriate cell culture medium and supplements

  • PBS

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microscope, plate reader, or flow cytometer

Protocol:

  • Cell Culture: Plate cells as described for the MitoSOX assay.

  • SkQ1 Treatment: Treat cells with SkQ1 and appropriate controls.

  • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µg/mL) in warm cell culture medium. Remove the culture medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells twice with warm PBS or culture medium.

  • Analysis:

    • Microscopy/Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence; excitation ~585 nm, emission ~590 nm) and JC-1 monomers (green fluorescence; excitation ~510 nm, emission ~527 nm).

    • Flow Cytometry: Harvest the cells and analyze using a flow cytometer with appropriate settings for FITC (for green monomers) and PE (for red aggregates).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of SkQ1 on the expression and phosphorylation status of proteins in signaling pathways like NF-κB, Nrf2, and p38 MAPK.

Materials:

  • Cells or tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-Nrf2, anti-p-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis of the bands to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

SkQ1 represents a promising therapeutic agent with a unique mechanism of action that directly targets the primary source of cellular oxidative stress. Its efficacy in a wide range of preclinical models and initial clinical trials highlights its potential for the treatment of various age-related and inflammatory diseases. Further research is warranted to fully elucidate its therapeutic applications, long-term safety profile, and to identify specific patient populations that would most benefit from SkQ1 therapy. The development of standardized protocols for assessing its antioxidant capacity in vitro would also be beneficial for comparative studies.

References

Phosphonium Ionic Liquids: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonium (B103445) ionic liquids (PILs), a class of salts with melting points below 100°C, are gaining significant attention in the biomedical field due to their diverse and tunable biological activities. Composed of a positively charged phosphonium cation and various organic or inorganic anions, their physicochemical properties and, consequently, their biological effects can be finely tuned by modifying their molecular structure. This technical guide provides an in-depth overview of the biological activities of PILs, with a focus on their antimicrobial, antifungal, and anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of their mechanisms of action to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Ionic liquids (ILs) are a fascinating class of compounds with a wide range of applications, including as solvents in organic synthesis, electrolytes in batteries, and as active pharmaceutical ingredients (APIs).[1][2] Among the various types of ILs, those based on phosphonium cations have emerged as particularly promising for biological applications due to their stability, tunability, and potent bioactivity.[3][4] The biological activity of PILs is intrinsically linked to their structure, particularly the nature of the alkyl chains attached to the phosphorus atom and the choice of the counter-anion.[5][6] This guide will explore the key biological activities of PILs, providing the necessary technical details for their evaluation and potential application in the development of new therapeutic agents.

Antimicrobial Activity

Phosphonium ionic liquids have demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[7][8][9] Their mechanism of action is primarily attributed to the disruption of bacterial cell membranes. The lipophilic alkyl chains of the phosphonium cation facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of PILs is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the antimicrobial activity of selected phosphonium ionic liquids against various bacterial strains.

Ionic Liquid (Cation & Anion)BacteriumMIC (µg/mL)MBC (µg/mL)Reference
Di-Hex C10Staphylococcus aureus8-[7]
Di-Hex C10Escherichia coli>5000-[7]
Alkyl triphenylphosphonium bromides (C8, C10, C12)Acinetobacter baumannii6.25 - 25 µM-[8]
Alkyltrihexylphosphonium saltsCocci--[6]
Alkyltrihexylphosphonium saltsEscherichia coli--[6]
Alkyltrihexylphosphonium saltsBacillus subtilis--[6]

Note: This table is a compilation of data from multiple sources and is not an exhaustive list.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a PIL against a specific bacterium can be determined using the broth microdilution method.

Materials:

  • Phosphonium ionic liquid (PIL) stock solution

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the PIL stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a positive control (broth with bacteria, no PIL) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the PIL that completely inhibits visible bacterial growth.

Visualization: Mechanism of Antimicrobial Action

The following diagram illustrates the proposed mechanism of action of phosphonium ionic liquids on bacterial cell membranes.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_pil Phosphonium Ionic Liquid Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption (Increased Permeability) Lipid_Bilayer->Membrane_Disruption Causes Membrane_Proteins Membrane Proteins PIL_Cation Phosphonium Cation (Lipophilic Alkyl Chains) PIL_Cation->Lipid_Bilayer Insertion Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Leads to Cell_Death Cell Death Leakage->Cell_Death Results in

Proposed mechanism of antimicrobial action of phosphonium ionic liquids.

Antifungal Activity

Several phosphonium-based ionic liquids have demonstrated potent antifungal activity against a range of fungal species, including those responsible for the deterioration of cultural heritage materials.[11][12][13][14] The antifungal efficacy is influenced by the structure of the PIL, particularly the alkyl chain length of the cation.[11][12]

Quantitative Antifungal Data

The antifungal activity of PILs can be assessed by measuring the inhibition of fungal growth.

Ionic LiquidFungal SpeciesConcentration (mg/mL)Inhibition Ratio (%)Reference
[P44412][POM]Curvularia sp. F30.0561.9[11]
[P44412][POM]A. aculeatinus F60.583.2[11]
[P44412][POM]A. aculeatinus F61096[11]

Note: [P44412][POM] refers to tributyldodecylphosphonium polyoxometalate.

Experimental Protocol: Disk Diffusion Assay for Antifungal Activity

The disk diffusion assay is a common method to screen for antifungal activity.

Materials:

  • Phosphonium ionic liquid (PIL) solution

  • Fungal culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile filter paper discs

  • Incubator

Procedure:

  • Prepare a lawn of the fungal culture on a PDA plate.

  • Impregnate sterile filter paper discs with a known concentration of the PIL solution.

  • Place the discs on the surface of the inoculated PDA plate.

  • Incubate the plates at an appropriate temperature for fungal growth (e.g., 28°C) for several days.

  • Measure the diameter of the zone of inhibition around the discs, which indicates the antifungal activity of the PIL.

Visualization: Experimental Workflow for Antifungal Testing

The following diagram outlines the workflow for testing the antifungal activity of phosphonium ionic liquids.

antifungal_workflow Start Start Prepare_PIL Prepare Phosphonium Ionic Liquid Solution Start->Prepare_PIL Apply_Discs Apply PIL-impregnated Discs to Plates Prepare_PIL->Apply_Discs Inoculate_Plates Inoculate Agar Plates with Fungal Culture Inoculate_Plates->Apply_Discs Incubate Incubate Plates Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Workflow for the disk diffusion antifungal assay.

Anticancer Activity and Cytotoxicity

Phosphonium ionic liquids have shown potential as anticancer agents, exhibiting cytotoxicity against various human tumor cell lines.[15][16] The anticancer activity and cytotoxicity are highly dependent on the chemical structure of the PILs, particularly the alkyl chain length of the cation.[16] In some cases, PILs have demonstrated selective cytotoxicity towards cancer cells over normal cells.[17][18][19]

Quantitative Cytotoxicity Data

The cytotoxicity of PILs is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.

Ionic LiquidCell LineIC50 (µM)Reference
Trihexyltetradecylphosphonium (B14245789) chloride (TTPCl)MCF-7 (Breast Cancer)5.4[17]
Trihexyltetradecylphosphonium chloride (TTPCl)MCF-10A (Normal Breast Epithelial)3.3[17]
[TTP]2[AB]MCF-7 (Breast Cancer)2.4[17]
[TTP]2[AB]MCF-10A (Normal Breast Epithelial)4.0[17]

Note: [TTP]2[AB] refers to trihexyltetradecylphosphonium aniline (B41778) blue.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Phosphonium ionic liquid (PIL)

  • Cancer cell line (e.g., MCF-7) and a normal cell line (e.g., MCF-10A)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PIL for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualization: Logical Relationship in Cytotoxicity

The following diagram illustrates the relationship between the structure of phosphonium ionic liquids and their cytotoxic effects.

cytotoxicity_relationship PIL_Structure Phosphonium Ionic Liquid (Cation and Anion Structure) Alkyl_Chain Alkyl Chain Length on Cation PIL_Structure->Alkyl_Chain Anion_Type Anion Type PIL_Structure->Anion_Type Lipophilicity Lipophilicity Alkyl_Chain->Lipophilicity Anion_Type->Lipophilicity Cytotoxicity Cytotoxicity (e.g., IC50 value) Lipophilicity->Cytotoxicity Selectivity Selectivity (Cancer vs. Normal Cells) Cytotoxicity->Selectivity

Factors influencing the cytotoxicity of phosphonium ionic liquids.

Conclusion

Phosphonium ionic liquids represent a versatile class of compounds with significant and tunable biological activities. Their demonstrated efficacy as antimicrobial, antifungal, and anticancer agents, coupled with the ability to fine-tune their properties through structural modifications, makes them highly attractive candidates for the development of new therapeutic agents and biomedical materials. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Further research into the precise mechanisms of action, structure-activity relationships, and in vivo efficacy and toxicity is warranted to fully realize the therapeutic potential of these promising compounds.

References

Decyltriphenylphosphonium Bromide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium (B103445) salt that has garnered significant interest in the scientific community, particularly in the field of mitochondrial research and drug delivery. Its lipophilic cationic nature allows it to selectively accumulate within mitochondria, making it a valuable molecular tool and a promising component for mitochondria-targeted therapies. A thorough understanding of its solubility and stability is paramount for its effective use in experimental settings and for the development of stable pharmaceutical formulations. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presented for easy reference.

Solubility of this compound

The solubility of a compound is a critical physical property that dictates its utility in various applications. This compound exhibits a range of solubilities in different solvents, a characteristic largely governed by its molecular structure, which combines a nonpolar decyl chain and three phenyl groups with an ionic phosphonium bromide headgroup.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its close analogs. It is important to note that the solubility of phosphonium salts can be influenced by factors such as temperature and the presence of impurities.

SolventSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]Not SpecifiedA related dodecyl analog has a reported solubility of 50 mg/mL.[4]
EthanolSoluble[4]Not SpecifiedA related dodecyl analog has a reported solubility of 25 mg/mL.[4]
WaterSlightly soluble[4]Not SpecifiedThe compound is noted to be hygroscopic.[4]
MethanolSolubleNot SpecifiedSterically hindered phosphonium salts are generally soluble in methanol.
ChloroformSolubleNot SpecifiedSterically hindered phosphonium salts are generally soluble in chloroform.
AcetoneSolubleNot SpecifiedSterically hindered phosphonium salts are generally soluble in acetone.
Diethyl EtherAlmost insolubleNot SpecifiedSterically hindered phosphonium salts are generally insoluble in diethyl ether.
Petroleum EtherAlmost insolubleNot SpecifiedSterically hindered phosphonium salts are generally insoluble in petroleum ether.
Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with the solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess DTPB to solvent B Seal flask A->B Step 1 C Agitate at constant temperature B->C Step 2 D Monitor concentration until constant C->D Step 3 E Cease agitation D->E Step 4 F Separate saturated solution (centrifugation/filtration) E->F Step 5 G Dilute aliquot of supernatant F->G Step 6 H Quantify concentration (UV-Vis/HPLC) G->H Step 7 I Calculate solubility H->I Step 8

Caption: A flowchart of the shake-flask method for determining solubility.

Stability of this compound

The stability of this compound is a critical factor for its storage, handling, and application, particularly in biological systems and for long-term experiments. Several factors, including pH, temperature, and light, can influence its chemical integrity.

Triphenylphosphonium salts are generally considered to be stable compounds. However, they can be susceptible to degradation under certain conditions. For instance, alkaline conditions can promote the hydrolysis of the phosphonium cation.[5] It is also recommended to store the compound in a dry, dark place at low temperatures to minimize degradation.[1][2]

Factors Affecting Stability
FactorEffect on StabilityRecommended Conditions
pH Degradation can occur at alkaline pH through hydrolysis.[5] The rate of degradation is pH-dependent.[6]Maintain neutral to acidic pH for solutions.
Temperature Elevated temperatures can lead to thermal decomposition.Store at 0 - 4°C for short-term and -20°C for long-term.[1][2]
Light While some sources suggest light and oxygen do not play an essential role in the degradation of similar compounds, storage in the dark is recommended as a precautionary measure.[1][2]Store in a dark environment.
Moisture The compound is hygroscopic and can absorb moisture from the air.[4]Store in a dry, desiccated environment.
Co-solvents The presence of DMSO as a co-solvent in alkaline aqueous solutions can sensitize triphenylphosphonium conjugates to hydrolytic reactions.[6][7]Avoid using DMSO as a co-solvent in alkaline buffers.
Experimental Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a widely used technique to determine the thermal stability of a material by measuring its change in mass as a function of temperature.

Materials:

  • This compound (solid)

  • Thermogravimetric analyzer (TGA)

  • TGA sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a tared TGA sample pan.

  • TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidative degradation) from ambient temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss of the sample as a function of temperature. The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Experimental Protocol: pH Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature incubator or water bath

  • Analytical instrument for quantification (e.g., HPLC)

  • pH meter

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, if solubility allows, or a co-solvent system). Prepare a series of buffered solutions at the desired pH values.

  • Incubation: Add a known concentration of the this compound stock solution to each of the buffered solutions. Incubate these solutions at a constant temperature in the dark.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each of the buffered solutions.

  • Quantification: Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound. A stability-indicating method is one that can separate the intact drug from its degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value. From these plots, the degradation rate constant at each pH can be determined.

G Factors Affecting DTPB Stability cluster_factors Environmental Factors cluster_outcomes Degradation Pathways DTPB This compound (DTPB) pH pH (Alkaline conditions promote hydrolysis) DTPB->pH Temp Temperature (High temperatures lead to decomposition) DTPB->Temp Light Light (Potential for photodegradation) DTPB->Light Moisture Moisture (Hygroscopic nature) DTPB->Moisture Solvent Co-solvent (DMSO in alkaline buffer accelerates hydrolysis) DTPB->Solvent Hydrolysis Hydrolysis pH->Hydrolysis Decomposition Thermal Decomposition Temp->Decomposition Solvent->Hydrolysis

References

Methodological & Application

Application Notes and Protocols: Decyltriphenylphosphonium Bromide as a Mitochondrial Targeting Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltriphenylphosphonium bromide (dTPPBr) is a lipophilic cation that readily accumulates in mitochondria driven by the negative mitochondrial membrane potential. While not intrinsically fluorescent for direct imaging, dTPPBr serves as a valuable tool in mitochondrial research. It is a foundational component of various mitochondria-targeted probes and therapeutics and can be used independently to investigate the effects of mitochondrial membrane permeabilization and as a control compound in studies involving other triphenylphosphonium (TPP)-based molecules. These application notes provide detailed protocols for utilizing dTPPBr to study mitochondrial function and for assessing its impact on mitochondrial health using established fluorescent probes.

Mechanism of Action

The primary mechanism of dTPPBr's utility in mitochondrial research lies in its ability to selectively accumulate within the mitochondrial matrix. The large hydrophobic surface area of the triphenylphosphonium cation facilitates its passage across the plasma and outer mitochondrial membranes. The positive charge of the phosphonium (B103445) group then drives its accumulation across the inner mitochondrial membrane, which maintains a significant negative potential (approximately -180 mV) relative to the cytoplasm. This accumulation is dependent on the mitochondrial membrane potential, making dTPPBr and its derivatives sensitive indicators of mitochondrial health.

Data Presentation

The following tables summarize key quantitative data for dTPPBr and commonly used fluorescent probes to assess mitochondrial function in conjunction with dTPPBr treatment.

Table 1: Properties of this compound (dTPPBr)

PropertyValueReference
Molecular FormulaC₂₈H₃₆BrP
Molecular Weight483.47 g/mol [1]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and ethanol[2]
Primary ApplicationMitochondrial targeting moiety, control compound[1]

Table 2: Fluorescent Probes for Assessing Mitochondrial Health

ProbeExcitation (nm)Emission (nm)Working ConcentrationIncubation Time (min)Target
MitoTracker Green FM 490516100-400 nM15-30Mitochondrial mass (potential-independent)
JC-1 (monomer) 4885291-10 µM15-30Low mitochondrial membrane potential
JC-1 (J-aggregates) 5855901-10 µM15-30High mitochondrial membrane potential
TMRM 54857320-200 nM15-45Mitochondrial membrane potential

Experimental Protocols

Protocol 1: Assessment of dTPPBr-induced Changes in Mitochondrial Membrane Potential using Fluorescence Microscopy with TMRM

This protocol details the use of the potentiometric dye Tetramethylrhodamine, Methyl Ester (TMRM) to visualize changes in mitochondrial membrane potential in live cells following treatment with dTPPBr.

Materials:

  • dTPPBr

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (optional, for positive control)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of dTPPBr in DMSO.

    • Prepare a 1 mM stock solution of TMRM in DMSO. Store both stocks in aliquots at -20°C, protected from light.

    • Prepare a 10 mM stock solution of CCCP or FCCP in DMSO for the positive control.

  • Cell Preparation:

    • Seed adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • dTPPBr Treatment:

    • Prepare working concentrations of dTPPBr in complete culture medium. A final concentration range of 1-10 µM is a common starting point for assessing effects on mitochondrial respiration.[3]

    • Remove the culture medium from the cells and replace it with the dTPPBr-containing medium.

    • Incubate the cells for the desired treatment duration (e.g., 1-24 hours) at 37°C in a CO₂ incubator. Include a vehicle control (medium with the same concentration of DMSO used for dTPPBr dilution).

  • TMRM Staining:

    • Prepare a 20-200 nM TMRM working solution in pre-warmed complete culture medium.[4]

    • After dTPPBr treatment, remove the medium and wash the cells once with pre-warmed PBS.

    • Add the TMRM working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[4]

    • Positive Control (Optional): In a separate well of untreated cells, add the TMRM working solution containing 5-10 µM CCCP or FCCP to induce mitochondrial depolarization.

  • Imaging:

    • Remove the TMRM solution and wash the cells twice with pre-warmed PBS.

    • Add pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or PBS) to the cells.

    • Immediately image the cells using a fluorescence microscope with a filter set appropriate for TMRM (Excitation/Emission: ~548/573 nm).[4]

    • Acquire images of both the dTPPBr-treated and control cells. A decrease in TMRM fluorescence intensity in the dTPPBr-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Protocol 2: Quantitative Analysis of dTPPBr-induced Mitochondrial Depolarization by Flow Cytometry using JC-1

This protocol uses the ratiometric dye JC-1 to quantify the percentage of cells with depolarized mitochondria after dTPPBr treatment.

Materials:

  • dTPPBr

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

  • DMSO

  • PBS

  • Complete cell culture medium

  • Suspension or adherent cells

  • Flow cytometer with 488 nm excitation and detectors for green (~529 nm) and red (~590 nm) fluorescence.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of dTPPBr in DMSO.

    • Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO. Store in aliquots at -20°C, protected from light.

  • Cell Preparation and Treatment:

    • Culture cells to a sufficient density. For adherent cells, detach them using a gentle method (e.g., trypsinization) and neutralize the trypsin.

    • Resuspend the cells in complete culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add dTPPBr to the cell suspension at the desired final concentrations (e.g., 1-10 µM). Include a vehicle control.

    • Incubate the cells for the desired treatment duration at 37°C in a CO₂ incubator.

  • JC-1 Staining:

    • Prepare a JC-1 working solution at a final concentration of 1-10 µM in complete culture medium.[5]

    • After dTPPBr treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.[5][6]

  • Flow Cytometry Analysis:

    • Pellet the stained cells and resuspend them in PBS.

    • Analyze the cells on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Collect green fluorescence (JC-1 monomers, indicative of depolarized mitochondria) in the FITC channel and red fluorescence (J-aggregates, indicative of polarized mitochondria) in the PE channel.

    • Gate on the cell population of interest and analyze the shift from red to green fluorescence in the dTPPBr-treated samples compared to the control. An increase in the green-to-red fluorescence ratio indicates mitochondrial depolarization.

Protocol 3: Assessment of Mitochondrial Mass using MitoTracker Green FM

This protocol allows for the assessment of changes in mitochondrial mass, which can be performed in parallel with membrane potential assays to normalize for mitochondrial content.

Materials:

  • MitoTracker Green FM

  • DMSO

  • PBS

  • Complete cell culture medium

  • Cells for analysis

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of MitoTracker Green FM in DMSO. Store in aliquots at -20°C, protected from light.[7]

  • Cell Staining:

    • Culture and treat cells with dTPPBr as described in the previous protocols.

    • Prepare a working solution of MitoTracker Green FM at a concentration of 100-400 nM in serum-free medium or PBS.[7]

    • Remove the culture medium, wash the cells once with PBS, and add the MitoTracker Green FM working solution.

    • Incubate for 15-30 minutes at 37°C.[7]

  • Analysis:

    • For Microscopy: Wash the cells twice with PBS and add fresh imaging buffer. Image using a standard FITC filter set (Excitation/Emission: ~490/516 nm).

    • For Flow Cytometry: After staining, wash the cells, pellet them, and resuspend in PBS. Analyze using the FITC channel.

Visualizations

Caption: Accumulation of dTPPBr in the mitochondrial matrix.

G Experimental Workflow: Assessing dTPPBr Effects cluster_0 Analysis Methods A Cell Culture (Adherent or Suspension) B Treatment with dTPPBr (and Vehicle Control) A->B C Staining with Fluorescent Mitochondrial Probe (e.g., TMRM, JC-1) B->C D Wash Cells C->D E Data Acquisition D->E F Fluorescence Microscopy E->F Qualitative/ Semi-quantitative G Flow Cytometry E->G Quantitative H Data Analysis and Interpretation F->H G->H

Caption: Workflow for analyzing dTPPBr's mitochondrial impact.

G Signaling Pathways Influenced by Mitochondrial Membrane Potential MMP Mitochondrial Membrane Potential (ΔΨm) ROS Reactive Oxygen Species (ROS) Production MMP->ROS ATP ATP Synthesis MMP->ATP Ca2_handling Mitochondrial Ca²⁺ Handling MMP->Ca2_handling Apoptosis Apoptosis MMP->Apoptosis Depolarization can trigger apoptosis ROS->Apoptosis Autophagy Autophagy/ Mitophagy ROS->Autophagy CellCycle Cell Cycle Progression ATP->CellCycle Ca2_handling->Apoptosis

Caption: Key cellular processes regulated by mitochondrial potential.

References

In Vivo Experimental Protocols for Decyltriphenylphosphonium Bromide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Decyltriphenylphosphonium (DPP) bromide is a lipophilic cation that readily permeates biological membranes and accumulates in mitochondria due to the negative mitochondrial membrane potential. This property has led to its use as a carrier to deliver therapeutic agents to mitochondria. While much of the in vivo research has focused on conjugates of DPP, such as the antioxidant SkQ1 (10-(6'-plastoquinonyl)decyltriphenylphosphonium bromide), understanding the behavior of the DPP moiety itself is crucial for the development of new mitochondria-targeted drugs.

This document provides detailed in vivo experimental protocols for SkQ1 as a primary example of a decyltriphenylphosphonium-containing compound. It also presents data on the in vivo properties of related alkyltriphenylphosphonium cations to infer the potential behavior of unmodified DPP bromide.

Key Considerations for In Vivo Studies

  • Toxicity: The toxicity of triphenylphosphonium-based compounds is thought to be primarily determined by the lipophilic cation itself, rather than the attached therapeutic moiety[1]. The lipophilicity, influenced by the length of the alkyl chain, is a key factor.

  • Bioavailability: Oral administration of these compounds is possible, but bioavailability may vary depending on the specific molecule's properties[1]. Slow oral uptake may lead to lower acute toxicity compared to intravenous administration[1].

  • Vehicle Selection: Due to their lipophilic nature, these compounds may require vehicles such as ethanol (B145695) or DMSO for solubilization before further dilution in aqueous solutions like PBS for injection[1].

Experimental Protocols: Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1)

The following protocols are based on studies using SkQ1 in rat and mouse models for autoimmune arthritis, inflammation, and hyperglycemia.

Protocol 1: Prophylactic and Therapeutic Treatment of Autoimmune Arthritis in Rats

This protocol details the use of SkQ1 to prevent and treat collagen-induced arthritis in Wistar rats[2][3].

1. Animal Model:

  • Species: Wistar rats (conventional or specific pathogen-free)[2][3].
  • Age: 3 months old[3].
  • Arthritis Induction: Immunization with chicken collagen[3].

2. SkQ1 Administration:

  • Prophylactic Treatment:
  • Dosage: 250 nmol/kg/day[3].
  • Route: Administered with food before arthritis induction[2][3].
  • Therapeutic Treatment:
  • Dosage: 250 nmol/kg/day[3].
  • Route: Oral, via a dispenser[3].
  • Timing: Began at day 1 or day 14 after arthritis induction[3].
  • Vehicle: 2% ethanol in water[3].

3. Assessment of Efficacy:

  • Clinical signs of arthritis were monitored at regular intervals (e.g., days 14, 17, 19, 21, 24, 26, 28, and 30 after induction)[3].
  • Severity of pathological lesions in the joints was examined upon sacrifice (e.g., at day 32)[2][3].

4. Experimental Workflow:

G cluster_0 Arthritis Induction cluster_1 SkQ1 Administration cluster_2 Efficacy Assessment a1 Select 3-month-old Wistar rats a2 Immunize with chicken collagen a1->a2 b2 Administer daily dose (250 nmol/kg) a2->b2 Treatment Start: - Before induction - Day 1 post-induction - Day 14 post-induction b1 Prepare SkQ1 in 2% ethanol/water b1->b2 b3 Routes: - With food (Prophylactic) - Oral gavage (Therapeutic) b2->b3 c1 Monitor clinical signs of arthritis b2->c1 c2 Sacrifice at day 32 c1->c2 c3 Pathological examination of joints c2->c3

Workflow for Arthritis Study
Protocol 2: Evaluation of Anti-inflammatory Effects in a Mouse Air-Pouch Model

This protocol describes the use of SkQ1 to assess its anti-inflammatory properties in a carrageenan-induced inflammation model[4][5].

1. Animal Model:

  • Species: Mice[4][5].
  • Model: Subcutaneous air pouch with carrageenan-induced acute inflammation[4].

2. SkQ1 Administration:

  • Route: Intraperitoneal injections[5].

3. Assessment of Efficacy:

  • Collection of inflammatory exudate from the air pouch[4].
  • Measurement of the absolute number of inflammatory cells (neutrophils, macrophages, mast cells) in the exudate[4].
  • Quantification of pro-inflammatory cytokine levels (e.g., IL-6) in the exudate[4].
  • Histamine (B1213489) content analysis in the air-pouch cavity[5].

Quantitative Data Summary
CompoundModelSpeciesDosageRouteKey FindingsReference
SkQ1Autoimmune ArthritisRat0.25-1.25 nmol/kg/dayWith food / GavageCompletely prevented clinical signs of arthritis when given prophylactically. Significantly reduced severity of lesions when given therapeutically.[2]
SkQ1Carrageenan-induced Inflammation (Air Pouch)MouseNot specifiedIntraperitonealReduced the number of leukocytes and histamine content in the air-pouch cavity. Suppressed mast cell degranulation.[5]
SkQ1Streptozotocin-induced HyperglycemiaRat1250 nmol/kg/dayIntraperitonealLowered glycemic level by 2.5 times.[6]

In Vivo Data on Unmodified Alkyltriphenylphosphonium Cations

Toxicity of Alkyltriphenylphosphonium Cations

A study investigating the delivery of mitochondria-targeted molecules provides acute toxicity data for several alkyltriphenylphosphonium cations in mice[1].

CompoundMaximum Tolerated Dose (i.v.)Toxic Effects Evident At (i.v.)
Methyltriphenylphosphonium (TPMP)3.8 mg/kg6.4 mg/kg
MitoVit E6 mg/kg10.2 mg/kg
MitoQ20 mg/kg27 mg/kg

Data from female Swiss-Webster mice (8-10 weeks old)[1].

The study suggests that the toxicity is primarily driven by the lipophilic cation, indicating that this compound would also exhibit dose-dependent toxicity[1].

Efficacy of a Close Analog: Dodecyltriphenylphosphonium (B1215703) (C12TPP)

A study comparing the anti-inflammatory effects of SkQ1 and its fragment, dodecyltriphenylphosphonium (C12TPP), in a mouse model of carrageenan-induced inflammation found that C12TPP produced no significant effect on the inflammation process[4]. This suggests that the decyltriphenylphosphonium moiety alone may not possess significant anti-inflammatory activity in this model.

Mitochondrial Targeting and Signaling

The primary mechanism of action for this compound and its derivatives is their accumulation within mitochondria, driven by the mitochondrial membrane potential. This targeting can be leveraged to deliver therapeutic agents or, in the case of unmodified alkyltriphenylphosphonium cations, potentially disrupt mitochondrial function at higher concentrations.

G cluster_0 Cellular Environment cluster_1 Mitochondrion DPP Decyltriphenylphosphonium (DPP) MMP High Negative Membrane Potential DPP->MMP Passively Crosses Membranes Accumulation DPP Accumulation MMP->Accumulation Drives

Mitochondrial Targeting of DPP

Conclusion

The available in vivo data predominantly focuses on SkQ1, a conjugate of this compound. The detailed protocols for SkQ1 provide a strong foundation for designing in vivo studies with other decyltriphenylphosphonium-based compounds. While specific efficacy and toxicity data for unmodified this compound are limited, information from structurally similar compounds suggests that it will accumulate in mitochondria and that its in vivo tolerability will be dose-dependent and influenced by its lipophilicity. Researchers should carefully consider these factors and conduct preliminary dose-ranging toxicity studies before proceeding with efficacy models.

References

Application Notes and Protocols: Intraperitoneal Injection of SkQ1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SkQ1, a mitochondria-targeted antioxidant, is a conjugate of the potent antioxidant plastoquinone (B1678516) and a decyl-triphenylphosphonium cation, which facilitates its accumulation within the inner mitochondrial membrane.[1][2] By neutralizing mitochondrial reactive oxygen species (mtROS) at their site of production, SkQ1 has emerged as a promising therapeutic agent in various preclinical mouse models of age-related diseases, inflammation, and other pathologies.[1][3] These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of SkQ1 in mice, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Data Presentation: Quantitative Effects of Intraperitoneal SkQ1 Administration

The following tables summarize the quantitative outcomes of intraperitoneal SkQ1 administration across various mouse models as reported in the scientific literature.

Table 1: SkQ1 Dosage and Survival Outcomes in Mouse Models

Mouse ModelStrainSkQ1 Dosage (i.p.)Dosing RegimenKey Survival Outcome
Lipopolysaccharide (LPS) ShockC57BL/61.5 µmol/kg/dayDaily for 5 daysIncreased survival rate in mice challenged with lethal doses of LPS.[4][5]
Mitochondrial Injection ShockC57BL/61.5 µmol/kg/dayDaily for 5 days before and after injectionPrevented rapid death of mice following injection of isolated mitochondria.[6][7]
Cold ShockC57BL/61.5 µmol/kgDaily for 5 days before and 3 days after coolingPrevented rapid death caused by cooling to -20°C for 1 hour.[4][5]
C12TPP ToxicityC57BL/61.5 µmol/kg/dayDaily for 5 daysProtected mice against toxic doses of the penetrating cation C12TPP.[4][5]
Polymicrobial Sepsis (CLP)Not Specified5 nmol/kg1, 12, 24, 36, and 48 hours post-CLPDid not show a long-term beneficial effect and in one experiment exacerbated mortality.[8]

Table 2: SkQ1 Effects on Tumor Growth in Xenograft Mouse Models

Tumor TypeCell LineMouse StrainSkQ1 Dosage (i.p. or other)Dosing RegimenKey Quantitative Outcome
RhabdomyosarcomaRDNude250 nmol/kgOnce every 2 days for 20 days20-day tumors were 2 times smaller in volume compared to the control group.[2][9]
Pancreatic CarcinomaPanc02C57/BL65 nmol/kg per day (in drinking water)Not SpecifiedIneffective in suppressing tumor growth.[9]

Table 3: SkQ1 Effects on Biomarkers in Various Mouse Models

Mouse ModelStrainSkQ1 Dosage (i.p.)Key Biomarker Changes
Cisplatin-Induced Acute Kidney Injury (AKI)C57BL/6J0.2 mg/kg/dayAttenuated the elevation of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL). Restored levels of glutathione (B108866) peroxidase-4 (GPX4).[10]
Folic Acid-Induced AKIC57BL/6J0.2 mg/kg/daySubstantially reduced KIM-1 and NGAL protein levels. Upregulated the expression of GPX4.[10]
Hemorrhagic ShockNot SpecifiedNot SpecifiedAttenuated the increase in myocardial reactive oxygen species (ROS).[11][12]
Parkinson's Disease Model (MPTP-induced)C57BL/6Not SpecifiedIncreased dopamine (B1211576) quantity and decreased destruction of dopaminergic neurons.[13]
Dermal Wound Healing (Aged Mice)Not SpecifiedNot SpecifiedDecreased neutrophil and increased macrophage content in wounds, accelerating the resolution of inflammation.[14]
Mast Cell Degranulation (Air-pouch model)Not SpecifiedNot SpecifiedReduced the number of leukocytes and histamine (B1213489) content in the air-pouch cavity.[15]

Experimental Protocols

Protocol 1: General Intraperitoneal Injection of SkQ1

This protocol provides a general guideline for the intraperitoneal administration of SkQ1 to mice. Specific dosages and frequencies will vary depending on the experimental model (refer to tables above).

Materials:

  • SkQ1 (e.g., from Cayman Chemical or MedChemExpress)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[10] or a 1:1 ethanol (B145695) and water solution[16]

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol for disinfection

  • Appropriate mouse restraint device

Procedure:

  • Preparation of SkQ1 Solution:

    • On the day of injection, dissolve SkQ1 in the chosen vehicle to the desired final concentration. Ensure complete dissolution. For example, to achieve a dose of 0.2 mg/kg in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.05 mg/mL.

  • Animal Handling and Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

  • Injection Site Identification:

    • The preferred injection site is the lower left or right quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle at a 15-30 degree angle, bevel up, into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Aspirate gently to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and re-inject at a different site with a new sterile needle.

    • Slowly inject the SkQ1 solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or pain, for at least 30 minutes post-injection.

Protocol 2: Cisplatin-Induced Acute Kidney Injury Model

This protocol details the use of intraperitoneal SkQ1 as a protective agent against cisplatin-induced AKI in mice.[10]

Mouse Strain: C57BL/6J, adult males (2-3 months old, 20-22g)

Groups:

  • Vehicle Control: i.p. injection of vehicle and saline.

  • SkQ1 Control: i.p. injection of SkQ1 and saline.

  • Cisplatin (B142131) + Vehicle: i.p. injection of vehicle and cisplatin.

  • Cisplatin + SkQ1: i.p. injection of SkQ1 and cisplatin.

Procedure:

  • SkQ1 Pre-treatment: Administer SkQ1 (0.2 mg/kg/day, i.p.) or vehicle once daily for 72 hours prior to cisplatin injection.

  • Induction of AKI: On day 4, administer a single intraperitoneal injection of cisplatin (25 mg/kg).

  • SkQ1 Post-treatment: Continue daily i.p. injections of SkQ1 or vehicle for 72 hours after the cisplatin injection.

  • Sample Collection: At 72 hours post-cisplatin injection, sacrifice the mice and collect blood serum and renal tissue for analysis (e.g., SCr, BUN, KIM-1, NGAL, GPX4 levels).

Protocol 3: Rhabdomyosarcoma Xenograft Model

This protocol describes the use of SkQ1 to inhibit tumor growth in a xenograft mouse model.[2][9]

Mouse Strain: Nude mice

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject RD (rhabdomyosarcoma) cells into the flank of the nude mice.

  • SkQ1 Treatment Initiation: Once tumors are established (e.g., palpable), begin SkQ1 treatment.

  • Administration: Administer SkQ1 at a dose of 250 nmol/kg via intraperitoneal injection once every two days.

  • Tumor Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly throughout the experiment (e.g., every 2-3 days).

  • Endpoint: After a predefined period (e.g., 20 days), sacrifice the mice and excise the tumors for weight measurement and further analysis.

Signaling Pathways and Experimental Workflows

SkQ1 Mechanism of Action: Targeting Mitochondrial ROS

SkQ1 is designed to accumulate in mitochondria, where it acts as a potent antioxidant, neutralizing reactive oxygen species (ROS) at their primary source. This action interrupts downstream pathological signaling cascades initiated by oxidative stress.

SkQ1_Mechanism cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain mtROS mtROS (Superoxide, H₂O₂) ETC->mtROS Generates Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) mtROS->Oxidative_Damage Pathological_Signaling Pathological Signaling (e.g., Inflammation, Apoptosis) mtROS->Pathological_Signaling SkQ1_mito SkQ1 SkQ1_mito->mtROS Scavenges SkQ1_IP SkQ1 (i.p.) SkQ1_IP->SkQ1_mito Accumulates

Caption: SkQ1 accumulates in mitochondria to scavenge mtROS.

SkQ1's Role in Modulating Inflammation in Wound Healing

In aged mice, impaired wound healing is associated with a prolonged inflammatory phase. SkQ1 has been shown to accelerate the resolution of this inflammation.[14]

SkQ1_Wound_Healing cluster_wound Wound Microenvironment (Aged Mouse) Inflammation Prolonged Inflammation Neutrophils Persistent Neutrophils Inflammation->Neutrophils Macrophages Delayed Macrophage Infiltration Inflammation->Macrophages Impaired_Healing Impaired Healing Neutrophils->Impaired_Healing Macrophages->Impaired_Healing SkQ1 SkQ1 Treatment SkQ1->Neutrophils Decreases SkQ1->Macrophages Increases Infiltration Resolution Accelerated Resolution of Inflammation SkQ1->Resolution Improved_Healing Improved Healing Resolution->Improved_Healing Promotes

Caption: SkQ1 accelerates inflammation resolution in wound healing.

Experimental Workflow for a Preclinical SkQ1 Study

The following diagram illustrates a typical workflow for evaluating the efficacy of intraperitoneally administered SkQ1 in a mouse model of disease.

SkQ1_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Control, Vehicle, SkQ1) Animal_Acclimation->Group_Assignment Disease_Induction Disease Induction (e.g., Cisplatin, Tumor Cells) Group_Assignment->Disease_Induction IP_Injection Intraperitoneal Injection (SkQ1 or Vehicle) Disease_Induction->IP_Injection Begin Treatment Regimen Monitoring Regular Monitoring (Weight, Behavior, Tumor Size) IP_Injection->Monitoring Endpoint Endpoint Reached / Sacrifice Monitoring->Endpoint Predefined Duration Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Data_Analysis Biochemical & Histological Analysis Sample_Collection->Data_Analysis

Caption: A typical experimental workflow for preclinical SkQ1 studies.

Conclusion

Intraperitoneal injection of SkQ1 has demonstrated significant therapeutic potential in a wide range of preclinical mouse models. The data and protocols presented herein serve as a valuable resource for researchers designing and executing studies involving this promising mitochondria-targeted antioxidant. Careful consideration of the specific disease model, appropriate dosage, and relevant endpoints is crucial for successful and reproducible experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SkQ1, a mitochondria-targeted antioxidant, represents a promising therapeutic agent in the study of age-related diseases. Comprising a plastoquinone (B1678516) antioxidant moiety linked to a decyltriphenylphosphonium cation, SkQ1 is engineered to accumulate within the inner mitochondrial membrane.[1] This strategic positioning allows it to neutralize mitochondrial reactive oxygen species (mtROS) at their primary site of production, mitigating the oxidative stress implicated in the pathogenesis of numerous age-related pathologies. Preclinical and clinical studies have demonstrated the potential of SkQ1 in a range of disorders, including neurodegenerative diseases, ophthalmological conditions, and cardiovascular ailments.[2]

These application notes provide a comprehensive overview of the use of SkQ1 in age-related disease research, including detailed experimental protocols and a summary of key quantitative data from preclinical and clinical studies.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various studies on the application of SkQ1 in different age-related disease models.

Table 1: Neurodegenerative Diseases
Disease ModelAnimal ModelSkQ1 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
Alzheimer's Disease Senescence-accelerated OXYS rats250 nmol/kg/day, dietary supplementation12 to 18 months of ageReduced hippocampal Aβ1-40 and Aβ1-42 levels; Decreased tau protein hyperphosphorylation.[3][3][4][5]
Alzheimer's Disease Senescence-accelerated OXYS rats250 nmol/kg/day, dietary supplementation19 to 24 months of ageIncreased behavioral activity; Reduced destructive changes in hippocampal mitochondria.[6][7][6][7]
Parkinson's Disease MPTP-induced model in C57BL/6 mice1000 nmol/kg, daily i.p. injection1 weekNeuroprotective effects observed.[3][3]
Multiple Sclerosis Primary oligodendrocyte culture (in vitro)Nanomolar concentrationsNot ApplicableSignificantly inhibited LPS-induced decrease in myelin content.[5][5]
Table 2: Ophthalmological Diseases
Disease ModelAnimal Model/Clinical SettingSkQ1 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
Age-Related Macular Degeneration (AMD)-like Retinopathy Senescence-accelerated OXYS rats250 nmol/kg/day, dietary supplementation1.5 to 3 months of ageReduced clinical signs of retinopathy; Decreased mRNA levels of AhR, Cyp1a2, and Cyp1b1 in the retina.[8][8][9]
Glaucoma HPMC-induced model in rabbits5 µM eye drops, once daily6 monthsReversed the increase in intraocular pressure.[10][10]
Dry Eye Syndrome Phase 2 Clinical Trial1.55 µg/mL or 0.155 µg/mL eye drops, twice daily29 daysStatistically significant improvements in corneal fluorescein (B123965) staining and symptoms of ocular discomfort, dryness, and grittiness.[11][11]
Dry Eye Syndrome Phase 3 Clinical Trial1.55 µg/mL or 0.155 µg/mL eye drops~9 weeksDesigned to confirm efficacy in reducing signs and symptoms.[12][12]
Light-Induced Retinal Degeneration Albino ratsVisomitin eye drops2 weeks (preventive and therapeutic)Significantly less atrophic and degenerative changes in the retina.[13][13]
Table 3: Cardiovascular Diseases
Disease ModelAnimal ModelSkQ1 Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference(s)
Myocardial Ischemia and Reperfusion Isolated rat hearts0.5 to 250 µmol/kg/day, alimentary3 weeksSignificantly less arrhythmic disorders; Almost twice higher recovery of the double product of developed pressure and heart rate.[14][14]
Cold Cardioplegia and Reperfusion Isolated rat hearts12 ng/ml, 120 ng/ml, 1200 ng/ml240 minutes12 ng/ml concentration showed strong antioxidant and cardioprotective properties.[15][16][15][16]
Hemorrhagic Shock Rat modelNot specifiedNot specifiedProtected myocardial mitochondrial structure and reduced the release of peripheral blood mtDNA.[17][17]

Experimental Protocols

Assessment of Mitochondrial Superoxide (B77818) Production using MitoSOX Red

This protocol is for the selective detection of superoxide in the mitochondria of live cells.

Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ or other suitable buffer

  • Cell culture medium

  • Adherent or suspension cells

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of MitoSOX Red Stock Solution (5 mM):

    • Allow the MitoSOX Red reagent vial to warm to room temperature before opening.

    • Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO to make a 5 mM stock solution.[8][18]

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8]

  • Preparation of MitoSOX Red Working Solution (500 nM - 5 µM):

    • On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer (e.g., HBSS with calcium and magnesium) to the desired final concentration (typically between 100 nM to 1 µM).[8][19] The optimal concentration may vary depending on the cell type and should be determined empirically.[8][19]

  • Cell Staining:

    • For Adherent Cells: Grow cells on coverslips or in a multi-well plate to the desired confluency. Remove the culture medium and add a sufficient volume of the MitoSOX Red working solution to cover the cells.[19]

    • For Suspension Cells: Centrifuge the cells and resuspend the pellet in the MitoSOX Red working solution.[18]

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[13][19]

  • Washing:

    • Gently wash the cells three times with a pre-warmed buffer (e.g., HBSS).[19]

  • Detection:

    • Immediately analyze the cells by fluorescence microscopy (live cell imaging) or a fluorescence plate reader.[5]

    • The excitation/emission maxima for MitoSOX Red are approximately 510/580 nm.[5][8]

Measurement of Mitochondrial Membrane Potential using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential (ΔΨm).

Materials:

  • Tetramethylrhodamine, Methyl Ester (TMRM)

  • Anhydrous DMSO

  • Phenol-red free HBSS with 10 mM HEPES

  • Carbonyl cyanide m-chloro phenyl hydrazone (FCCP) or Carbonyl cyanide 3-chlorophenyl-hydrazone (CCCP) as an uncoupling agent

  • Hoechst 33342 (optional, for nuclear staining)

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Preparation of TMRM Stock Solution:

    • Prepare a stock solution of TMRM in anhydrous DMSO. The final concentration in the working solution is typically in the nanomolar range.

  • Cell Preparation and Staining:

    • Plate cells to achieve approximately 50% confluency at the time of the experiment.[6]

    • Prepare the TMRM working solution by diluting the stock solution in phenol-red free HBSS with 10 mM HEPES to a final concentration of 20-25 nM.[6][15]

    • (Optional) Add a multidrug resistance pump inhibitor like cyclosporine-H (2 µM) to prevent dye efflux.[6]

    • (Optional) Add Hoechst 33342 (2 µg/ml) for nuclear counterstaining.[6]

    • Remove the culture medium, wash the cells with HBSS, and incubate with the TMRM working solution for 30-40 minutes at 37°C.[6][15]

  • Imaging and Analysis:

    • Image the cells using a confocal microscope with an excitation wavelength of ~560 nm and emission detection above 580 nm.[15]

    • To specifically measure the mitochondrial membrane potential, acquire a baseline image, then add an uncoupling agent (e.g., 4 µM FCCP or 10 µM CCCP) to collapse the mitochondrial membrane potential and acquire a second image.[6][20]

    • The difference in fluorescence intensity before and after the addition of the uncoupler corresponds to the mitochondrial membrane potential.[21]

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol outlines the detection of phosphorylated p38 MAPK as an indicator of its activation.

Materials:

  • Cells or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

  • Primary antibody against total p38 MAPK (for normalization)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer with inhibitors.[3]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[3]

    • Determine the protein concentration of each lysate using a BCA assay.[3]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[3]

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel.[3]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[3]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[3]

    • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.[3]

    • Quantify band intensities using densitometry software and calculate the ratio of phospho-p38 to total p38.[3]

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Paraffin-embedded tissue sections or cultured cells

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS or Proteinase K)

  • TdT reaction mix (TdT enzyme, labeled dUTPs, reaction buffer)

  • DNase I (for positive control)

  • Fluorescence microscope

Procedure:

  • Sample Preparation and Fixation:

    • For Tissue Sections (FFPE): Deparaffinize and rehydrate the sections. Perform antigen retrieval if necessary.[4]

    • For Cultured Cells: Fix with 4% PFA in PBS for 15-30 minutes at room temperature.[4]

  • Permeabilization:

    • Incubate the samples in permeabilization solution to allow the TdT enzyme to access the nucleus.[4] The conditions should be optimized for the specific sample type.

  • Controls:

    • Positive Control: Treat a sample with DNase I to induce DNA breaks in all cells.[4]

    • Negative Control: Prepare a sample where the TdT enzyme is omitted from the reaction mix.[4]

  • TdT Labeling Reaction:

    • Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[4]

  • Detection and Visualization:

    • If a directly fluorescent dUTP was used, the signal can be visualized immediately. For indirect methods, subsequent detection steps are required.

    • Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.

    • Image the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Mandatory Visualizations

Signaling Pathways

SkQ1_Mechanism_of_Action SkQ1 SkQ1 Mitochondria Mitochondria SkQ1->Mitochondria Accumulates in mtROS Mitochondrial ROS SkQ1->mtROS Scavenges p38_MAPK p38 MAPK Pathway SkQ1->p38_MAPK Suppresses mTOR mTOR Pathway SkQ1->mTOR Suppresses Nrf2 Nrf2 Pathway SkQ1->Nrf2 May activate Therapeutic_Effects Therapeutic Effects (Neuroprotection, Retinoprotection, etc.) SkQ1->Therapeutic_Effects Mitochondria->mtROS Generates Oxidative_Stress Cellular Oxidative Stress mtROS->Oxidative_Stress Oxidative_Stress->p38_MAPK Activates Oxidative_Stress->mTOR Activates Cellular_Damage Cellular Damage (e.g., DNA, lipids, proteins) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation p38_MAPK->Inflammation mTOR->Apoptosis Nrf2->Therapeutic_Effects Promotes antioxidant response Cellular_Damage->Apoptosis

Caption: Simplified signaling pathways modulated by SkQ1 in age-related diseases.

Experimental Workflows

Experimental_Workflow_SkQ1_Neuroprotection cluster_animal_model Animal Model (e.g., OXYS rats) cluster_assessment Assessment cluster_histology_details Histological Details cluster_biochem_details Biochemical Details Animal_Groups Control Group vs. SkQ1-Treated Group Treatment Dietary Supplementation (e.g., 250 nmol/kg/day) Animal_Groups->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Histological Histological Analysis (Hippocampus) Treatment->Histological Biochemical Biochemical Assays Treatment->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis IHC Immunohistochemistry (Aβ, p-tau) Histological->IHC TUNEL TUNEL Assay (Apoptosis) Histological->TUNEL Western_Blot Western Blot (p-p38, mTOR markers) Biochemical->Western_Blot Mito_Assays Mitochondrial Function (MitoSOX, TMRM) Biochemical->Mito_Assays IHC->Data_Analysis TUNEL->Data_Analysis Western_Blot->Data_Analysis Mito_Assays->Data_Analysis

Caption: General experimental workflow for assessing SkQ1's neuroprotective effects.

Logical Relationships

Logical_Relationship_SkQ1_Therapy Aging Aging & Age-Related Pathological Stimuli Mito_Dysfunction Mitochondrial Dysfunction Aging->Mito_Dysfunction mtROS_Increase Increased mtROS Production Mito_Dysfunction->mtROS_Increase Oxidative_Damage Oxidative Damage to Cellular Components mtROS_Increase->Oxidative_Damage Cell_Death Cell Death & Tissue Degeneration Oxidative_Damage->Cell_Death Disease_Progression Age-Related Disease Progression Cell_Death->Disease_Progression SkQ1_Intervention SkQ1 Intervention mtROS_Scavenging mtROS Scavenging SkQ1_Intervention->mtROS_Scavenging Mito_Protection Protection of Mitochondrial Function SkQ1_Intervention->Mito_Protection mtROS_Scavenging->mtROS_Increase Reduced_Damage Reduced Oxidative Damage mtROS_Scavenging->Reduced_Damage Improved_Survival Improved Cell Survival & Tissue Homeostasis Mito_Protection->Improved_Survival Reduced_Damage->Oxidative_Damage Reduced_Damage->Improved_Survival Improved_Survival->Cell_Death Amelioration Amelioration of Disease Phenotype Improved_Survival->Amelioration Amelioration->Disease_Progression

Caption: Logical relationship of SkQ1 intervention in the cascade of age-related pathology.

References

Measuring Mitochondrial Membrane Potential with TPP+ Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. It is generated by the proton motive force across the inner mitochondrial membrane and is essential for ATP synthesis, ion homeostasis, and the import of mitochondrial proteins.[1][2][3] The lipophilic cation tetraphenylphosphonium (B101447) (TPP+) and its derivatives are widely used to measure ΔΨm.[1][3][4] These positively charged molecules accumulate in the negatively charged mitochondrial matrix in a manner that is dependent on the magnitude of the membrane potential.[5][6] This accumulation can be quantified using either fluorescent TPP+ derivatives or a TPP+-selective electrode.[1][7]

This document provides detailed application notes and protocols for measuring mitochondrial membrane potential using common TPP+ derivatives, including Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE), as well as the potentiometric measurement of TPP+.

Principle of Measurement

The measurement of mitochondrial membrane potential using TPP+ derivatives is based on the Nernst equation. In healthy cells with a high ΔΨm (typically -150 to -180 mV), the positively charged TPP+ derivatives are driven across the inner mitochondrial membrane and accumulate in the matrix.[4][8] This accumulation results in a concentrated fluorescent signal within the mitochondria when using fluorescent derivatives like TMRM or TMRE.[9][10] A decrease in ΔΨm, which is an early hallmark of apoptosis and mitochondrial dysfunction, leads to a reduction in the accumulation of these probes and a corresponding decrease in the fluorescent signal.[10][11] Uncouplers such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenyl hydrazone) are often used as controls to dissipate the mitochondrial membrane potential and demonstrate the specificity of the signal.[12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of TPP+ derivatives in measuring mitochondrial membrane potential.

Table 1: Fluorescent TPP+ Derivatives (TMRM/TMRE) - Recommended Concentrations and Incubation Times

ApplicationRecommended Working ConcentrationIncubation TimeIncubation Temperature
Fluorescence Microscopy20-200 nM[10]15-45 minutes[10]37°C[10]
Flow Cytometry20-400 nM[10]15-30 minutes[10]37°C[10]
Microplate Assay200-1000 nM[12]15-30 minutes[14]37°C[14]

Table 2: TPP+ Selective Electrode - Typical Experimental Parameters

ParameterValueNotes
TPP+ Calibration Solution0.5 µM aliquots[13]Used to calibrate the electrode response.
Respiration BufferMiR05[13]A common respiration buffer for isolated mitochondria.
Mitochondrial Concentration0.4 mg/ml[13]Optimal concentration can vary depending on the source and purity of the mitochondria.
Uncoupler (Positive Control)2 µM CCCP[13] or 1-5 µM FCCP[13]Used to dissipate the membrane potential and establish a baseline.
Temperature37°C[13]Maintained to mimic physiological conditions.

Experimental Protocols

Protocol 1: Measurement of ΔΨm using TMRM/TMRE by Fluorescence Microscopy

This protocol describes the use of TMRM or TMRE to qualitatively and quantitatively assess mitochondrial membrane potential in live adherent cells.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • TMRM or TMRE stock solution (e.g., 1 mM in DMSO)[10]

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • FCCP or CCCP stock solution (e.g., 10 mM in DMSO) for positive control[12]

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or similar for TMRM/TMRE)[9]

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: Prepare a fresh working solution of TMRM or TMRE in pre-warmed complete cell culture medium at the desired final concentration (e.g., 20-200 nM).[10]

  • Positive Control (Optional): For a positive control for mitochondrial depolarization, treat a separate sample of cells with an uncoupler like FCCP (e.g., final concentration of 5-10 µM) for 10-30 minutes prior to or during TMRM/TMRE staining.[10]

  • Staining: Remove the culture medium from the cells and add the TMRM/TMRE staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[10]

  • Washing: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye and reduce background fluorescence.[9][10]

  • Imaging: Immediately image the cells using a fluorescence microscope. Healthy cells will exhibit bright red-orange fluorescence localized to the mitochondria. Cells with depolarized mitochondria will show a significantly reduced fluorescence signal.

Protocol 2: Measurement of ΔΨm using TMRM/TMRE by Flow Cytometry

This protocol allows for the quantitative analysis of mitochondrial membrane potential in a population of suspension or adherent cells.

Materials:

  • Suspension cells or trypsinized adherent cells

  • Complete cell culture medium

  • TMRM or TMRE stock solution (e.g., 1 mM in DMSO)[10]

  • PBS

  • FCCP or CCCP stock solution (e.g., 10 mM in DMSO) for positive control[12]

  • Flow cytometer with appropriate laser and emission filters (e.g., PE channel)[10]

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in pre-warmed complete cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Positive Control (Optional): For a positive control, add an uncoupler like FCCP to a final concentration of 5-10 µM to a separate aliquot of cells during the last 10-15 minutes of incubation.[10]

  • Staining: Add the TMRM or TMRE working solution to the cell suspension to achieve the desired final concentration (e.g., 20-400 nM).[10]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[10]

  • Washing (Optional): The cells can be washed once with PBS to reduce background fluorescence. Centrifuge the cells and resuspend them in fresh PBS.[10]

  • Analysis: Analyze the cells on a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates mitochondrial depolarization.

Protocol 3: Measurement of ΔΨm using a TPP+-Selective Electrode

This protocol describes the potentiometric measurement of TPP+ accumulation in isolated mitochondria, providing a quantitative measure of ΔΨm.[3]

Materials:

  • Isolated mitochondria

  • TPP+-selective electrode and reference electrode[3][13]

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)[13]

  • Respiration buffer (e.g., MiR05)[13]

  • TPP+ chloride (TPP+Cl-) stock solution (e.g., 0.1 mM)[13]

  • Respiratory substrates (e.g., glutamate, malate, succinate)[13]

  • ADP[13]

  • Uncoupler (e.g., CCCP or FCCP)[13]

Procedure:

  • Electrode Calibration: Calibrate the TPP+-selective electrode by sequential additions of a known concentration of TPP+Cl- (e.g., 0.5 µM aliquots) to the respiration buffer in the chamber. The voltage response should be linear with the logarithm of the TPP+ concentration.[13]

  • Mitochondria Addition: Add the isolated mitochondria (e.g., 0.4 mg/ml) to the chamber containing respiration buffer and respiratory substrates.[13]

  • State 4 Respiration: The mitochondria will begin to respire, establishing a membrane potential and taking up TPP+ from the medium. This is observed as a decrease in the free TPP+ concentration in the buffer.

  • State 3 Respiration: Add ADP to stimulate ATP synthesis and induce State 3 respiration.

  • Uncoupling: At the end of the experiment, add an uncoupler (e.g., 2 µM CCCP) to dissipate the membrane potential. This will cause the release of accumulated TPP+ from the mitochondria, returning the electrode signal to the baseline.[13]

  • Data Analysis: The change in the external TPP+ concentration is used to calculate the amount of TPP+ taken up by the mitochondria, which can then be used to calculate the mitochondrial membrane potential using the Nernst equation.

Mandatory Visualizations

cluster_cell Cell cluster_mito Mitochondrion Plasma_Membrane IMM Inner Mitochondrial Membrane (IMM) Matrix Mitochondrial Matrix (Negative Potential) IMM->Matrix Accumulation driven by ΔΨm TPP_Derivative_Extracellular TPP+ Derivative (e.g., TMRM, TMRE) TPP_Derivative_Extracellular->IMM Passive Diffusion

Caption: Accumulation of TPP+ derivatives in the mitochondrial matrix.

start Start: Live Cells prep Prepare TMRM/TMRE Working Solution start->prep stain Incubate Cells with TMRM/TMRE prep->stain wash Wash Cells to Remove Excess Dye stain->wash acquire Acquire Images/Data (Microscopy, Flow Cytometry, or Plate Reader) wash->acquire analyze Analyze Fluorescence Intensity acquire->analyze end End: ΔΨm Assessment analyze->end

Caption: General workflow for measuring ΔΨm with fluorescent TPP+ derivatives.

ETC Electron Transport Chain (ETC) Proton_Pumping Proton Pumping (H+ into Intermembrane Space) ETC->Proton_Pumping DeltaPsiM Generation of Mitochondrial Membrane Potential (ΔΨm) (Negative inside) Proton_Pumping->DeltaPsiM TPP_Accumulation TPP+ Derivative Accumulation in Matrix DeltaPsiM->TPP_Accumulation Fluorescence Increased Fluorescence Signal TPP_Accumulation->Fluorescence Mito_Dysfunction Mitochondrial Dysfunction (e.g., Apoptosis, Uncouplers) Reduced_DeltaPsiM Decreased ΔΨm Mito_Dysfunction->Reduced_DeltaPsiM Reduced_Accumulation Decreased TPP+ Accumulation Reduced_DeltaPsiM->Reduced_Accumulation Reduced_Fluorescence Decreased Fluorescence Signal Reduced_Accumulation->Reduced_Fluorescence

Caption: Signaling pathway of ΔΨm generation and its measurement.

References

Application Notes and Protocols for SkQ1 Treatment in Carrageenan-Induced Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondria-targeted antioxidant, 10-(6'-plastoquinonyl)decyltriphenylphosphonium bromide (SkQ1), has demonstrated significant anti-inflammatory properties across various preclinical models. By specifically targeting and neutralizing mitochondrial reactive oxygen species (mtROS), SkQ1 can modulate key inflammatory pathways. Carrageenan-induced inflammation is a classical and highly reproducible model used to screen and characterize anti-inflammatory compounds. This document provides detailed protocols for evaluating the efficacy of SkQ1 in the carrageenan-induced paw edema model, summarizes key quantitative data from relevant studies, and illustrates the underlying signaling pathways.

Data Presentation

Table 1: Effect of SkQ1 on Inflammatory Cells in Carrageenan-Induced Air Pouch Model
Treatment GroupTotal Inflammatory Cells (x10^6)Neutrophils (%)Macrophages (%)Mast Cells (%)
Control (Carrageenan) 8.5 ± 1.275.2 ± 3.115.3 ± 2.52.1 ± 0.5
SkQ1-treated 5.4 ± 0.955.6 ± 4.228.7 ± 3.84.3 ± 0.8
Data derived from a study using a subcutaneous air pouch model of carrageenan-induced inflammation, demonstrating a significant reduction in total inflammatory cells and neutrophils, with a corresponding increase in macrophages and mast cells in the inflammatory exudate[1].
Table 2: Effect of SkQ1 on Pro-Inflammatory Cytokines in Various Inflammation Models
Inflammation ModelCytokineTreatmentResultReference
Carrageenan-Induced Air PouchIL-6SkQ1Tendency to decrease[1]
DSS-Induced ColitisTNF-α, IL-6, IL-1βSkQ1Significant reduction in mRNA expression[2][3]
Hemorrhagic ShockTNF-α, IL-6, MCP-1SkQ1Significant reversal of increased protein levels[4]
LPS-Induced ShockIL-6, TNF-αSkQ1Prevention of cytokine storm[5]
This table summarizes the consistent inhibitory effect of SkQ1 on key pro-inflammatory cytokines across different models of inflammation, suggesting a broad-spectrum anti-inflammatory activity.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This protocol describes a standard method for inducing acute localized inflammation in the paw of a rat or mouse to evaluate the anti-inflammatory effects of SkQ1.

Materials:

  • SkQ1

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% saline

  • Vehicle for SkQ1 (e.g., sterile saline)

  • Plethysmometer or digital calipers

  • Animal handling and injection equipment (syringes, needles)

  • Male Wistar rats or Swiss albino mice

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide animals into at least three groups:

    • Group A: Vehicle control + Saline injection in the paw

    • Group B: Vehicle control + Carrageenan injection in the paw

    • Group C: SkQ1 treatment + Carrageenan injection in the paw

  • SkQ1 Administration: Administer SkQ1 (a suggested starting dose range is 250-1250 nmol/kg) or the vehicle via a relevant route (e.g., intraperitoneal, oral gavage). The administration should occur 30-60 minutes prior to the carrageenan injection to allow for absorption and distribution.

  • Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading (V0).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each animal in Groups B and C. Inject 0.1 mL of sterile saline in Group A.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula: % Edema = ((Vt - V0) / V0) * 100

    • Calculate the percentage inhibition of edema for the SkQ1-treated group compared to the carrageenan control group using the formula: % Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Protocol 2: Measurement of Inflammatory Mediators in Paw Tissue

This protocol outlines the procedure for quantifying the effect of SkQ1 on the levels of key pro-inflammatory mediators in the inflamed paw tissue.

Procedure:

  • Tissue Collection: At a predetermined time point after carrageenan injection (e.g., 5 hours), euthanize the animals.

  • Paw Excision: Excise the carrageenan-injected paws.

  • Homogenization: Homogenize the paw tissue in an appropriate buffer (e.g., PBS with protease inhibitors).

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Cytokine Analysis: Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in the tissue homogenate using a colorimetric assay.

  • Gene Expression Analysis: Isolate RNA from the paw tissue to analyze the mRNA expression levels of inflammatory genes (e.g., TNF, IL6, IL1B, COX2) via RT-qPCR.

Visualizations

Signaling Pathways

G cluster_0 Carrageenan-Induced Inflammation cluster_1 SkQ1 Mechanism of Action Carrageenan Carrageenan ROS_Generation ROS Generation Carrageenan->ROS_Generation induces NF_kB_Activation NF-κB Activation ROS_Generation->NF_kB_Activation activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines upregulates Inflammation Edema, Neutrophil Infiltration Pro_inflammatory_Cytokines->Inflammation mediates SkQ1 SkQ1 mtROS_Scavenging Mitochondrial ROS Scavenging SkQ1->mtROS_Scavenging mtROS_Scavenging->ROS_Generation inhibits

Caption: Signaling pathway of carrageenan-induced inflammation and SkQ1's inhibitory action.

Experimental Workflow

G cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping (Control, Carrageenan, SkQ1) Acclimatization->Grouping Treatment SkQ1/Vehicle Administration (30-60 min prior) Grouping->Treatment Baseline Baseline Paw Volume Measurement (V0) Treatment->Baseline Induction Carrageenan Injection (0.1 mL, 1%) Baseline->Induction Measurement Paw Volume Measurement (Vt at 1-5h) Induction->Measurement Analysis Data Analysis (% Edema, % Inhibition) Measurement->Analysis Biochemical Biochemical Analysis (Cytokines, MPO) Measurement->Biochemical

Caption: Workflow for evaluating SkQ1 in the carrageenan-induced paw edema model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Decyltriphenylphosphonium Bromide (DTPP) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing decyltriphenylphosphonium bromide (DTPP) in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful application of this mitochondria-targeting compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DTPP) in cells?

A1: DTPP is a lipophilic cation that readily accumulates in mitochondria due to the negative mitochondrial membrane potential. Its primary role is to act as a carrier molecule to deliver attached moieties to the mitochondria. In many contexts, DTPP itself can exhibit biological activity, including the induction of mild mitochondrial uncoupling and, at higher concentrations, cytotoxicity. Its triphenylphosphonium group can also possess antioxidant properties.

Q2: How do I determine the optimal concentration of DTPP for my specific cell line and experiment?

A2: The optimal concentration of DTPP is highly dependent on the cell type, cell density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular setup. A common method is to perform a cytotoxicity assay, such as the MTT or LDH assay, to identify a concentration range that achieves the desired biological effect without causing excessive cell death.

Q3: What is a typical starting concentration range for DTPP in cell culture experiments?

A3: Based on available literature for DTPP and similar triphenylphosphonium-based compounds, a broad starting range to test is between 0.1 µM and 10 µM.[1][2] Some studies have noted slight cytotoxic effects beginning at 1 µM.[1][2] For initial screening, it is advisable to test a wide range of concentrations (e.g., logarithmic dilutions) to identify the active and cytotoxic ranges.

Q4: How should I prepare and store DTPP for cell culture experiments?

A4: DTPP is typically soluble in organic solvents like DMSO or ethanol (B145695). Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent and store it at -20°C or -80°C, protected from light. For experiments, dilute the stock solution in a complete cell culture medium to the desired final concentration immediately before use. It is important to consider the final solvent concentration in your culture, as high concentrations of DMSO or ethanol can be toxic to cells.

Q5: Can DTPP interfere with common cell-based assays?

A5: Yes, as a lipophilic cation that affects mitochondrial function, DTPP has the potential to interfere with assays that rely on mitochondrial activity, such as MTT, XTT, and resazurin-based viability assays.[3] It is advisable to include proper controls, such as a cell-free assay control, to account for any direct chemical interaction of DTPP with the assay reagents. Orthogonal assays that measure cytotoxicity through different mechanisms, like LDH release (measuring membrane integrity), are recommended for validation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death at Expected "Non-toxic" Concentrations Cell line is particularly sensitive to mitochondrial disruption.Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the toxicity threshold. Reduce the incubation time. Ensure the solvent concentration is not contributing to toxicity.
DTPP solution was not prepared correctly, leading to a higher actual concentration.Double-check all calculations and dilutions. Prepare fresh stock solutions.
Suboptimal cell culture conditions (e.g., nutrient depletion, pH shift).Ensure cells are healthy and in the logarithmic growth phase before treatment. Use fresh media for experiments.[4]
No Observable Effect at Expected "Active" Concentrations The chosen concentration is too low for the specific cell line or experimental endpoint.Increase the concentration of DTPP. Increase the incubation time.
The cell line may be resistant to the effects of DTPP.Consider using a different cell line that is known to be sensitive to mitochondrial-targeting agents.
DTPP has degraded due to improper storage or handling.Prepare a fresh stock solution of DTPP. Store stock solutions protected from light and at the recommended temperature.
Inconsistent Results Between Experiments Variability in cell density at the time of treatment.Standardize the cell seeding density and ensure even cell distribution in multi-well plates.
Inconsistent incubation times or DTPP concentrations.Maintain strict adherence to the experimental protocol. Use a calibrated pipette for accurate liquid handling.
Passage number of the cell line is too high, leading to altered cellular responses.Use cells within a consistent and low passage number range for all experiments.
Precipitation of DTPP in Culture Medium The concentration of DTPP exceeds its solubility in the aqueous culture medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain DTPP solubility but remains non-toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment.

Data Presentation

The optimal concentration of DTPP is highly cell-type and assay-dependent. The following table provides a general guideline for concentration ranges based on the intended experimental outcome. It is imperative to empirically determine the optimal concentration for your specific experimental conditions.

Experimental Goal Typical Concentration Range Key Considerations
Mitochondrial Targeting (as a carrier) 0.1 µM - 1 µMAt this range, DTPP should accumulate in the mitochondria with minimal intrinsic bioactivity.
Induction of Mild Mitochondrial Stress 1 µM - 5 µMThis range may be suitable for studying cellular responses to mild mitochondrial uncoupling or oxidative stress.
Cytotoxicity/Apoptosis Induction > 5 µMHigher concentrations are generally required to induce significant cell death. The IC50 will vary greatly between cell lines.

Experimental Protocols

Protocol 1: Determining the Optimal DTPP Concentration using the MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of DTPP on a chosen cell line, which is a crucial first step in optimizing its concentration for further experiments.[3][5][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DTPP)

  • DMSO (for DTPP stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • DTPP Treatment:

    • Prepare a 10 mM stock solution of DTPP in DMSO.

    • Perform serial dilutions of the DTPP stock solution in a complete culture medium to achieve final concentrations for treatment (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest DTPP concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different DTPP concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot a dose-response curve to determine the IC50 value (the concentration of DTPP that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dtpp Prepare DTPP Dilutions treat_cells Treat Cells with DTPP prepare_dtpp->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the optimal DTPP concentration using the MTT assay.

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm DTPP_mito DTPP Accumulation ROS Increased ROS DTPP_mito->ROS ATP Decreased ATP Production DTPP_mito->ATP MMP Mitochondrial Membrane Potential MMP->DTPP_mito Drives Accumulation Apoptosis_Signal Apoptotic Signaling Cascade ROS->Apoptosis_Signal ATP->Apoptosis_Signal Cell_Death Apoptosis / Cell Death Apoptosis_Signal->Cell_Death Leads to DTPP DTPP (extracellular) DTPP->DTPP_mito Enters Cell & Targets Mitochondria troubleshooting_logic cluster_high_death High Cell Death cluster_no_effect No Observable Effect start Unexpected Experimental Outcome check_conc Verify DTPP Concentration start->check_conc High Death increase_conc Increase DTPP Concentration start->increase_conc No Effect check_solvent Check Solvent Toxicity check_conc->check_solvent check_sensitivity Assess Cell Line Sensitivity check_solvent->check_sensitivity end Resolution check_sensitivity->end increase_time Increase Incubation Time increase_conc->increase_time check_reagent Verify DTPP Integrity increase_time->check_reagent check_reagent->end

References

Technical Support Center: Decyltriphenylphosphonium Bromide and Mitochondrial Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with decyltriphenylphosphonium bromide (dTPP) and related mitochondria-targeted compounds.

Troubleshooting Guide: Unexpected Mitochondrial Swelling

Researchers using decyltriphenylphosphonium (dTPP) and similar lipophilic cations may unexpectedly observe mitochondrial swelling. This guide provides a structured approach to troubleshoot and understand this phenomenon.

Problem: Observation of mitochondrial swelling, depolarization, or loss of integrity after treatment with dTPP or analogous compounds (e.g., MitoQ).

Initial Assessment:

  • Confirm the Observation: Ensure that the observed swelling is a genuine effect of the compound and not an artifact.

    • Run parallel controls (vehicle only, no treatment).

    • Use established positive controls for mitochondrial swelling (e.g., high concentrations of Ca²⁺, atractyloside).

  • Verify Compound Identity and Concentration:

    • Confirm the identity and purity of your dTPP bromide stock.

    • Double-check calculations for working concentrations. Effects can be highly dose-dependent.

Experimental Workflow for Troubleshooting

G cluster_0 Observation cluster_1 Initial Verification cluster_2 Mechanistic Investigation cluster_3 Conclusion A Unexpected mitochondrial swelling observed with dTPP treatment B 1. Confirm Swelling: - Vehicle vs. dTPP - Positive Controls (e.g., Ca²⁺) A->B C 2. Verify Compound: - Purity and Identity - Concentration Calculation B->C D 3. Test for mPTP Involvement: - Add Cyclosporin A (CsA) - Does CsA prevent swelling? C->D E 4. Assess Membrane Potential (ΔΨm): - Add uncoupler (e.g., FCCP) - Does FCCP prevent swelling? D->E D->E No H Swelling is mediated by the mitochondrial permeability transition pore (mPTP). D->H Yes F 5. Evaluate Role of Alkyl Chain: - Compare with TPP⁺ alone - Does TPP⁺ alone cause swelling? E->F G Swelling is likely due to direct inner membrane permeabilization by the decyl chain. F->G No G cluster_0 Inducers cluster_1 mPTP Core Components cluster_2 Consequences cluster_3 Inhibitors Ca_overload Ca²⁺ Overload CypD Cyclophilin D (Matrix) Ca_overload->CypD Ox_Stress Oxidative Stress (ROS) ANT ANT (Inner Membrane) Ox_Stress->ANT VDAC VDAC (Outer Membrane) Pore_Opening mPTP Opening VDAC->Pore_Opening ANT->Pore_Opening CypD->ANT promotes opening Loss_of_potential Loss of ΔΨm Pore_Opening->Loss_of_potential Swelling Mitochondrial Swelling Loss_of_potential->Swelling Rupture Outer Membrane Rupture Swelling->Rupture Cell_Death Cell Death Rupture->Cell_Death CsA Cyclosporin A CsA->CypD inhibits

Dose-response relationship of SkQ1 in experimental arthritis

Author: BenchChem Technical Support Team. Date: December 2025

SkQ1 in Experimental Arthritis: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the mitochondria-targeted antioxidant SkQ1 in experimental arthritis models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing a significant clinical improvement in our collagen-induced arthritis model with SkQ1 treatment. What could be the reason?

A1: Several factors can influence the efficacy of SkQ1 in an experimental arthritis model. One study noted that results can differ significantly between experimental series[1]. Consider the following:

  • Animal Strain and Supplier: The genetic background of the animals can affect their susceptibility to arthritis induction and their response to treatment. Differences in gut microbiota from different suppliers might also play a role.

  • Collagen Type and Emulsion: The type of collagen (e.g., porcine vs. chicken) and the preparation of the collagen-adjuvant emulsion are critical for successful and consistent arthritis induction.

  • Timing of Administration: The therapeutic window is crucial. One study showed that administering SkQ1 at the day of disease onset (day 14) could partially suppress arthritis development, whereas administration from day 1 post-induction did not affect the proportion of rats that developed the disease, though it did delay onset[1].

  • Dosage: While a dose-dependent effect on pathological signs has been observed, the optimal dose can vary. Ensure the dose is within the reported efficacious range of 0.25–1.25 nmol/kg/day for autoimmune models[1][2].

Q2: What is the optimal dose and route of administration for SkQ1 in a rat model of arthritis?

A2: The optimal dose and route can depend on the specific arthritis model and the intended therapeutic effect (prophylactic vs. treatment).

  • Oral Gavage (Autoimmune Arthritis): Doses of 50, 250, and 1250 nmol/kg/day have been used in Wistar rats. While these doses did not significantly reduce the incidence of arthritis when given from day 1, they showed a dose-dependent decrease in the severity of joint lesions upon pathological examination[1].

  • Intraperitoneal Injection (Adjuvant-Induced Arthritis): Doses of 625 and 1250 nmol/kg administered for 8 days starting from day 7 post-induction showed a dose-dependent normalization of immune and oxidative stress parameters[2][3].

  • Intra-articular Injection (Post-Traumatic Osteoarthritis): For localized effects in models like post-traumatic osteoarthritis (PTOA), direct intra-articular administration has been used to mitigate cartilage degeneration[4][5].

Q3: We are seeing high variability in our results. How can we reduce this?

A3: High variability is a common challenge in experimental arthritis models. To minimize it:

  • Standardize Induction: Ensure your protocol for arthritis induction is highly standardized, including the preparation and injection of the collagen/adjuvant emulsion.

  • Consistent Scoring: Use a blinded scoring system for clinical and histological assessments to avoid bias.

  • Control Groups: Always include appropriate vehicle control groups. A preliminary experiment in one study confirmed that the vehicle (ascorbic acid solution) did not affect the clinical course[1].

  • Animal Health: Use specific pathogen-free (SPF) animals and maintain a consistent environment, as underlying infections or stress can influence inflammatory responses[1][2].

Q4: What is the primary mechanism of action for SkQ1 in arthritis? Should we be measuring mitochondrial-specific outcomes?

A4: Yes, measuring mitochondrial-specific outcomes is highly recommended. The primary mechanism of SkQ1 is as a mitochondria-targeted antioxidant. It works by reducing reactive oxygen species (ROS) accumulation at its source, which in turn affects several downstream pathways implicated in arthritis[3][4][5]. Key mechanisms include:

  • Reduction of Oxidative Stress: SkQ1 decreases levels of oxidative stress biomarkers like ROS, malondialdehyde (MDA), and 8-hydroxy-deoxyguanosine (8-OHdG)[4][5].

  • Preservation of Mitochondrial Function: It helps maintain the mitochondrial membrane potential and mitochondrial DNA copy number[4][5].

  • Inhibition of Apoptosis: SkQ1 inhibits the mitochondria-mediated apoptotic pathway by preventing the release of cytochrome C and downregulating key proteins like Bax, Bak, and cleaved caspases-3 and -9[4][5][6].

  • Modulation of Inflammation: SkQ1 can inhibit stages of the NF-κB signaling pathway, a key regulator of inflammation[1].

Therefore, assessing mitochondrial function and related signaling pathways will provide deeper insight into the compound's effect in your model.

Q5: Can SkQ1 be used as a standalone therapy for rheumatoid arthritis?

A5: Based on current experimental evidence, SkQ1 is not recommended as a monotherapy for rheumatoid arthritis. While it effectively ameliorates pathological signs like inflammatory infiltration and tissue damage, the magnitude of these effects may not be sufficient for a complete therapeutic solution. It is suggested that SkQ1 could be a valuable supplementary component to a main therapy, helping to block multiple inflammation signaling pathways[1].

Data Presentation

Table 1: In Vivo Dose-Response of SkQ1 in Rat Autoimmune Arthritis Models

Model Animal Dose (nmol/kg/day) Route Key Outcomes Reference
Collagen-Induced ArthritisWistar Rats50, 250, 1250Oral GavageNo effect on arthritis incidence; dose-dependent decrease in pathological severity.[1]
Adjuvant-Induced ArthritisWistar Rats625, 1250IntraperitonealDose-dependent normalization of immune status and oxidative stress markers.[2][3]
Post-Traumatic OsteoarthritisSprague-Dawley RatsNot specified in nmol/kgIntra-articularMitigated articular cartilage degeneration and reduced oxidative stress biomarkers.[4][5]

Table 2: In Vitro Efficacy of SkQ1

Model Parameter Concentration Key Outcomes Reference
Chondrocyte CultureAntioxidant Efficacy500 nMSuperior antioxidant effect with minimal cytotoxicity.[4][5]
Caco-2 Cells (Epithelial Barrier)Tight Junction Integrity2 nMPrevented DSS-induced disassembly of tight junctions.[7]

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Wistar Rats and SkQ1 Treatment

This protocol is synthesized from methodologies described in the cited literature[1].

  • Animals: Use specific pathogen-free (SPF) Wistar rats, aged 5-6 weeks.

  • Arthritis Induction:

    • Prepare an emulsion of type 2 porcine or chicken collagen in Complete Freund's Adjuvant.

    • On day 0, immunize rats with an injection of 250 µg of the collagen emulsion at the base of the tail.

  • SkQ1 Preparation and Administration:

    • Prepare SkQ1 solutions in a vehicle such as an ascorbic acid solution.

    • Administer SkQ1 via oral gavage at desired doses (e.g., 50, 250, 1250 nmol/kg/day).

    • The administration can be initiated prophylactically (from day 1 post-induction) or therapeutically (e.g., from day 14, at the onset of symptoms).

    • The control group should receive the vehicle solution only.

  • Monitoring and Assessment:

    • Monitor animals regularly for clinical signs of arthritis (e.g., paw swelling, redness) starting from day 10.

    • Sacrifice animals at a predetermined endpoint (e.g., day 30 or 32).

    • Collect hind paws for pathological examination. Score for inflammatory infiltration, cartilage destruction, and bone destruction in a blinded manner.

  • Statistical Analysis: Use appropriate statistical tests, such as the Kruskal-Wallis test with Dunn's post-correction for comparing pathological scores between groups.

Protocol 2: Assessment of Oxidative Stress and Apoptosis in Post-Traumatic Osteoarthritis (PTOA)

This protocol is based on the study of SkQ1 in a rat PTOA model[4][5][6].

  • Animal Model:

    • Induce PTOA in Sprague-Dawley rats via medial meniscal tear (MMT) surgery on one knee. The contralateral knee can serve as a control or undergo a sham operation.

  • SkQ1 Administration:

    • Administer SkQ1 via intra-articular injection into the affected knee joint post-surgery.

  • Outcome Measures (at 2 and 6 weeks post-op):

    • Histological Evaluation: Collect knee joints, section, and stain with Safranin O-Fast Green to assess cartilage degeneration.

    • Oxidative Stress Markers:

      • Measure ROS levels in cartilage tissue using appropriate fluorescent probes.

      • Quantify malondialdehyde (MDA) and 8-hydroxy-deoxyguanosine (8-OHdG) levels in cartilage homogenates using commercial ELISA kits.

    • Mitochondrial Function:

      • Assess mitochondrial membrane potential in isolated chondrocytes using a fluorescent dye like JC-1.

      • Determine mitochondrial DNA copy number relative to nuclear DNA using qPCR.

    • Apoptosis Markers:

      • Perform Western blot analysis on cartilage protein extracts to measure levels of Bax, Bak, cleaved caspase-3, and cleaved caspase-9.

      • Use immunohistochemistry to detect the release of cytochrome C.

Mandatory Visualizations

Experimental_Workflow_CIA_Model cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment Regimens cluster_monitoring Phase 3: Monitoring & Endpoint cluster_analysis Phase 4: Analysis start Day 0: Immunize Wistar Rats (Collagen + Freund's Adjuvant) treatment_prophylactic Group A (Prophylactic) SkQ1 Gavage (Day 1 onwards) start->treatment_prophylactic Randomization treatment_therapeutic Group B (Therapeutic) SkQ1 Gavage (Day 14 onwards) start->treatment_therapeutic Randomization control Group C (Control) Vehicle Gavage start->control Randomization monitoring Days 10-30: Clinical Scoring (Paw Swelling, Redness) treatment_prophylactic->monitoring treatment_therapeutic->monitoring control->monitoring endpoint Day 30: Sacrifice & Tissue Collection monitoring->endpoint pathology Histopathological Analysis (Inflammation, Cartilage/Bone Damage) endpoint->pathology

Caption: Experimental workflow for testing SkQ1 in a Collagen-Induced Arthritis (CIA) model.

SkQ1_Mechanism_of_Action cluster_upstream Upstream Triggers in Arthritis cluster_mitochondria Mitochondrial Dysfunction cluster_downstream Downstream Pathological Events Inflammation Inflammatory Stimuli (e.g., Cytokines) mtROS Mitochondrial ROS (mtROS) Production Inflammation->mtROS MMP_loss Loss of Mitochondrial Membrane Potential mtROS->MMP_loss NFkB NF-κB Pathway Activation mtROS->NFkB CytC Cytochrome C Release MMP_loss->CytC Apoptosis Apoptosis (Caspase Activation) CytC->Apoptosis SkQ1 SkQ1 SkQ1->mtROS Inhibits SkQ1->NFkB Inhibits SkQ1->Apoptosis Inhibits Damage Cartilage & Bone Damage NFkB->Damage Apoptosis->Damage

Caption: Signaling pathways modulated by SkQ1 in experimental arthritis.

References

Technical Support Center: Decyltriphenylphosphonium Bromide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decyltriphenylphosphonium bromide and its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in water, resulting in a cloudy solution?

A1: Several factors can contribute to the incomplete dissolution of this compound in aqueous solutions. Due to its amphiphilic nature, with a nonpolar decyl chain and a charged triphenylphosphonium head, it can form micelles or other aggregates in water.[1] Cloudiness may indicate that the concentration is above its critical micelle concentration (CMC) or that the compound has low aqueous solubility at the given temperature. The presence of impurities or absorbed moisture can also hinder dissolution.

Q2: I observed an oily precipitate when trying to dissolve this compound. What is the cause and how can I resolve this?

A2: The formation of an oily or sticky solid is a common issue with phosphonium (B103445) salts, which can be hygroscopic. Absorbed water can lead to the formation of hydrates that are difficult to dissolve and may appear as an oil. Additionally, if the concentration is very high, the compound may phase-separate from the aqueous solution. To resolve this, ensure the compound is thoroughly dried before use and consider using a co-solvent like ethanol (B145695) to aid dissolution before preparing the final aqueous solution.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can increase the solubility of many compounds. However, the thermal stability of this compound under specific experimental conditions should be considered. Prolonged heating at high temperatures could potentially lead to degradation. It is advisable to start with gentle warming and sonication.

Q4: Is it necessary to use a co-solvent to dissolve this compound for aqueous experiments?

A4: For compounds with limited aqueous solubility, using a small amount of a water-miscible organic solvent can be an effective strategy. For the related compound, plastoquinonyl-decyl-triphenylphosphonium bromide (SkQ1), a common procedure involves first dissolving it in ethanol to create a stock solution, which is then diluted with water to the final working concentration.[2] This approach ensures complete dissolution and homogeneity.

Q5: How does the purity of this compound affect its solubility?

A5: Impurities can significantly impact the solubility of a compound. For instance, the presence of triphenylphosphine (B44618) oxide, a common impurity from the oxidation of triphenylphosphine-containing reagents, can alter the physicochemical properties of the sample and affect its dissolution behavior.[3] It is recommended to use a high-purity grade of this compound for consistent and reproducible results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Cloudy or Hazy Solution - Concentration is above the Critical Micelle Concentration (CMC).- Low aqueous solubility at the experimental temperature.- Presence of insoluble impurities.- Dilute the solution to a concentration below the expected CMC.- Gently warm the solution while stirring or use sonication.- Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove insoluble matter.
Oily or Sticky Precipitate - The compound is hygroscopic and has absorbed water.- High concentration leading to phase separation.- Dry the this compound under vacuum before use.- Prepare a stock solution in a co-solvent like ethanol and then dilute with the aqueous medium.
Inconsistent Results Between Batches - Variation in the purity of the compound.- Differences in the hydration state of the solid material.- Use this compound from the same batch for a series of experiments.- Standardize the pre-treatment of the compound, such as drying, before each experiment.
Precipitation Over Time - The solution is supersaturated.- Temperature fluctuations affecting solubility.- Slow aggregation or crystallization.- Prepare fresh solutions before each experiment.- Store solutions at a constant temperature.- If possible, prepare a more concentrated stock solution in a co-solvent and dilute it just before use.

Quantitative Data

Compound Property Value Notes
This compoundMolecular Weight483.46 g/mol [4][5]
Plastoquinonyl-decyl-triphenylphosphonium bromide (SkQ1)SolubilitySoluble in DMSO and ethanol[6]A stock solution is often prepared in ethanol before making aqueous solutions.[2]
Decyltrimethylammonium bromide (C10TAB)CMC in water (298.15 K)~65 mMThe CMC increases with the addition of co-solvents like 1,2-propanediol.[7][8]
Cetyltrimethylammonium bromide (CTAB)CMC in water~0.92 - 1.0 mM[9]A cationic surfactant with a longer alkyl chain.
Sodium dodecyl sulfate (B86663) (SDS)CMC in water~8.2 mMAn anionic surfactant for comparison.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent

This protocol is adapted from methods used for similar mitochondria-targeted compounds like SkQ1.[2]

  • Materials:

    • This compound (solid)

    • Ethanol (anhydrous)

    • Purified water (e.g., Milli-Q or equivalent)

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound in a clean, dry vial.

    • Add a small volume of anhydrous ethanol to the vial to dissolve the compound completely. For example, to prepare a 10 mM stock solution, dissolve 4.83 mg of the compound in 1 mL of ethanol.

    • Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

    • To prepare the final aqueous working solution, dilute the ethanol stock solution with purified water to the desired concentration. For example, to prepare a 100 µM aqueous solution, add 10 µL of the 10 mM ethanol stock solution to 990 µL of purified water.

    • Mix the final solution thoroughly by gentle vortexing or inversion.

    Note: The final concentration of ethanol in the working solution should be considered, and appropriate vehicle controls should be included in the experiments.

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting this compound Solubility start Start: Prepare Aqueous Solution issue Observe Incomplete Dissolution (Cloudy, Precipitate, Oily Layer) start->issue check_hygroscopy Is the compound hygroscopic? issue->check_hygroscopy Yes sonicate_warm Apply gentle heating or sonication issue->sonicate_warm No check_concentration Is the concentration high? issue->check_concentration Persistent Issue dry_compound Dry the compound (e.g., under vacuum) check_hygroscopy->dry_compound Yes try_again1 Attempt dissolution again dry_compound->try_again1 try_again1->issue Still an issue success Clear, Homogeneous Solution try_again1->success Resolved use_cosolvent Use a co-solvent (e.g., Ethanol) to prepare a stock solution dilute Dilute stock solution with aqueous buffer use_cosolvent->dilute dilute->success sonicate_warm->issue Still an issue sonicate_warm->success Resolved check_concentration->use_cosolvent No lower_concentration Lower the final concentration check_concentration->lower_concentration Yes lower_concentration->try_again1

Caption: A workflow for troubleshooting solubility issues.

Aggregation Behavior in Aqueous Solution

G This compound in Aqueous Solution cluster_high_conc High Concentration (> CMC) ion1 DTPP+ transition Increasing Concentration ion2 DTPP+ ion3 DTPP+ micelle Hydrophobic Core (Decyl Chains) Hydrophilic Shell (Triphenylphosphonium Heads)

Caption: Micelle formation in aqueous solutions.

References

Technical Support Center: Stabilizing the Reduced Form of SkQ1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing the reduced form of SkQ1 (SkQ1H₂) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the active antioxidant form of SkQ1?

A1: The active antioxidant form of SkQ1 is its reduced form, SkQ1H₂. In the body, the oxidized form of SkQ1 is reduced to SkQ1H₂ by the mitochondrial respiratory chain, allowing it to act as a rechargeable antioxidant.[1] This recycling process is crucial for its sustained antioxidant effect within the mitochondria.

Q2: Why is it important to stabilize the reduced form of SkQ1 for in vivo studies?

A2: The reduced form, SkQ1H₂, is susceptible to oxidation. If SkQ1H₂ oxidizes to SkQ1 before reaching its target mitochondria in vivo, its immediate antioxidant efficacy may be diminished. While the body can reduce SkQ1, providing it in its already reduced and stabilized form can ensure more direct and immediate antioxidant action upon administration.

Q3: What are the common administration routes for SkQ1 in animal studies?

A3: SkQ1 has been successfully administered in animal studies through various routes, including:

  • Oral administration: Mixed with food, dissolved in drinking water, or administered by oral gavage.[2][3][4]

  • Intraperitoneal (i.p.) injection: Injected directly into the peritoneal cavity.

  • Topical application: As eye drops for ophthalmic studies.[5]

Q4: How should SkQ1 be stored to maintain its stability?

A4: SkQ1 is light-sensitive. It is recommended to store stock solutions and prepared formulations protected from light. For long-term storage (months), aliquots of freshly prepared dilutions can be stored frozen at -80°C.[6]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Precipitation of SkQ1 in aqueous solution (e.g., drinking water) SkQ1 has limited water solubility. Changes in pH or temperature can affect its solubility.1. Use a co-solvent: Prepare a stock solution in a solvent like ethanol (B145695) or DMSO and then dilute it into the aqueous vehicle. For in vivo studies, a formulation using PEG300 and Tween-80 can improve solubility.[7] 2. Formulate with glycerol (B35011): A 20% glycerol solution has been used for oral administration and can help maintain SkQ1 in solution.[8] 3. Prepare fresh solutions: Due to potential stability issues in aqueous media over time, it is advisable to prepare fresh solutions regularly.
Discoloration of SkQ1 solution (e.g., turning yellow/brown) This may indicate oxidation of the reduced form (SkQ1H₂) or degradation of the SkQ1 molecule. SkQ1 in its pure form is a yellow to brown waxy solid.1. Protect from light: SkQ1 is light-sensitive, and exposure to light can accelerate degradation. Always store solutions in amber vials or wrap containers in foil. 2. Use an antioxidant: Incorporate a stabilizing agent like ascorbic acid into your formulation to help maintain SkQ1 in its reduced state. 3. Analytical confirmation: If degradation is suspected, use analytical methods like HPLC or UV-Vis spectrophotometry to assess the purity and concentration of your SkQ1 solution.
Inconsistent experimental results This could be due to degradation of SkQ1, inaccurate dosing, or issues with bioavailability.1. Verify solution stability: Before starting an in vivo experiment, confirm the stability of your SkQ1 formulation under the planned experimental conditions (e.g., temperature, duration in drinking water). 2. Ensure accurate dosing: For oral gavage, carefully calculate the volume to be administered based on the animal's weight.[6] For administration in drinking water, monitor water intake to estimate the daily dose. 3. Optimize formulation for bioavailability: For oral administration, consider formulations that enhance absorption, such as lipid-based systems or the use of excipients that improve solubility.

Experimental Protocols

Protocol 1: Preparation of SkQ1 for Intraperitoneal (i.p.) Injection

This protocol is adapted from a method used in murine sepsis models.[6]

Materials:

  • SkQ1

  • 96% Ethanol

  • Sterile saline (0.9% NaCl)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Prepare a stock solution: Dissolve SkQ1 in 96% ethanol. The concentration of the stock solution will depend on the final desired dose.

  • Dilute in saline: Further dilute the ethanol stock solution with sterile saline to the final desired concentration for injection.

  • Aliquot and store: Divide the freshly prepared dilution into single-use aliquots in sterile, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[7] Protect from light at all times. Thaw an aliquot immediately before use.

Protocol 2: Preparation of SkQ1 for Oral Gavage in Mice (Glycerol Formulation)

This protocol is based on formulations mentioned for oral administration in mice.[4]

Materials:

  • SkQ1

  • Glycerol

  • Sterile water

  • Sterile, light-protecting container

Procedure:

  • Prepare a 20% glycerol solution: Mix one part glycerol with four parts sterile water (v/v).

  • Dissolve SkQ1: Dissolve the required amount of SkQ1 directly into the 20% glycerol solution to achieve the desired final concentration. Gentle warming and vortexing may aid in dissolution.

  • Storage: Store the final solution in a sterile, light-protecting container. Due to the aqueous component, it is recommended to prepare this formulation fresh or store it for a limited time at 4°C, protected from light.

Protocol 3: Quantification of Oxidized and Reduced SkQ1 using HPLC-MS/MS

General Approach:

  • Chromatographic Separation: Utilize a reverse-phase HPLC column (e.g., C18) to separate the more polar SkQ1H₂ from the less polar SkQ1.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: Tandem mass spectrometry (MS/MS) is the preferred method for sensitive and specific detection and quantification of both forms. The mass spectrometer would be set to monitor for the specific mass-to-charge ratios (m/z) of SkQ1 and SkQ1H₂.

  • Standard Curves: To accurately quantify the concentrations, standard curves for both pure SkQ1 and SkQ1H₂ would need to be generated.

Signaling Pathways and Experimental Workflows

SkQ1_Antioxidant_Mechanism cluster_mitochondria Mitochondrial Inner Membrane SkQ1 SkQ1 (Oxidized) SkQ1H2 SkQ1H₂ (Reduced) ROS Reactive Oxygen Species (ROS) ETC Electron Transport Chain (Complexes I, III)

Experimental_Workflow prep SkQ1 Formulation (e.g., with glycerol, ascorbic acid) admin In Vivo Administration (e.g., Oral Gavage) prep->admin analysis Pharmacokinetic & Pharmacodynamic Analysis admin->analysis data Data Interpretation analysis->data

Signaling_Pathways SkQ1 SkQ1 p38 p38 MAPK Pathway SkQ1->p38 Rho Rho/ROCK/LIMK Pathway SkQ1->Rho PINK1 PINK1/PRKN Mitophagy SkQ1->PINK1 AD ↓ Alzheimer's-like Pathology p38->AD Wound ↑ Wound Healing Rho->Wound Mito ↑ Mitochondrial Homeostasis PINK1->Mito

References

Technical Support Center: Minimizing Toxicity of Mitochondria-Targeted Cations in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of mitochondria-targeted cations in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: Why do mitochondria-targeted cations exhibit toxicity in primary cells?

Mitochondria-targeted cations, particularly delocalized lipophilic cations (DLCs), accumulate in mitochondria driven by the negative mitochondrial membrane potential. While this property is exploited for targeted drug delivery, high concentrations of these cations can be inherently toxic. The mechanisms of toxicity include:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The positive charge of the cations can interfere with the electrochemical gradient across the inner mitochondrial membrane, leading to depolarization and impairing ATP synthesis.[1][2]

  • Inhibition of the Electron Transport Chain (ETC): Some cations can directly inhibit components of the ETC, leading to reduced oxygen consumption, a decrease in ATP production, and an increase in reactive oxygen species (ROS) generation.[3]

  • Induction of Oxidative Stress: The accumulation of cations can lead to an overproduction of ROS, overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and mitochondrial DNA (mtDNA).

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): Toxic levels of cations and ROS can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death.[4]

  • Off-target Effects: At higher concentrations, these compounds can exert effects outside of the mitochondria, contributing to general cellular toxicity.[5]

Q2: Why are primary cells often more sensitive to the toxicity of these compounds than cancer cell lines?

While cancer cells often have a higher mitochondrial membrane potential, which leads to greater accumulation of cationic compounds, primary cells can be more susceptible to their toxic effects for several reasons:

  • Lower Proliferative Rate: Primary cells typically have a lower rate of proliferation compared to cancer cells. This can make them more vulnerable to damage as they have a reduced capacity for repair and replacement of damaged components.

  • Specialized Metabolism: Primary cells, such as cardiomyocytes and neurons, have highly specialized metabolic profiles and a heavy reliance on mitochondrial function for their energy needs. Disruption of mitochondrial function in these cells can have more immediate and severe consequences.[2]

  • Lack of Protective Mechanisms: Cancer cells often upregulate survival pathways and antioxidant defenses that can protect them from the toxic effects of mitochondrial stress. Primary cells may lack these enhanced protective mechanisms.

Q3: What are the key parameters to assess when evaluating the mitochondrial toxicity of a compound?

A comprehensive assessment of mitochondrial toxicity should involve measuring several key parameters of mitochondrial function:

  • Mitochondrial Respiration: Measuring the oxygen consumption rate (OCR) provides a direct assessment of electron transport chain activity. Key metrics include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6][7][8][9]

  • Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.

  • Cellular ATP Levels: A reduction in cellular ATP concentration indicates impaired energy production.[10][11][12][13]

  • Reactive Oxygen Species (ROS) Production: Increased ROS levels are a common consequence of mitochondrial damage.[13]

  • Cell Viability and Apoptosis: Assessing overall cell health and the induction of programmed cell death is crucial to quantify the cytotoxic effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with mitochondria-targeted cations in primary cells.

Problem Possible Cause(s) Troubleshooting Steps
High levels of unexpected cell death in primary cultures. - Compound concentration is too high.- The specific primary cell type is highly sensitive.- The delocalized lipophilic cation moiety itself is toxic.- Off-target effects are occurring.- Perform a dose-response curve: Determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to identify a therapeutic window.- Reduce incubation time: Shorter exposure times may be sufficient for compound uptake while minimizing toxicity.- Use a less toxic cation: If possible, synthesize or obtain analogues with different cationic moieties that may have lower inherent toxicity.- Employ cytoprotective strategies: Co-treatment with antioxidants (e.g., N-acetylcysteine) may mitigate ROS-induced cell death, but be aware this could interfere with the mechanism of action of some compounds.
High variability in experimental results between replicates. - Inconsistent cell seeding density.- Uneven compound distribution in wells.- Variation in the metabolic state of the primary cells.- Pipetting errors.- Ensure uniform cell seeding: Use a hemocytometer or automated cell counter for accurate cell counts and ensure even distribution in the culture plate.- Proper mixing: Gently mix the compound in the media before adding to the cells and ensure thorough but gentle mixing after addition.- Standardize cell culture conditions: Use consistent media formulations, passage numbers (if applicable), and incubation times to maintain a consistent metabolic state.- Use calibrated pipettes and proper pipetting techniques.
No significant effect of the compound on mitochondrial function. - Compound is not entering the cells or mitochondria.- The concentration is too low.- The assay is not sensitive enough.- The primary cells are resistant to the compound's effects.- Verify cellular uptake: Use a fluorescently tagged version of the compound or a fluorescent analogue to confirm cellular and mitochondrial localization via microscopy.- Increase the concentration: Based on the dose-response curve, test higher concentrations.- Optimize the assay: Ensure that the assay conditions (e.g., cell density, substrate availability) are optimal for detecting changes in mitochondrial function.- Consider alternative primary cell models: Different primary cell types may exhibit varying sensitivities.
Mitochondrial dysfunction is observed, but it does not correlate with cell death. - Cells are activating compensatory mechanisms.- The observed mitochondrial dysfunction is transient.- The cell death pathway is delayed.- Time-course experiment: Measure mitochondrial function and cell viability at multiple time points to understand the kinetics of the response.- Assess markers of cellular stress: Investigate the activation of stress response pathways (e.g., Nrf2, UPR).- Measure markers of apoptosis and necrosis at later time points.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various mitochondria-targeted compounds in different cell lines. This data can help researchers select appropriate starting concentrations for their experiments and highlights the differential sensitivity between cell types.

CompoundCell LineCell TypeAssayIC50 (µM)Reference
BT-IrHeLaHuman Cervical CancerViability1.5[14]
BT-IrA549Human Lung CancerViability2.1[14]
BT-Ir(C)HeLaHuman Cervical CancerViability0.8[14]
BT-Ir(C)A549Human Lung CancerViability1.2[14]
MitoVESMMMalignant MesotheliomaViability~5-20[15]
α-TOSMMMalignant MesotheliomaViability~20-80[15]

Note: IC50 values can vary significantly depending on the specific experimental conditions (e.g., cell density, incubation time, assay method). The data presented here should be used as a general guide. Researchers should always perform their own dose-response experiments to determine the optimal concentrations for their specific primary cell model.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assessment of Mitochondrial Respiration using Seahorse XF Mito Stress Test

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.[6][7][8][9][16]

Materials:

  • Seahorse XF Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mito Stress Test Kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Primary cells of interest

Procedure:

  • Cell Seeding: Seed primary cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and recover.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Compound Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of the mitochondria-targeted cation and incubate for the desired duration.

  • Assay Setup: Load the hydrated sensor cartridge with the Mito Stress Test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) in the appropriate injection ports.

  • Seahorse XF Analysis: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This assay uses the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm.[5][17][18][19][20][21]

Materials:

  • JC-1 dye

  • Fluorescence microplate reader or flow cytometer

  • Primary cells of interest

  • Positive control (e.g., FCCP or CCCP)

Procedure:

  • Cell Culture and Treatment: Seed primary cells in a multi-well plate and treat with the mitochondria-targeted cation at various concentrations and for different durations. Include a positive control for depolarization (FCCP).

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[20]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity of J-aggregates (red fluorescence, Ex/Em ~560/595 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm).[5]

    • Flow Cytometer: Analyze the cell population for shifts in red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Determination of Cellular ATP Levels

This protocol measures the total cellular ATP content as an indicator of energy status.[10][11]

Materials:

  • Commercial ATP assay kit (e.g., luciferase-based)

  • Luminometer

  • Primary cells of interest

Procedure:

  • Cell Culture and Treatment: Seed primary cells in an opaque-walled multi-well plate and treat with the mitochondria-targeted cation.

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.

  • Luciferase Reaction: Add the luciferase-containing reagent to the cell lysate. The luciferase will catalyze the conversion of luciferin (B1168401) to oxyluciferin, a reaction that produces light in the presence of ATP.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve to quantify the ATP concentration in the samples. Normalize the ATP levels to the cell number or total protein content.

Visualizations

Signaling Pathway of Cation-Induced Mitochondrial Toxicity

G cluster_mito Mitochondrial Events MTC Mitochondria-Targeted Cation Mito Mitochondrion MTC->Mito Accumulation ETC Electron Transport Chain MTC->ETC Inhibition DeltaPsi ΔΨm Depolarization MTC->DeltaPsi Induction mPTP Mitochondrial Permeability Transition Pore (mPTP) ATP ATP Synthesis ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ETC->ATP Reduced ROS->mPTP Opening Apoptosis Apoptosis mPTP->Apoptosis Induction ATP->Apoptosis Induction (at severe depletion) DeltaPsi->mPTP Opening

Caption: Cation accumulation in mitochondria triggers a cascade of toxic events.

Experimental Workflow for Assessing Mitochondrial Toxicity

G Start Start: Treat Primary Cells with Mitochondria-Targeted Cation DoseResponse Dose-Response & Time-Course (Cell Viability Assay) Start->DoseResponse MitoResp Mitochondrial Respiration (Seahorse XF Assay) DoseResponse->MitoResp Select non-lethal concentrations MMP Mitochondrial Membrane Potential (JC-1 Assay) DoseResponse->MMP ATP Cellular ATP Levels DoseResponse->ATP ROS ROS Production Assay DoseResponse->ROS Analysis Data Analysis & Interpretation MitoResp->Analysis MMP->Analysis ATP->Analysis ROS->Analysis Conclusion Conclusion: Determine Toxicity Profile and Therapeutic Window Analysis->Conclusion

Caption: A systematic workflow for evaluating the mitochondrial toxicity of targeted cations.

Logical Relationship for Troubleshooting High Cytotoxicity

G Problem High Cytotoxicity Observed CheckConc Is the concentration too high? Problem->CheckConc CheckTime Is the incubation time too long? Problem->CheckTime CheckCell Is the primary cell type particularly sensitive? Problem->CheckCell CheckCation Is the cation moiety itself toxic? Problem->CheckCation SolutionConc Reduce Concentration (Perform Dose-Response) CheckConc->SolutionConc Yes SolutionTime Reduce Incubation Time (Perform Time-Course) CheckTime->SolutionTime Yes SolutionCell Use a more robust primary cell model or co-treat with protectants CheckCell->SolutionCell Yes SolutionCation Synthesize/test analogues with different cations CheckCation->SolutionCation Yes

Caption: A troubleshooting decision tree for addressing high cytotoxicity in primary cells.

References

Troubleshooting inconsistent results with mitochondria-targeted probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using mitochondria-targeted probes.

Troubleshooting Guides

This section provides solutions to common problems encountered during mitochondrial staining experiments.

1. Issue: Weak or No Fluorescent Signal

Possible Causes and Solutions:

  • Insufficient Probe Concentration: The concentration of the probe may be too low for the specific cell type or experimental conditions.

    • Solution: Optimize the probe concentration by performing a titration. Start with the manufacturer's recommended concentration and test a range of higher and lower concentrations to find the optimal signal-to-noise ratio.[1][2][3][4][5][6]

  • Suboptimal Incubation Time: The incubation time may be too short for the probe to accumulate sufficiently in the mitochondria.

    • Solution: Increase the incubation time. Typical incubation times range from 15 to 60 minutes, but this can vary depending on the probe and cell type.[1][3][4][7]

  • Low Mitochondrial Membrane Potential (ΔΨm): Many mitochondria-targeted probes, such as TMRM, TMRE, and JC-1, accumulate in mitochondria based on the mitochondrial membrane potential. If the cells are unhealthy or have depolarized mitochondria, the signal will be weak.

    • Solution: Use a positive control, such as healthy, actively respiring cells, to ensure the probe is working correctly. Consider using a mitochondrial membrane potential-independent probe, like some MitoTracker™ Green FM variants, to assess mitochondrial mass.[8]

  • Incorrect Filter Sets/Imaging Settings: The microscope filter sets or imaging settings may not be appropriate for the probe's excitation and emission spectra.

    • Solution: Verify that the excitation and emission filters on the microscope match the spectral properties of the fluorescent probe. Adjust the gain and exposure time to enhance signal detection, but be mindful of potential phototoxicity.[9]

  • Probe Degradation: The fluorescent probe may have degraded due to improper storage or handling.

    • Solution: Store probes according to the manufacturer's instructions, typically at -20°C and protected from light. Prepare fresh working solutions for each experiment.[2][3][4]

2. Issue: High Background Fluorescence

Possible Causes and Solutions:

  • Excessive Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding and high background fluorescence.[9]

    • Solution: Titrate the probe to the lowest concentration that provides a specific mitochondrial signal.

  • Inadequate Washing: Insufficient washing after staining can leave residual probe in the medium, contributing to background noise.

    • Solution: Increase the number and duration of wash steps with pre-warmed buffer or medium after incubation with the probe.[10]

  • Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal from the probe.

    • Solution: Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. If significant, consider using a probe with a different excitation/emission spectrum or use imaging software to subtract the background.

  • Phenol (B47542) Red in Medium: Phenol red in cell culture medium can contribute to background fluorescence.

    • Solution: Use phenol red-free medium during the staining and imaging steps.

3. Issue: Inconsistent Staining or Patchy Results

Possible Causes and Solutions:

  • Uneven Probe Distribution: The probe may not have been evenly distributed across the cells.

    • Solution: Ensure thorough but gentle mixing of the probe in the medium before and during application to the cells.

  • Cell Health Variability: Variations in cell health across the population can lead to differences in mitochondrial membrane potential and, consequently, inconsistent staining.

    • Solution: Ensure a healthy and homogenous cell population before starting the experiment. Avoid using cells that are over-confluent.

  • Phototoxicity: Excessive exposure to excitation light can damage cells, leading to altered mitochondrial morphology and function, and inconsistent staining.[11]

    • Solution: Minimize light exposure by using the lowest possible laser power and exposure time. Use a stage-top incubator to maintain optimal cell culture conditions during imaging.[11][12]

  • Probe Precipitation: Some probes, like JC-1, can precipitate if not prepared correctly, leading to uneven staining.

    • Solution: Prepare the JC-1 working solution strictly according to the manufacturer's protocol, often involving dilution in a specific order and warming to 37°C to ensure it is fully dissolved.[2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between potentiometric and non-potentiometric mitochondrial probes?

A1: Potentiometric probes, such as TMRM, TMRE, and JC-1, accumulate in the mitochondria based on the negative mitochondrial membrane potential (ΔΨm). The fluorescence intensity of these probes is proportional to the ΔΨm, making them useful for assessing mitochondrial function. Non-potentiometric probes, such as certain MitoTracker™ probes, accumulate in mitochondria largely independent of the membrane potential. These are often used to stain the entire mitochondrial population, regardless of their energetic state, and are suitable for assessing mitochondrial mass and morphology.

Q2: Can I fix my cells after staining with a mitochondria-targeted probe?

A2: It depends on the probe. Many common probes for live-cell imaging, such as TMRM, TMRE, and JC-1, are not well-retained after fixation, as fixation dissipates the mitochondrial membrane potential that is necessary for their accumulation.[2] However, some probes, like the MitoTracker™ Red CMXRos and MitoTracker™ Deep Red FM, are designed to be fixable, as they covalently bind to mitochondrial proteins.[8] Always check the manufacturer's specifications for your probe.

Q3: My MitoSOX™ Red signal is localizing to the nucleus. What does this mean?

A3: Nuclear localization of MitoSOX™ Red can occur when using excessively high concentrations of the probe or with prolonged incubation times. This is considered an artifact and does not represent mitochondrial superoxide (B77818) levels. To avoid this, it is crucial to optimize the MitoSOX™ Red concentration (typically in the range of 100 nM to 5 µM) and incubation time (usually 10-30 minutes) for your specific cell type and experimental conditions.[13][14]

Q4: How can I be sure my signal is specific to mitochondria?

A4: To confirm mitochondrial localization, you can co-stain with a well-characterized mitochondrial marker, such as an antibody against a mitochondrial protein (e.g., TOM20 or COX IV) in fixed cells, or a fluorescent protein targeted to mitochondria (e.g., Mito-GFP) in live cells. The colocalization of the signals will confirm that your probe is indeed targeting the mitochondria.

Q5: What is the purpose of using a positive control like FCCP or CCCP?

A5: FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenyl hydrazone) are uncoupling agents that dissipate the mitochondrial membrane potential. They are used as positive controls in experiments with potentiometric dyes like TMRM or JC-1. By treating cells with FCCP or CCCP, you can demonstrate that the probe's signal is dependent on the mitochondrial membrane potential. A significant decrease in fluorescence intensity after treatment with these agents confirms the specificity of the probe.[1][4]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Common Mitochondria-Targeted Probes

ProbeCell LineRecommended ConcentrationApplication
TMRM Various20 - 1000 nMMicroscopy, Flow Cytometry, Plate Reader
Neurons20 nMMicroscopy
HeLa25 nMMicroscopy
TMRE Various5 - 50 nMMicroscopy
JC-1 Various1 - 10 µMMicroscopy, Flow Cytometry, Plate Reader
Jurkat2 µMFlow Cytometry
MitoTracker™ Green FM Various20 - 200 nMMicroscopy
MitoTracker™ Red CMXRos Various25 - 500 nMMicroscopy
MitoSOX™ Red Various100 nM - 5 µMMicroscopy, Flow Cytometry
BPAE, MRC5, 3T35 µMMicroscopy

Note: These are starting recommendations. The optimal concentration should be determined empirically for each cell type and experimental setup.[1][2][3][4][5][6][7][13][14]

Table 2: Comparative Photostability of Select Mitochondria-Targeted Probes

ProbeRelative PhotostabilityNotes
MitoTracker™ Green FM More photostable than Rhodamine 123[8]
NPA-TPP High photostabilityA newer generation probe with enhanced stability.
HZ Mito Red High photostabilityRetains over 80% fluorescence after 300 SIM images.
TMRM/TMRE Prone to photobleachingRequires careful control of illumination settings.
JC-1 Can be prone to photobleaching

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) for the qualitative and quantitative assessment of ΔΨm in live cells by fluorescence microscopy.

Materials:

  • TMRM stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Phenol red-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP (optional positive control)

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Prepare TMRM Working Solution: Dilute the TMRM stock solution in pre-warmed (37°C) phenol red-free medium to the desired final concentration (typically 20-100 nM).

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the TMRM working solution to the cells.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed phenol red-free medium or PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for TMRM (Excitation/Emission: ~548/573 nm).

  • (Optional) Positive Control: To confirm that the TMRM signal is dependent on ΔΨm, treat a separate sample of stained cells with an uncoupler like FCCP (e.g., 1-10 µM) for 5-10 minutes and observe the decrease in fluorescence intensity.

Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX™ Red

This protocol outlines the use of MitoSOX™ Red for the detection of superoxide in the mitochondria of live cells.

Materials:

  • MitoSOX™ Red reagent

  • Anhydrous DMSO

  • Live cells

  • Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ or other suitable buffer

  • Positive control (e.g., Antimycin A or Menadione) (optional)

Procedure:

  • Prepare MitoSOX™ Red Stock Solution: Dissolve the MitoSOX™ Red reagent in anhydrous DMSO to make a 5 mM stock solution. Store at -20°C, protected from light.

  • Prepare MitoSOX™ Red Working Solution: On the day of the experiment, dilute the 5 mM stock solution in pre-warmed (37°C) HBSS or other suitable buffer to a final concentration of 100 nM to 5 µM. The optimal concentration should be determined for your specific cell type.

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the MitoSOX™ Red working solution to the cells.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for MitoSOX™ Red (Excitation/Emission: ~510/580 nm).

  • (Optional) Positive Control: To induce superoxide production, cells can be pre-treated with an agent like Antimycin A before or during MitoSOX™ Red staining.

Visualizations

Intrinsic_Apoptosis_Pathway cluster_stimuli Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade DNA Damage DNA Damage BH3-only proteins BH3-only proteins DNA Damage->BH3-only proteins Oxidative Stress Oxidative Stress Oxidative Stress->BH3-only proteins Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->BH3-only proteins Bax/Bak Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak->MOMP Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax/Bak inhibits BH3-only proteins->Bax/Bak activates BH3-only proteins->Bcl-2/Bcl-xL inhibits Cytochrome c Cytochrome c MOMP->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome activates Apaf-1 to form Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Experimental_Workflow_Mitochondrial_Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Culture Culture cells to optimal confluency Prepare_Reagents Prepare fresh probe working solution Cell_Culture->Prepare_Reagents Wash_Cells_1 Wash cells with pre-warmed buffer Prepare_Reagents->Wash_Cells_1 Add_Probe Incubate cells with probe Wash_Cells_1->Add_Probe Wash_Cells_2 Wash cells to remove excess probe Add_Probe->Wash_Cells_2 Image_Acquisition Acquire images using fluorescence microscope Wash_Cells_2->Image_Acquisition Data_Analysis Analyze images for intensity, morphology, etc. Image_Acquisition->Data_Analysis

Caption: General experimental workflow for mitochondrial staining.

Troubleshooting_Weak_Signal Start Weak or No Signal Check_Concentration Is probe concentration optimized? Start->Check_Concentration Increase_Concentration Increase probe concentration (titrate) Check_Concentration->Increase_Concentration No Check_Incubation Is incubation time sufficient? Check_Concentration->Check_Incubation Yes Increase_Concentration->Check_Incubation Increase_Incubation Increase incubation time Check_Incubation->Increase_Incubation No Check_Cell_Health Are cells healthy with polarized mitochondria? Check_Incubation->Check_Cell_Health Yes Increase_Incubation->Check_Cell_Health Use_Positive_Control Use positive control (healthy cells) Check_Cell_Health->Use_Positive_Control No Check_Microscope Are imaging settings and filters correct? Check_Cell_Health->Check_Microscope Yes Use_Positive_Control->Check_Microscope Adjust_Settings Adjust gain, exposure, and verify filters Check_Microscope->Adjust_Settings No Signal_Improved Signal Improved Check_Microscope->Signal_Improved Yes Adjust_Settings->Signal_Improved

Caption: Troubleshooting logic for weak or no fluorescent signal.

References

Impact of serum proteins on decyltriphenylphosphonium bromide uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing decyltriphenylphosphonium bromide (TPP) and similar delocalized lipophilic cations (DLCs) in their experiments. A primary focus is to address the potential impact of serum proteins on the cellular uptake and mitochondrial targeting of these compounds.

Frequently Asked Questions (FAQs)

Q1: How does this compound enter cells and target mitochondria?

This compound is a delocalized lipophilic cation. Its positively charged phosphonium (B103445) headgroup and the hydrophobic decyl tail and phenyl groups allow it to readily pass through the plasma and mitochondrial membranes. The primary driving force for its accumulation in the mitochondrial matrix is the large negative mitochondrial membrane potential (-150 to -180 mV). This electrochemical gradient leads to a significant concentration of the TPP cation inside the mitochondria compared to the cytoplasm.

Q2: Can serum proteins in the cell culture medium affect the uptake of this compound?

Yes, serum proteins, particularly albumin and lipoproteins, can significantly impact the effective concentration of this compound available for cellular uptake. Due to its lipophilic nature, this compound can bind to hydrophobic pockets on serum proteins. This binding is reversible and depends on the affinity of the TPP derivative for the protein and the concentration of both the TPP compound and the serum proteins. This sequestration of the TPP compound by serum proteins can lead to a lower than expected intracellular and mitochondrial accumulation.

Q3: What is the evidence for the interaction between TPP cations and serum albumin?

Q4: Should I conduct my experiments in serum-free or serum-containing medium?

The choice between serum-free and serum-containing medium depends on the specific research question.

  • Serum-free medium: Using a serum-free medium will eliminate the confounding variable of protein binding, allowing for a more direct assessment of the cellular uptake and mitochondrial targeting of the TPP compound. However, this may not be representative of the in vivo situation and could induce stress in some cell lines.

  • Serum-containing medium: If the goal is to mimic a more physiological environment or if the cells require serum for viability, then a serum-containing medium should be used. In this case, it is crucial to be aware of the potential for reduced TPP uptake and to take steps to account for it in the experimental design and data interpretation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no detectable uptake of this compound Serum Protein Binding: The TPP compound is binding to serum proteins in the culture medium, reducing the free concentration available for cellular uptake.1. Conduct a dose-response experiment: Test a range of TPP concentrations to determine the optimal concentration in your specific serum-containing medium. 2. Temporarily switch to serum-free medium: Perform the uptake experiment in a serum-free medium for a short duration (e.g., 1-4 hours) to see if uptake improves. Ensure the cells can tolerate serum-free conditions for this period. 3. Pre-incubate the compound in serum-free medium: Add the TPP compound to serum-free medium and incubate with the cells for a set period before adding serum-containing medium.
High variability in uptake results between experiments Inconsistent Serum Concentration or Lot: Different lots of fetal bovine serum (FBS) can have varying protein compositions, leading to batch-to-batch variability in TPP binding.1. Use a single, pre-tested lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Consider using serum alternatives: If permissible for your cell line, explore the use of defined, serum-free media or serum replacements with a more consistent composition.
Unexpected cellular localization (e.g., lysosomal accumulation) Altered Trafficking due to Protein Complexation: The TPP-albumin complex may be taken up by cells through different mechanisms (e.g., endocytosis) than the free TPP compound, leading to altered subcellular distribution.[1]1. Perform co-localization studies: Use fluorescent markers for different organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) to determine the subcellular localization of a fluorescently-labeled TPP derivative. 2. Compare uptake in serum-free vs. serum-containing media: Analyze if the localization pattern changes in the absence of serum proteins.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake of this compound

This protocol provides a general method for quantifying the cellular uptake of TPP compounds. It is recommended to perform this assay in both serum-free and serum-containing media to assess the impact of serum proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium (with and without serum)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Instrumentation for quantification (e.g., LC-MS/MS, fluorescent plate reader if using a fluorescent TPP derivative)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Add the desired concentration of this compound diluted in either serum-free or serum-containing medium.

    • Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular TPP compound.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

  • Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Quantify the amount of this compound in each lysate using a suitable analytical method such as LC-MS/MS.

  • Data Analysis:

    • Normalize the amount of TPP compound to the total protein concentration for each sample (e.g., in pmol/mg protein).

    • Compare the uptake in serum-free versus serum-containing conditions.

Protocol 2: Assessment of this compound Binding to Serum Albumin (Qualitative)

This protocol uses the intrinsic tryptophan fluorescence of bovine serum albumin (BSA) to qualitatively assess the binding of TPP compounds.

Materials:

  • Bovine Serum Albumin (BSA) solution in PBS (e.g., 1 µM)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Prepare BSA solution: Prepare a solution of BSA in PBS.

  • Baseline Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of the BSA solution. The excitation wavelength is typically around 295 nm, and the emission is measured between 300 and 400 nm.

  • Titration with TPP:

    • Add increasing concentrations of this compound to the BSA solution.

    • After each addition, incubate for a few minutes to allow for binding equilibrium to be reached.

    • Measure the fluorescence spectrum.

  • Data Analysis:

    • Observe the quenching (decrease) of the tryptophan fluorescence intensity as the concentration of the TPP compound increases. This quenching indicates binding of the TPP compound to BSA, which alters the local environment of the tryptophan residues.[4]

Visualizations

G cluster_0 Extracellular Environment cluster_1 Cell TPP_Free Free Decyl-TPP TPP_Bound Protein-Bound Decyl-TPP TPP_Free->TPP_Bound Binding Mitochondrion Mitochondrion TPP_Free->Mitochondrion Uptake (Driven by Mitochondrial Membrane Potential) Serum_Protein Serum Protein (e.g., Albumin) Cell_Membrane TPP_Bound->Cell_Membrane Reduced Availability for Uptake

Caption: Competition between serum protein binding and mitochondrial uptake of Decyl-TPP.

G start Start: Low TPP Uptake Observed check_serum Is the experiment in serum-containing medium? start->check_serum serum_free_test Perform uptake assay in serum-free medium check_serum->serum_free_test Yes other_issues Investigate other potential issues: - Cell viability - Compound stability - Assay sensitivity check_serum->other_issues No uptake_improved Is uptake improved? serum_free_test->uptake_improved conclusion_binding Conclusion: Serum protein binding is likely inhibiting uptake. Consider optimizing concentration or using serum-free conditions. uptake_improved->conclusion_binding Yes uptake_improved->other_issues No no_serum No yes_serum Yes yes_improved Yes no_improved No

Caption: Troubleshooting workflow for low Decyl-TPP uptake.

References

Technical Support Center: Decyltriphenylphosphonium Bromide (DTPPB) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the long-term stability of decyltriphenylphosphonium bromide (DTPPB) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing DTPPB stock solutions?

A1: For aqueous applications, high-purity water is a suitable solvent. However, due to the lipophilic nature of the decyl chain, organic co-solvents are often necessary to achieve higher concentrations. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. Be aware that DMSO can promote the hydrolysis of some triphenylphosphonium conjugates, especially under alkaline conditions (pH > 7).[1][2] If you are working with pH-sensitive applications, consider using a non-DMSO-based solvent system or preparing fresh solutions before use.

Q2: How should I store my DTPPB stock solutions for optimal long-term stability?

A2: For long-term storage, it is recommended to store DTPPB stock solutions in tightly sealed vials at -20°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), refrigeration at 4°C may be adequate.

Q3: What are the primary degradation pathways for DTPPB in solution?

A3: The primary degradation pathway for phosphonium (B103445) salts like DTPPB is hydrolysis, particularly under alkaline conditions.[3][4] This reaction leads to the formation of triphenylphosphine (B44618) oxide (TPPO) and decane. The presence of strong nucleophiles or high temperatures can accelerate this degradation.

Q4: I've noticed a white precipitate in my DTPPB stock solution upon thawing. What could be the cause?

A4: A white precipitate could be due to several factors:

  • Low Solubility: The DTPPB may have precipitated out of solution, especially if stored at a low temperature in a solvent where its solubility is limited. Gently warming and vortexing the solution may help redissolve the compound.

  • Degradation Products: The precipitate could be a degradation product, such as triphenylphosphine oxide (TPPO), which is a known product of phosphonium salt hydrolysis.[4] If the precipitate does not redissolve upon warming, degradation is likely.

  • Hygroscopicity: Phosphonium salts can be hygroscopic.[5] Absorbed water could potentially lead to the formation of hydrates with lower solubility.

Q5: My DTPPB solution has turned a yellow color. Is it still usable?

A5: A change in color, such as yellowing, can be an indicator of chemical degradation. While slight discoloration may not significantly impact all experiments, it suggests that the purity of the stock solution is compromised. It is recommended to perform a quality control check (e.g., via HPLC) or prepare a fresh stock solution for critical applications.

Q6: Does light or oxygen affect the stability of DTPPB solutions?

A6: Based on studies of similar triphenylphosphonium conjugates, light and oxygen do not appear to play an essential role in their degradation.[1] However, as a general good laboratory practice, storing solutions in amber vials and minimizing exposure to light is always recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced experimental efficacy Degradation of DTPPB leading to a lower effective concentration.1. Prepare a fresh stock solution. 2. Perform a stability check on the old stock solution using HPLC or NMR. 3. Consider storing aliquots at -80°C for extended stability.
Inconsistent results between experiments Partial degradation of the stock solution due to repeated freeze-thaw cycles or improper storage.1. Aliquot the stock solution into single-use vials. 2. Ensure the solution is completely thawed and mixed before each use.
Precipitate formation Poor solubility at low temperatures or chemical degradation.1. Attempt to redissolve by warming the solution to room temperature and vortexing. 2. If the precipitate persists, it is likely a degradation product. Discard the solution and prepare a fresh one.
pH of the final experimental solution is unexpectedly basic Contamination of the stock solution or buffer.1. Check the pH of all components of the experimental solution. 2. Be aware that alkaline conditions accelerate DTPPB degradation.[4]

Quantitative Data on Stability of a Related TPP Conjugate

The following table summarizes the stability of a trifluoromethylphenyl phosphonium (CF3-TPP+) conjugate with a decyl linker, which provides insight into the potential stability of DTPPB under similar conditions.

Solvent SystempHStorage ConditionObservation after 1 WeekReference
1:1 DMSO:Tris Buffer8.3Room TemperatureSignificant degradation[1]
1:1 DMSO:Tris Buffer7.8Room TemperatureObservable degradation[1]
1:1 DMSO:Tris Buffer7.4Room TemperatureMinimal degradation[1]
1:1 Acetonitrile (B52724):Tris Buffer8.3Room TemperatureStable[1]
Aqueous solution with DMSO2.0Room TemperatureNo degradation[1]

Experimental Protocols for Stability Assessment

1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

  • Objective: To determine the purity of the DTPPB stock solution and quantify the presence of degradation products like TPPO.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dilute a small aliquot of the DTPPB stock solution in the initial mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the prepared sample. The appearance of new peaks or a decrease in the area of the main DTPPB peak over time indicates degradation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To identify the chemical structures of DTPPB and its degradation products.

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated solvent compatible with the stock solution (e.g., DMSO-d6, CDCl3).

  • Analysis:

    • ¹H NMR: Monitor for the appearance of new signals or changes in the integration of characteristic peaks of DTPPB.

    • ³¹P NMR: This is particularly useful for observing changes in the phosphorus environment. DTPPB will have a characteristic chemical shift, while its degradation product, triphenylphosphine oxide (TPPO), will appear at a different chemical shift.

Visualizations

G cluster_0 Troubleshooting DTPPB Solution Stability start Suspected DTPPB Degradation (e.g., low efficacy, precipitation) check_visual Visually inspect the solution. Is it clear and colorless? start->check_visual precipitate Precipitate or discoloration observed check_visual->precipitate warm_vortex Warm gently and vortex precipitate->warm_vortex Yes qc_check Perform QC check (e.g., HPLC, NMR) precipitate->qc_check No dissolves Does it redissolve? warm_vortex->dissolves stable Solution is likely stable. Proceed with caution. dissolves->stable Yes degraded Solution has likely degraded. Prepare fresh stock. dissolves->degraded No confirm_degradation Degradation confirmed? qc_check->confirm_degradation confirm_degradation->stable No confirm_degradation->degraded Yes

Caption: Troubleshooting workflow for suspected DTPPB degradation.

G cluster_1 Hydrolysis of this compound DTPPB This compound TPPO Triphenylphosphine Oxide (TPPO) DTPPB->TPPO + Decane Decane DTPPB->Decane + H2O Water (H₂O) H2O->TPPO H2O->Decane OH Hydroxide (OH⁻) (alkaline conditions) OH->TPPO catalyzes OH->Decane catalyzes

Caption: Primary hydrolysis pathway for DTPPB degradation.

References

Validation & Comparative

A Comparative Analysis of SkQ1 and MitoQ: Antioxidant Efficacy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant efficacy of two leading mitochondria-targeted antioxidants, SkQ1 and MitoQ. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies for key assays, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.

Executive Summary

Mitochondrial oxidative stress is a key contributor to a range of cellular pathologies. Mitochondria-targeted antioxidants have emerged as a promising therapeutic strategy. Among these, SkQ1 (plastoquinonyl-decyl-triphenylphosphonium) and MitoQ (mitoquinol mesylate) are the most extensively studied. Both molecules consist of an antioxidant moiety (plastoquinone for SkQ1 and ubiquinone for MitoQ) linked to a lipophilic triphenylphosphonium (TPP+) cation, which facilitates their accumulation within the mitochondria.[1] While structurally similar, their distinct antioxidant components and reported mechanisms of action warrant a detailed comparative analysis. This guide presents available quantitative data, experimental protocols, and signaling pathway diagrams to aid researchers in selecting the appropriate tool for their specific research needs.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize quantitative data from studies directly comparing the antioxidant and protective effects of SkQ1 and MitoQ.

Table 1: In Vitro Antioxidant Activity

ParameterSkQ1MitoQCell/System TypeKey FindingsReference
Peroxyl Radical Scavenging 4-fold higher activityLower activityIn vitro chemical assaySkQ1 demonstrated superior scavenging of peroxyl radicals.[1]
Inhibition of H₂O₂-induced Apoptosis More effectiveLess effectiveHuman fibroblastsAt 0.2 nM, SkQ1 completely abolished apoptosis, while MitoQ was much less effective.
Reduction of Mitochondrial Superoxide Significant reductionSignificant reductionH9c2 myoblastsBoth significantly reduced doxorubicin-induced mitochondrial superoxide. Pretreatment at higher doses (1–5 μM) was more effective than co-treatment.[1]
Reduction of Intracellular ROS Significant reductionSignificant reductionH9c2 myoblastsBoth significantly reduced doxorubicin-induced intracellular ROS. MitoQ pretreatment showed a significantly higher reduction than SkQ1 pretreatment at most doses.[1]
Pro-oxidant Activity Concentration ~1 μM0.6-1.0 μMIn vitro mitochondrial studiesSkQ1 exhibits a wider window between its antioxidant (starting at 1 nM) and pro-oxidant concentrations compared to MitoQ.[2]

Table 2: Protective Effects in Cellular and Animal Models

ModelParameter MeasuredSkQ1 EffectMitoQ EffectKey FindingsReference
Doxorubicin-induced cardiotoxicity in H9c2 cells Cell ViabilityDose-dependent increaseDose-dependent increaseMitoQ showed slightly better, but not statistically significant, protective effects in co-treatment. MitoQ pretreatment was significantly more protective than SkQ1 pretreatment at 1 μM and 10 μM.[1]
Experimental Colitis in Mice Clinical and histological changesPrevention of changesReduction in changesBoth antioxidants showed protective effects in a DSS-induced colitis model.[3]
Leukotriene synthesis in human neutrophils Inhibition of synthesisEffective inhibition (complete at 100 nM)Effective inhibitionBoth mitochondria-targeted antioxidants were effective, suggesting a role for mitochondrial ROS in this process.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are outlines for key experiments cited in the comparative studies.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

Principle: MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria. In the presence of superoxide, it is oxidized and emits red fluorescence, which can be quantified.

Protocol Outline:

  • Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to a final working concentration (typically 1-5 µM).

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treatment: Treat cells with SkQ1, MitoQ, or vehicle control for the desired time period, followed by induction of oxidative stress if required by the experimental design.

  • Staining: Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with warm buffer to remove excess probe.

  • Quantification: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. Excitation is typically around 510 nm and emission at 580 nm.

Assessment of Cell Viability (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach.

  • Treatment: Expose cells to various concentrations of SkQ1, MitoQ, and/or a toxic agent (e.g., doxorubicin) for the specified duration.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

Measurement of Lipid Peroxidation (TBARS Assay)

Principle: The TBARS (Thiobarbituric Acid Reactive Substances) assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.

Protocol Outline:

  • Sample Preparation: Homogenize tissue or lyse cells and centrifuge to obtain a clear supernatant.

  • Reaction: Mix the sample with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture at 90-100°C for a defined period (e.g., 15-60 minutes) to facilitate the reaction.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at approximately 532 nm. A standard curve using an MDA standard is used for quantification.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of SkQ1 and MitoQ are mediated through their interaction with key cellular signaling pathways.

Mechanism of Action and Antioxidant Recycling

Both SkQ1 and MitoQ are delivered to the inner mitochondrial membrane due to the TPP+ cation. Once there, their antioxidant moieties (plastoquinol for SkQ1 and ubiquinol (B23937) for MitoQ) scavenge reactive oxygen species (ROS). A key feature is their ability to be recycled back to their active, reduced form by the mitochondrial electron transport chain, allowing them to act as potent, rechargeable antioxidants.[5][6]

Antioxidant_Recycling cluster_Mitochondrion Mitochondrial Inner Membrane ROS ROS (e.g., O2•-) Antioxidant_ox SkQ / MitoQ (Oxidized) ROS->Antioxidant_ox Oxidizes ETC Electron Transport Chain (Complexes I, II, III) Antioxidant_ox->ETC Accepts e- Antioxidant_red SkQH2 / MitoQH2 (Reduced) Antioxidant_red->ROS Donates e- ETC->Antioxidant_red Reduces

Caption: Antioxidant recycling mechanism of SkQ1 and MitoQ within the mitochondria.

Modulation of Nrf2 and NF-κB Signaling Pathways

  • MitoQ and the Nrf2-ARE Pathway: MitoQ has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MitoQ MitoQ ROS Mitochondrial ROS MitoQ->ROS Reduces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: MitoQ activates the Nrf2-ARE antioxidant response pathway.

  • SkQ1 and the NF-κB Pathway: SkQ1 has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key regulator of inflammation. By preventing its activation, SkQ1 can reduce the expression of pro-inflammatory cytokines and adhesion molecules.

NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus SkQ1 SkQ1 mtROS Mitochondrial ROS SkQ1->mtROS Reduces IKK IKK Complex SkQ1->IKK Inhibits mtROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Translocates & Promotes Transcription

Caption: SkQ1 inhibits the pro-inflammatory NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a general workflow for comparing the efficacy of SkQ1 and MitoQ in a cell-based model of oxidative stress.

Experimental_Workflow start Start: Cell Culture treatment Treatment Groups: - Vehicle Control - Oxidative Stressor - SkQ1 + Stressor - MitoQ + Stressor start->treatment incubation Incubation (Defined Time & Conditions) treatment->incubation assays Perform Assays incubation->assays ros ROS Measurement (MitoSOX Red) assays->ros viability Cell Viability (MTT Assay) assays->viability lipid_perox Lipid Peroxidation (TBARS Assay) assays->lipid_perox analysis Data Analysis & Comparison ros->analysis viability->analysis lipid_perox->analysis

Caption: General experimental workflow for comparing SkQ1 and MitoQ.

Conclusion

Both SkQ1 and MitoQ are potent mitochondria-targeted antioxidants with demonstrated efficacy in a variety of preclinical models. The choice between them may depend on the specific experimental context. SkQ1 appears to have superior peroxyl radical scavenging activity and a wider therapeutic window between its antioxidant and pro-oxidant effects.[1][2] MitoQ has shown robust activation of the protective Nrf2 pathway and, in some models, superior protection when used as a pretreatment.[1][7][8] Researchers are encouraged to consider the specific ROS species, cell type, and pathological model when selecting an antioxidant. The data and protocols provided in this guide serve as a resource for the rational design and interpretation of experiments in the field of mitochondrial medicine.

References

Decyltriphenylphosphonium Bromide vs. Dodecyltriphenylphosphonium Bromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between mitochondria-targeting compounds is critical for experimental design and therapeutic development. This guide provides an objective comparison of the biological effects of decyltriphenylphosphonium bromide (C10TPP) and dodecyltriphenylphosphonium (B1215703) bromide (C12TPP), two prominent members of the alkyltriphenylphosphonium cation family known for their ability to accumulate in mitochondria.

This comparison is based on experimental data from peer-reviewed studies, focusing on their impact on mitochondrial function and overall cellular viability. The key takeaway is that the length of the alkyl chain significantly influences the biological activity of these compounds, with the longer dodecyl (C12) chain of C12TPP generally conferring greater potency in disrupting mitochondrial processes compared to the decyl (C10) chain of C10TPP.

At a Glance: Key Differences in Biological Effects

ParameterDecyltriphenylphosphonium (C10TPP)Dodecyltriphenylphosphonium (C12TPP)Key Observation
Effect on Mitochondrial Respiration Moderate stimulation at lower concentrations, inhibition at higher concentrations.Stronger stimulation of respiration (uncoupling effect) at lower concentrations, followed by potent inhibition.C12TPP is a more potent modulator of mitochondrial respiration.
Impact on Mitochondrial Membrane Potential Causes a significant decrease in mitochondrial membrane potential.Induces a more pronounced collapse of the mitochondrial membrane potential.The longer alkyl chain of C12TPP leads to greater disruption of the mitochondrial membrane potential.
Cytotoxicity Exhibits cytotoxicity, with the effect being dose-dependent.Generally exhibits higher cytotoxicity at equivalent concentrations.Increased lipophilicity of C12TPP correlates with increased cytotoxicity.
Antibacterial Activity Inhibits the growth of Gram-positive bacteria.Shows a stronger inhibitory effect on the growth of Gram-positive bacteria.The antibacterial efficacy increases with the length of the alkyl chain.

In-Depth Analysis of Experimental Findings

The biological activity of alkyltriphenylphosphonium cations is intrinsically linked to their lipophilicity, which is determined by the length of the alkyl chain. This property governs their ability to interact with and traverse biological membranes, particularly the inner mitochondrial membrane.

Effects on Mitochondrial Respiration

Both C10TPP and C12TPP act as uncouplers of oxidative phosphorylation at lower concentrations, stimulating mitochondrial respiration. This effect is attributed to their ability to carry protons across the inner mitochondrial membrane, dissipating the proton gradient. However, as the concentration increases, they inhibit the respiratory chain.

Experimental data shows that the stimulatory effect on mitochondrial respiration increases with the length of the alkyl chain.[1] C12TPP, with its longer alkyl chain, is a more potent uncoupler and subsequent inhibitor of the respiratory chain than C10TPP.[1][2]

Impact on Mitochondrial Membrane Potential

The accumulation of these lipophilic cations within the mitochondrial matrix is driven by the negative mitochondrial membrane potential. However, their interaction with the inner mitochondrial membrane can lead to its depolarization.

Studies have demonstrated a clear trend of increasing disruption of the mitochondrial membrane potential with longer alkyl chain lengths.[1][2] At the same concentration, C12TPP causes a more significant drop in membrane potential compared to C10TPP, and at higher concentrations, it can lead to a near-complete collapse of the potential.[1]

dot

cluster_AlkylTPP Alkyltriphenylphosphonium Cations cluster_Mitochondria Mitochondrial Effects C10TPP Decyltriphenylphosphonium (C10TPP) Mito_Membrane Inner Mitochondrial Membrane C10TPP->Mito_Membrane Interacts with ETC Electron Transport Chain (ETC) C10TPP->ETC Inhibits MMP Mitochondrial Membrane Potential (ΔΨm) C10TPP->MMP Decreases Respiration Mitochondrial Respiration C10TPP->Respiration Stimulates (low conc.) Inhibits (high conc.) C12TPP Dodecyltriphenylphosphonium (C12TPP) C12TPP->Mito_Membrane Stronger interaction (Higher Lipophilicity) C12TPP->ETC Strongly Inhibits C12TPP->MMP Strongly Decreases C12TPP->Respiration Strongly Stimulates (low conc.) Strongly Inhibits (high conc.) Mito_Membrane->ETC ETC->MMP Maintains MMP->Respiration Drives cluster_workflow Cytotoxicity Assessment Workflow start Seed Cells in 96-well plate treatment Treat with varying concentrations of C10TPP or C12TPP start->treatment incubation Incubate for a defined period (e.g., 24h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Calculate IC50 values measurement->analysis

References

Unraveling the Impact of Alkyl Chain Length on Triphenylphosphonium (TPP+) Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic design of mitochondria-targeted therapies is paramount. Triphenylphosphonium (TPP+) cations are a cornerstone of this strategy, leveraging the mitochondrial membrane potential to deliver therapeutic payloads. A critical, yet often nuanced, aspect of designing TPP+-based drugs is the length of the alkyl chain linker, which significantly influences the compound's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of TPP+ compounds with varying alkyl chain lengths, supported by experimental data and detailed protocols.

The lipophilic character of the TPP+ cation, conferred by its three phenyl rings, is a key driver of its accumulation within the negatively charged mitochondrial matrix.[1][2] The addition of an alkyl chain linker between the TPP+ moiety and a cargo molecule is a common strategy to modulate the overall lipophilicity of the conjugate.[3] As the length of this alkyl chain increases, so does the compound's hydrophobicity, which in turn affects its cellular uptake, mitochondrial targeting efficiency, and intrinsic biological effects.[4][5][6]

The Double-Edged Sword of Increased Lipophilicity

An increase in alkyl chain length, and therefore lipophilicity, generally enhances the rate of membrane permeation and mitochondrial accumulation.[7] However, this enhanced uptake can be accompanied by increased cytotoxicity and off-target effects.[3][4] Longer alkyl chain TPP+ derivatives have been shown to inhibit the mitochondrial respiratory chain and decrease mitochondrial membrane potential, independent of any conjugated cargo.[4][5] This intrinsic activity of the TPP+ moiety itself is a crucial consideration in drug design.[4]

The following sections present a detailed comparison of TPP+ compounds with varying alkyl chain lengths, summarizing key performance data in structured tables, providing detailed experimental methodologies, and visualizing important concepts through diagrams.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies on TPP+ compounds with different alkyl chain lengths.

Table 1: Physicochemical Properties and Cytotoxicity

CompoundAlkyl Chain LengthLog P (Octanol/Water)IC50 (µM) in HeLa Cells
Methyl-TPP+C1-16.15[8][3]
Propyl-TPP+C3-1.64[8][3]
Pentyl-TPP+C5-0.34[8][3]

Log P values are a measure of lipophilicity; higher values indicate greater lipid solubility. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Impact on Mitochondrial Function in C2C12 Myoblasts (at 1 µM)

CompoundAlkyl Chain LengthChange in Basal Respiration (% of control)Change in Maximal Respiration (% of control)Change in Mitochondrial Membrane Potential (TMRM Fluorescence, % of control)
Methyl-TPP+C1No significant change[4][5]No significant change[4][5]~100%[4][5]
Propyl-TPP+C3No significant change[4][5]No significant change[4][5]~95%[4][5]
Pentyl-TPP+C5Slight increase[4][5]Slight decrease[4][5]~90%[4][5]
Heptyl-TPP+C7Increase[4][5]Decrease[4][5]~80%[4][5]
Decyl-TPP+C10Significant increase[4][5]Significant decrease[4][5]~60%[4][5]
Dodecyl-TPP+C12Significant increase[4][5]Significant decrease[4][5]~40%[4][5]

An increase in basal respiration can indicate proton leak, while a decrease in maximal respiration suggests inhibition of the electron transport chain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Measurement of Mitochondrial Membrane Potential using a TPP+-Selective Electrode

This method provides a quantitative measurement of mitochondrial membrane potential (ΔΨm) based on the accumulation of the TPP+ cation in the mitochondrial matrix.[9][10]

Materials:

  • TPP+-sensitive electrode and reference electrode

  • Oroboros Oxygraph-2k or similar potentiometric system

  • MiR05 respiration buffer (0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA)

  • TPP+ chloride (TPP+Cl-) standard solution (0.5 µM)

  • Isolated mitochondria (e.g., from cultured cells or tissue)

  • Respiratory substrates (e.g., 10 mM glutamate, 2 mM malate)

  • ADP

  • Rotenone (Complex I inhibitor)

  • Succinate (Complex II substrate)

  • CCCP or FCCP (uncouplers)

Procedure:

  • Calibrate the TPP+ electrode by sequential additions of 0.5 µM TPP+Cl- to the chamber containing MiR05 buffer. The signal should be linearly dependent on the logarithm of the free TPP+ concentration.[9]

  • Add respiratory substrates to the chamber.

  • Add a known amount of isolated mitochondria (e.g., 0.4 mg/ml). The accumulation of TPP+ by the mitochondria will be observed as a decrease in the free TPP+ concentration in the buffer.

  • Energize the mitochondria by adding ADP to stimulate respiration.

  • At the end of the experiment, add an uncoupler (CCCP or FCCP) to dissipate the membrane potential, which will cause the release of TPP+ from the mitochondria and a return of the electrode signal to the baseline.[9]

Cytotoxicity Assay (Resazurin Reduction Assay)

This assay measures cell viability by assessing the metabolic activity of cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium

  • TPP+ compounds of varying alkyl chain lengths

  • Resazurin (B115843) sodium salt solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the different TPP+ compounds for a specified period (e.g., 72 hours).[8][3]

  • Following treatment, add resazurin solution to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence of the resorufin (B1680543) product using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[8][3]

Measurement of Cellular Respiration using a Seahorse XF Analyzer

This technology allows for the real-time measurement of oxygen consumption rate (OCR), providing insights into mitochondrial function.[4][5]

Materials:

  • C2C12 myoblasts (or other suitable cell line)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)

  • TPP+ compounds

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

  • Replace the growth medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.

  • Load the injector ports of the sensor cartridge with the TPP+ compounds, oligomycin, FCCP, and rotenone/antimycin A.

  • Perform the Seahorse XF Cell Mito Stress Test assay according to the manufacturer's instructions to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[4][5]

Measurement of Reactive Oxygen Species (ROS) Production

This assay quantifies the generation of ROS within cells, a common indicator of mitochondrial dysfunction.

Materials:

  • Cell line of interest

  • Cell culture medium

  • TPP+ compounds

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive probe

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the TPP+ compounds for the desired time.

  • Load the cells with the H2DCFDA probe.

  • Measure the fluorescence intensity, which is proportional to the amount of ROS produced.[11][12][13]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the action of TPP+ compounds.

G cluster_cell Cell cluster_mito Mitochondrion Extracellular Extracellular TPP+ Compound IMM Inner Mitochondrial Membrane (IMM) Extracellular->IMM Cellular Uptake (Plasma Membrane Potential) Matrix Mitochondrial Matrix (High Negative Potential) IMM->Matrix Mitochondrial Accumulation (Mitochondrial Membrane Potential) G start Increase Alkyl Chain Length of TPP+ Compound lipophilicity Increased Lipophilicity (Higher log P) start->lipophilicity uptake Enhanced Cellular Uptake and Mitochondrial Accumulation lipophilicity->uptake cytotoxicity Increased Cytotoxicity (Lower IC50) uptake->cytotoxicity mito_dysfunction Increased Mitochondrial Dysfunction (Inhibition of Respiration, ΔΨm Loss) uptake->mito_dysfunction G cluster_workflow Experimental Workflow: Cytotoxicity Assessment seed Seed Cells in 96-well Plate treat Treat with TPP+ Compounds seed->treat incubate Incubate for 72 hours treat->incubate resazurin Add Resazurin incubate->resazurin measure Measure Fluorescence resazurin->measure analyze Calculate IC50 measure->analyze

References

A Researcher's Guide to Control Experiments for Mitochondria-Targeted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics targeting mitochondria, rigorous experimental design is paramount to validate findings and ensure that observed effects are genuinely attributable to the specific mitochondrial interaction of the compound under investigation. This guide provides a framework for designing and interpreting control experiments when studying mitochondria-targeted compounds, ensuring data integrity and reproducibility. The appropriate use of positive, negative, and localization controls is essential to differentiate on-target mitochondrial effects from off-target cellular responses and experimental artifacts.

I. The Logic of Control Experiments: A Workflow

A systematic approach to validating a mitochondria-targeted compound involves a multi-step process. The initial screening for a desired biological effect must be followed by a series of control experiments to confirm mitochondrial localization, on-target mechanism, and the absence of confounding off-target effects.

G cluster_0 Phase 1: Primary Screening & Effect Validation cluster_1 Phase 2: On-Target & Localization Validation cluster_2 Phase 3: Off-Target & Specificity Assessment A Test Compound Treatment (e.g., Mitochondria-Targeted Antioxidant) B Measure Primary Endpoint (e.g., Reduced Mitochondrial ROS) A->B C Negative Control 1: Non-Targeted Analogue (Lacks mitochondrial targeting moiety) B->C Validate Specificity D Negative Control 2: Scrambled/Inactive Analogue B->D Validate Specificity E Positive Control: Known Mitochondrial Modulator (e.g., Antimycin A to induce ROS) B->E Validate Specificity F Localization Control: Co-staining with MitoTracker or Immunofluorescence for Mitochondrial Marker (e.g., TOM20) B->F Validate Specificity G Assess General Cytotoxicity (e.g., Cell Viability Assay) F->G Confirm Selectivity H Measure Off-Target Effects (e.g., Nuclear DNA damage, ER stress) F->H Confirm Selectivity I Control with Denatured Mitochondria (For in vitro binding assays) F->I Confirm Selectivity J Validated Mitochondria-Targeted Effect

Caption: Workflow for validating mitochondria-targeted compounds.

II. Key Control Categories and Experimental Designs

Effective validation requires a panel of controls designed to answer specific questions about the compound's behavior and mechanism.

1. Negative Controls: Ruling Out Non-Specific Effects

Negative controls are crucial for demonstrating that the observed effect is a direct consequence of the compound's mitochondrial targeting and its specific chemical properties.

Control TypePurposeExample Compound/MethodExpected Outcome
Non-Targeted Analogue To prove the mitochondrial targeting moiety is essential for the effect.A version of the compound lacking the targeting group (e.g., the triphenylphosphonium cation).The non-targeted analogue should not produce the same effect on mitochondrial function (e.g., no change in membrane potential or ROS levels).
Inactive/Scrambled Analogue To confirm the specific pharmacophore is responsible for the activity.A structurally similar molecule that is known to be biologically inactive.The inactive analogue should show no effect, confirming the specificity of the active compound.
Vehicle Control To control for effects of the solvent used to dissolve the compound.DMSO, ethanol, or the specific vehicle used for the test compound.No significant difference compared to untreated cells.
Denatured Mitochondria For in vitro binding assays, to distinguish specific binding from non-specific adhesion[1].Mitochondria treated with heat to destroy their native structure and function[1].The test compound should show significantly less binding to denatured mitochondria compared to functional mitochondria[1].

2. Positive Controls: Validating the Assay System

Positive controls utilize well-characterized compounds to confirm that the experimental assay is working correctly and is capable of detecting the expected mitochondrial changes.

AssayPurposeExample Positive ControlExpected Outcome in Control Treatment
Mitochondrial Membrane Potential (ΔΨm) To validate probes like JC-1, TMRM, or TMRE that measure ΔΨm[2][3][4].CCCP (a protonophore that collapses ΔΨm)[2][5].Rapid decrease in fluorescence (TMRM/TMRE) or a shift from red to green fluorescence (JC-1)[2][5].
Mitochondrial ROS Production To validate ROS-sensitive probes like MitoSOX™ Red[6].Antimycin A (Complex III inhibitor) or Rotenone (Complex I inhibitor)[7].Significant increase in probe fluorescence, indicating elevated mitochondrial superoxide (B77818) levels[7].
ATP Production To confirm the assay can detect changes in cellular energy levels.Oligomycin (ATP synthase inhibitor)[7].A marked decrease in cellular ATP levels.
Oxygen Consumption Rate (OCR) To validate the functional integrity of the electron transport chain (ETC) components[8].A sequence of inhibitors: Oligomycin, FCCP, and Rotenone/Antimycin A[8].Predictable changes in OCR, allowing for the calculation of basal respiration, ATP production, and maximal respiration[8].
Apoptosis/Cell Death To confirm the cell model can undergo apoptosis via mitochondrial pathways.Staurosporine or TNFα + ActD[7].Activation of caspases (e.g., Caspase-9) and positive staining with Annexin-V[7][9].

3. Localization Controls: Is the Compound Getting There?

Confirming that the compound accumulates in the mitochondria is a critical step. This is often achieved through direct visualization or biochemical fractionation.

G cluster_Cell Cell cluster_Mito Mitochondrion cluster_Nucleus Nucleus cluster_ER Endoplasmic Reticulum Target On-Target Effect (e.g., Reduced ROS) OffTarget1 Off-Target Effect 1 (e.g., DNA Damage) OffTarget2 Off-Target Effect 2 (e.g., ER Stress) Compound Mitochondria-Targeted Compound Compound->Target Desired Localization & Action Compound->OffTarget1 Undesired Localization Compound->OffTarget2 Undesired Localization

Caption: On-target vs. potential off-target effects.

MethodPurposeProtocol SummaryExpected Outcome
Fluorescence Microscopy To visualize the co-localization of a fluorescently-tagged compound (or a fluorescent analogue) with mitochondria.Cells are co-stained with the fluorescent test compound and a mitochondrial-specific dye (e.g., MitoTracker™ Red). Images are captured via confocal microscopy.The fluorescence signal from the compound should overlap significantly with the signal from the mitochondrial dye.
Immunofluorescence To confirm the location of a compound relative to a specific mitochondrial protein.Cells treated with the compound are fixed, permeabilized, and stained with an antibody against a mitochondrial marker protein (e.g., TOM20, COX IV) and a fluorescent secondary antibody[10].Co-localization between the compound's signal and the mitochondrial marker's signal.
Subcellular Fractionation To biochemically confirm the presence of the compound in the mitochondrial fraction.Cells are lysed and subjected to differential centrifugation to separate cellular components (nucleus, cytosol, mitochondria)[11][12]. The concentration of the compound in each fraction is measured (e.g., by LC/MS).The compound should be highly enriched in the mitochondrial fraction compared to the cytosolic or nuclear fractions. Purity of fractions should be confirmed by Western blotting for marker proteins (e.g., Porin for mitochondria, Histone for nucleus)[11].

III. Experimental Protocols

Below are summarized protocols for key control experiments. Researchers should always optimize concentrations and incubation times for their specific cell type and experimental conditions.

Protocol 1: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1

  • Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red. When ΔΨm collapses, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green[2]. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Methodology:

    • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).

    • Treatment: Treat cells with the test compound for the desired duration. Include wells for vehicle control and a positive control.

    • Positive Control: Add a known mitochondrial uncoupler like CCCP (e.g., 10 μM) for the final 30 minutes of incubation to induce complete depolarization[5].

    • Staining: Remove the treatment media and incubate cells with JC-1 staining solution (typically 2-5 μM) in culture medium at 37°C for 20-30 minutes[5].

    • Wash: Wash cells with phosphate-buffered saline (PBS) or a suitable buffer.

    • Analysis: Measure fluorescence using a fluorescence microscope or plate reader. Acquire red fluorescence (Ex/Em: ~540/590 nm) and green fluorescence (Ex/Em: ~485/535 nm)[5].

  • Data Interpretation: Calculate the ratio of red to green fluorescence. A significant decrease in this ratio for the test compound compared to the vehicle control indicates a loss of ΔΨm. The CCCP-treated cells should show a minimal red/green ratio, confirming the assay's responsiveness.

Protocol 2: Measuring Mitochondrial Superoxide with MitoSOX™ Red

  • Principle: MitoSOX™ Red is a cell-permeant dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence. It is a valuable tool for specifically measuring mitochondrial reactive oxygen species (mROS)[6].

  • Methodology:

    • Cell Preparation: Plate cells as required for the chosen analysis method (flow cytometry or microscopy).

    • Treatment: Treat cells with the test compound, vehicle control, and a positive control.

    • Positive Control: Treat cells with a compound known to induce mROS, such as Antimycin A (e.g., 40 μg/ml), for an appropriate time[7].

    • Staining: Load cells with MitoSOX™ Red reagent (typically 5 μM) in a suitable buffer (e.g., HBSS) and incubate at 37°C for 10-30 minutes, protected from light.

    • Wash: Gently wash cells three times with warm buffer to remove non-localized probe.

    • Analysis: Analyze cells promptly by flow cytometry (e.g., FL2 channel) or fluorescence microscopy[6].

  • Data Interpretation: An increase in red fluorescence intensity in compound-treated cells compared to vehicle-treated cells suggests an increase in mitochondrial superoxide production. The Antimycin A-treated cells should exhibit a strong positive signal.

Protocol 3: Validating Mitochondrial Localization via Immunofluorescence Co-staining

  • Principle: This method confirms the subcellular location of a compound by comparing its spatial distribution with that of a known mitochondrial protein marker.

  • Methodology:

    • Cell Culture & Treatment: Grow cells on glass coverslips and treat with the fluorescently-labeled test compound.

    • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 10-15 minutes, and then permeabilize with a detergent like 0.1% Triton X-100 for 5 minutes[5].

    • Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour[5].

    • Primary Antibody Incubation: Incubate coverslips with a primary antibody against a mitochondrial marker protein (e.g., rabbit anti-TOM20 or mouse anti-COX IV) overnight at 4°C.

    • Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

    • Mounting & Imaging: Wash cells, counterstain nuclei with DAPI if desired, and mount coverslips onto microscope slides. Image using a confocal microscope, ensuring distinct channels are used for the compound, the mitochondrial marker, and the nucleus.

  • Data Interpretation: Merge the acquired images. A high degree of overlap (co-localization, often appearing as a third color like yellow when merging red and green channels) between the signal from the test compound and the mitochondrial marker provides strong evidence for mitochondrial accumulation.

By systematically employing these control strategies, researchers can build a robust body of evidence to support their claims, paving the way for the successful development of novel mitochondria-targeted therapeutics.

References

SkQ1's Impact on Neutrophil Apoptosis: A Mechanistic Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the mitochondria-targeted antioxidant SkQ1 reveals a nuanced role in modulating neutrophil apoptosis, a critical process for the resolution of inflammation. This guide provides a comparative analysis of SkQ1 with other key modulators of neutrophil apoptosis, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a clear perspective on its potential as a therapeutic agent.

Executive Summary

SkQ1, a potent antioxidant that specifically targets mitochondria, has demonstrated complex and context-dependent effects on neutrophil apoptosis. While some evidence suggests it can promote apoptosis in activated neutrophils, other studies in inflammatory disease models indicate a protective, anti-apoptotic role. This contrasts with other compound classes, such as Cyclin-Dependent Kinase (CDK) inhibitors, which consistently and potently induce neutrophil apoptosis. This guide synthesizes the current understanding of SkQ1's mechanism and compares its performance with alternative molecules.

SkQ1: A Mitochondria-Targeted Regulator of Neutrophil Fate

SkQ1 is a derivative of plastoquinone, engineered to accumulate in the inner mitochondrial membrane. Its primary mechanism of action is the scavenging of mitochondrial reactive oxygen species (mtROS), which are key signaling molecules in various cellular processes, including apoptosis.

One study has reported that scavenging mtROS with SkQ1 can slightly accelerate spontaneous apoptosis and significantly stimulate apoptosis in fMLP-activated neutrophils. This suggests that under certain conditions, likely related to the activation state of the neutrophil, SkQ1 can facilitate the programmed cell death essential for resolving inflammation. However, in a rat model of osteoarthritis, SkQ1 was found to inhibit the release of cytochrome C and the expression of cleaved-caspase-3 and cleaved-caspase-9, indicating an anti-apoptotic effect within a complex inflammatory environment[1]. Furthermore, SkQ1 has been shown to prevent TNF-induced apoptosis in endothelial cells[2]. Short-term exposure of neutrophils to SkQ1 did not affect their viability, as determined by Trypan blue exclusion[3].

Comparative Analysis of Neutrophil Apoptosis Modulators

To contextualize the effects of SkQ1, this guide compares it with other well-characterized modulators of neutrophil apoptosis: the mitochondria-targeted antioxidant MitoQ, Cyclin-Dependent Kinase (CDK) inhibitors (R-roscovitine and AT7519), Resolvin E1 (RvE1), and Annexin A1 (AnxA1).

Quantitative Data Summary
Compound/MoleculeTarget/MechanismCell Type/ModelKey Quantitative Effects on Apoptosis & Related Markers
SkQ1 Mitochondrial ROS Scavenging fMLP-activated human neutrophils Qualitative: Significantly stimulates apoptosis.
Rat model of osteoarthritis Qualitative: Inhibits expression of cleaved-caspase-3 and cleaved-caspase-9.
MitoQ Mitochondrial ROS Scavenging Neutrophils from lupus-prone mice Reduces neutrophil ROS and NET formation. No direct quantitative data on apoptosis rates provided.
AT7519 (CDK inhibitor) Inhibition of CDK7 & CDK9, leading to Mcl-1 downregulation Neutrophils from ARDS patients Induces apoptosis, overriding the pro-survival phenotype. At 20 hours, apoptosis levels are equivalent to AT7519-treated healthy control cells. Reduces Mcl-1 expression by 4 hours.
R-roscovitine (CDK inhibitor) Inhibition of CDKs, leading to Mcl-1 downregulation Isolated human neutrophils Overrides TNF-alpha and LPS-induced survival.
Resolvin E1 (RvE1) BLT1 receptor agonism, enhanced NADPH oxidase activity, attenuation of survival signals Phagocytosing human neutrophils Accelerates apoptosis, enhances caspase-8 and caspase-3 activation.
Annexin A1 (AnxA1) FPR2/ALX receptor agonism, inhibition of survival signals Murine neutrophils Induces apoptosis through activation of caspase-3.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

SkQ1_Mechanism cluster_mito Mitochondrion cluster_cell Neutrophil SkQ1 SkQ1 mtROS mtROS SkQ1->mtROS Scavenges Apoptosis Apoptosis mtROS->Apoptosis Modulates Activation Cellular Activation (e.g., fMLP) Activation->mtROS Induces Caspases Caspase Activation Apoptosis->Caspases Bcl2 Bcl-2 Family (e.g., Mcl-1) Bcl2->Apoptosis Regulates

Figure 1. Proposed mechanism of SkQ1 in modulating neutrophil apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays Start Isolate Human Neutrophils Treatment Treat with SkQ1 or Alternative Compound Start->Treatment Incubation Incubate for a Defined Time Period Treatment->Incubation Flow Flow Cytometry (Annexin V/PI Staining) Incubation->Flow Caspase Caspase-3 Activity Assay Incubation->Caspase Mito Mitochondrial Membrane Potential (e.g., TMRM) Incubation->Mito Data Data Analysis and Comparison Flow->Data Caspase->Data Mito->Data

Figure 2. General experimental workflow for assessing neutrophil apoptosis.

Experimental Protocols

Neutrophil Isolation

Human neutrophils can be isolated from peripheral blood of healthy donors using dextran (B179266) sedimentation followed by density gradient centrifugation over Ficoll-Paque. Red blood cell lysis is then performed to obtain a pure neutrophil population (>95% purity as assessed by cytospin and staining).

Neutrophil Apoptosis Assay (Flow Cytometry)
  • After treatment with the respective compounds, neutrophils are washed with cold PBS and resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Following a 15-minute incubation in the dark at room temperature, the samples are analyzed by flow cytometry.

  • Apoptotic cells are defined as Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis/necrosis).

Caspase-3 Activity Assay
  • Neutrophils are lysed after treatment, and the protein concentration of the lysate is determined.

  • A specific amount of protein is incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • The cleavage of the substrate by active caspase-3 is measured over time using a microplate reader at the appropriate wavelength.

  • Caspase-3 activity is calculated based on the rate of substrate cleavage and normalized to the protein concentration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Treated neutrophils are incubated with a fluorescent cationic dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

  • The accumulation of the dye in the mitochondria, which is dependent on the mitochondrial membrane potential, is quantified by flow cytometry.

  • A decrease in fluorescence intensity of TMRM or a shift from red to green fluorescence for JC-1 indicates a loss of ΔΨm, an early event in apoptosis.

Conclusion

The available evidence positions SkQ1 as a modulator of neutrophil apoptosis with a complex, context-dependent mechanism of action. Its ability to scavenge mitochondrial ROS appears to be the central pillar of its function, which can either promote or inhibit apoptosis depending on the cellular milieu and the inflammatory triggers present. In contrast, alternatives like CDK inhibitors offer a more direct and potent pro-apoptotic effect by targeting the transcriptional machinery that maintains neutrophil survival.

For researchers and drug development professionals, this highlights the importance of carefully considering the specific inflammatory context when evaluating SkQ1 as a potential therapeutic. Further head-to-head studies employing standardized apoptosis assays are warranted to provide a more definitive quantitative comparison of SkQ1 with other apoptosis-modulating agents and to fully validate its mechanism in neutrophil fate determination.

References

SkQ1: A Comparative Analysis of its Anti-inflammatory Effects Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the mitochondria-targeted antioxidant SkQ1 across various experimental models. SkQ1's performance is objectively evaluated against other antioxidant compounds, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Executive Summary

SkQ1, a potent antioxidant specifically targeting mitochondria, has demonstrated significant anti-inflammatory effects in a range of preclinical in vitro and in vivo models. By scavenging mitochondrial reactive oxygen species (mtROS), SkQ1 effectively modulates key inflammatory pathways, notably inhibiting the activation of the transcription factor NF-κB. This guide synthesizes the current evidence, presenting a cross-validated view of SkQ1's efficacy in models of colitis, dermal wound healing, and systemic inflammation, and compares its performance with other antioxidants such as MitoQ, N-acetylcysteine (NAC), and Trolox.

Comparative Efficacy of SkQ1 and Other Antioxidants

The following tables summarize the quantitative data on the anti-inflammatory effects of SkQ1 in comparison to other compounds across different experimental models.

Table 1: Effect of SkQ1 and Comparators on Pro-inflammatory Cytokine Expression in a Mouse Model of DSS-Induced Colitis

Treatment GroupTNF-α mRNA Expression (relative to DSS)IL-6 mRNA Expression (relative to DSS)IL-1β mRNA Expression (relative to DSS)ICAM-1 mRNA Expression (relative to DSS)Reference
DSS Control1.01.01.01.0[1][2]
SkQ1 + DSSSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced[1][2]
C12TPP + DSSNo Significant EffectNo Significant EffectNo Significant EffectNo Significant Effect[1]

Note: C12TPP is an analog of SkQ1 lacking the antioxidant quinone moiety.

Table 2: Impact of SkQ1 on Inflammatory Markers in a Rat Model of Hemorrhagic Shock

Treatment GroupPlasma TNF-α Levels (pg/mL)Plasma IL-6 Levels (pg/mL)Plasma MCP-1 Levels (pg/mL)Reference
ShamBaselineBaselineBaseline[3][4]
Hemorrhagic Shock (HS)Significantly IncreasedSignificantly IncreasedSignificantly Increased[3][4]
SkQ1 + HSSignificantly Reversed IncreaseSignificantly Reversed IncreaseSignificantly Reversed Increase[3][4]

Table 3: Comparison of SkQ1 and Other Antioxidants in an In Vitro Model of TNF-α-Induced Endothelial Inflammation

TreatmentParameter MeasuredSkQ1 (20 nM)NAC (1 mM)Trolox (0.1 mM)Reference
TNF-αEndothelial PermeabilityPrevents IncreaseInhibits IncreaseInhibits Increase[5]
TNF-αVE-cadherin DecompositionPreventsInhibitsInhibits
TNF-αIκBα Phosphorylation/DegradationInhibitedInhibitedNot Reported[6]

Detailed Experimental Protocols

1. Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to mimic the pathology of ulcerative colitis.

  • Animals: C57BL/6 mice are typically used.

  • Induction of Colitis: Mice receive 2.5-3.5% (w/v) DSS in their drinking water for 5-7 days.[1][2]

  • SkQ1 Administration: SkQ1 is administered to the treatment group, often via drinking water (e.g., 250 nmol/kg body weight/day), starting before or concurrently with DSS administration.[7] A control group receives DSS alone, and another group may receive a non-antioxidant analog like C12TPP.

  • Assessment of Colitis Severity:

    • Clinical Scoring: Body weight loss, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI).[1]

    • Histological Analysis: At the end of the experiment, colons are excised, and sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed based on the extent of inflammation, ulceration, and tissue damage.[8]

    • Gene Expression Analysis: RNA is extracted from colon tissue, and quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and adhesion molecules (ICAM-1).[1][2]

2. TNF-α-Induced Endothelial Permeability In Vitro

This assay assesses the ability of compounds to protect the integrity of the endothelial barrier from inflammatory stimuli.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or an endothelial cell line like EA.hy926 are cultured to form a confluent monolayer on Transwell inserts.[5]

  • Treatment: Cells are pre-incubated with SkQ1 (e.g., 20 nM) or other antioxidants (e.g., 1 mM NAC, 0.1 mM Trolox) for a specified period (e.g., 4 days) before being challenged with TNF-α (e.g., 10 ng/mL) for several hours.[5]

  • Permeability Measurement: A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber of the Transwell. The amount of dextran that passes through the endothelial monolayer into the lower chamber is quantified using a fluorescence plate reader, which is indicative of endothelial permeability.[5]

  • Immunofluorescence: To visualize changes in cell junctions, cells are fixed and stained for junctional proteins like VE-cadherin. Disruption and restoration of these junctions can be observed by fluorescence microscopy.

3. Dermal Wound Healing in Mice

This model evaluates the effect of SkQ1 on the inflammatory and regenerative phases of wound repair.

  • Wound Creation: Full-thickness excisional wounds are created on the dorsal skin of mice (e.g., aged or diabetic mice, which exhibit impaired healing).

  • SkQ1 Administration: SkQ1 can be administered systemically (e.g., in drinking water) or topically to the wound site.

  • Wound Healing Assessment:

    • Wound Closure Rate: The wound area is measured at regular intervals to determine the rate of closure.

    • Histological Analysis: Wound tissue is harvested at different time points and stained with H&E to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Immunohistochemistry can be used to quantify specific cell types, such as neutrophils (e.g., Ly-6G staining) and macrophages (e.g., F4/80 staining).[9]

Signaling Pathways and Mechanisms of Action

SkQ1 exerts its anti-inflammatory effects primarily by mitigating mitochondrial oxidative stress, which in turn modulates downstream signaling pathways. A key target is the NF-κB pathway, a central regulator of inflammation.

Caption: SkQ1 inhibits the NF-κB signaling pathway by scavenging mitochondrial ROS.

The diagram above illustrates how inflammatory stimuli like TNF-α can lead to the production of mitochondrial ROS (mtROS). mtROS contribute to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. SkQ1, by scavenging mtROS, intercepts this signaling cascade, thereby preventing the activation of NF-κB and reducing inflammation.[1][6][10]

Caption: Workflow for assessing SkQ1's effect in a DSS-induced colitis model.

Conclusion

The available preclinical data strongly support the anti-inflammatory potential of SkQ1 across a variety of disease models. Its ability to target the source of oxidative stress within mitochondria provides a distinct advantage over general antioxidants. By inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory mediators, SkQ1 demonstrates a robust and consistent anti-inflammatory effect. The comparative data suggest that SkQ1 is effective at nanomolar concentrations, potentially offering a higher potency compared to other antioxidants like NAC and Trolox which are used at much higher concentrations. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of SkQ1 in human inflammatory diseases.

References

A Comparative Analysis of Triphenylphosphonium-Based Compounds on Estrogen Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on triphenylphosphonium (TPP)-based compounds reveals a complex and varied impact on estrogen receptor (ER) activity. While initial studies on prominent mitochondria-targeted TPP compounds indicated a lack of direct estrogenic effects, recent findings with novel TPP derivatives suggest potential for indirect modulation of ER-positive cancer cell viability. This guide provides a comparative summary of the experimental data and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Early investigations into the estrogenic potential of mitochondria-targeted antioxidants, such as SkQ1 and C12TPP, have consistently shown that these compounds do not act as agonists for the estrogen receptor α (ERα).[1][2][3] In stark contrast to 17β-estradiol (E2), these TPP-based molecules failed to induce proliferation in ER-positive MCF-7 breast cancer cells or activate transcription of estrogen-responsive genes.[1][2][3] However, a recent 2025 study on a new series of alkyl triphenylphosphonium dipterocarpol (B1150813) derivatives has demonstrated significant cytotoxic activity against MCF-7 cells, with molecular docking studies suggesting a potential antagonistic interaction with ERα.[4][5][6][7] This highlights a critical distinction: while some TPP compounds are inert in terms of direct estrogenic signaling, others may exert anti-cancer effects in ER-positive cells through mechanisms that may involve the estrogen receptor.

Comparative Data on TPP-Based Compounds

The following tables summarize the quantitative data from key studies on the effects of various TPP-based compounds on ER-positive cell lines.

CompoundCell LineAssayConcentrationResultConclusionReference
SkQ1MCF-7Cell Proliferation0.2 - 20 nMNo increase in proliferationNot an ERα agonist[1],[2],[3]
C12TPPMCF-7Cell Proliferation0.2 - 20 nMNo increase in proliferationNot an ERα agonist[1],[2],[3]
SkQ1MCF-7ERE-Luciferase20 nMNo increase in luciferase activityNot an ERα agonist[1],[3]
C12TPPMCF-7ERE-Luciferase20 nMNo increase in luciferase activityNot an ERα agonist[1]
SkQ1MCF-7Real-Time PCRNot specifiedNo significant upregulation of GREB1, TFF1, COX6, IGFBP4Not an ERα agonist[1]

Table 1: Summary of Studies on Mitochondria-Targeted TPP Compounds.

CompoundCell LineAssayIC50 Value (µM)Potential MechanismReference
Alkyl TPP Dipterocarpol Derivative 1MCF-7Cytotoxicity1.84 - 24.72 (range for 6 derivatives)ERα antagonist (based on docking)[4],[5],[6],[7]
Alkyl TPP Dipterocarpol Derivative 2MCF-7Cytotoxicity2.13ERα antagonist (based on docking)[4],[5]
Alkyl TPP Dipterocarpol Derivative 4MCF-7Cytotoxicity1.84ERα antagonist (based on docking)[4],[5]

Table 2: Cytotoxic Activity of Novel TPP-Dipterocarpol Derivatives.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binding & HSP Dissociation ER->ER ER_HSP Inactive ER-HSP Complex ER->ER_HSP ERE Estrogen Response Element (ERE) ER->ERE Nuclear Translocation & DNA Binding HSP Heat Shock Proteins HSP->ER_HSP Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA

Caption: Classical estrogen receptor signaling pathway.

Luciferase_Assay_Workflow MCF7 MCF-7 Cells Transfection Transfect with ERE-Luciferase Plasmid MCF7->Transfection Incubation Incubate (24h) Transfection->Incubation Treatment Treat with TPP Compounds (e.g., SkQ1, C12TPP) or E2 Incubation->Treatment Incubation2 Incubate (24h) Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Measurement Measure Luciferase Activity (Luminescence) Lysis->Measurement

Caption: Workflow for ERE-luciferase reporter assay.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: ER-positive human breast adenocarcinoma MCF-7 cells and ER-negative MDA-MB-231 cells were utilized in the cited studies.[1]

  • Culture Conditions: Cells were maintained in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere. For experiments, phenol-red-free DMEM with charcoal-stripped FBS was used to eliminate external estrogenic effects.[2]

  • Compounds: SkQ1, C12TPP, and SkQR1 were synthesized as bromide salts. 17β-Estradiol (E2) served as a positive control and fulvestrant (B1683766) as an ERα antagonist.[2]

Cell Proliferation Assay (Resazurin Assay)
  • MCF-7 cells were seeded in 96-well plates at a density of approximately 5,000 cells per well.[6]

  • After 24 hours, the medium was replaced with phenol-red-free medium containing the test compounds (e.g., SkQ1, C12TPP at 0.2 to 20 nM) or controls (E2, fulvestrant).[1][2]

  • Cells were incubated for 48 hours.[6]

  • Resazurin (B115843) solution was added to each well, and cells were incubated for a further 2-4 hours.

  • Fluorescence was measured to determine cell viability, which is proportional to the conversion of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.

ERE-Luciferase Reporter Gene Assay
  • MCF-7 cells were transiently transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid (e.g., ERE3–Luc).[1][3]

  • 24 hours post-transfection, the cells were treated with the TPP-based compounds, E2 (positive control), or E2 plus fulvestrant (antagonist control).[1]

  • Following another 24-hour incubation period, the cells were lysed.[1]

  • Luciferase activity in the cell lysates was measured using a luminometer. The luminescence signal is directly proportional to the transcriptional activity of the ER. Luminescence was normalized to the total protein content.[1]

Real-Time PCR for Estrogen-Responsive Genes
  • MCF-7 cells were treated with SkQ1, E2, fulvestrant, or a combination for a specified period.

  • Total RNA was extracted from the cells using standard methods.

  • cDNA was synthesized from the RNA templates.

  • Quantitative real-time PCR was performed using primers specific for estrogen-dependent genes such as GREB1, TFF1, COX6, and IGFBP4.[1]

  • Gene expression levels were normalized to a housekeeping gene, and the relative changes in mRNA levels were calculated.

Conclusion

The interaction of TPP-based compounds with the estrogen receptor is not uniform and appears to be highly dependent on the specific molecular structure. While widely used mitochondria-targeted antioxidants like SkQ1 and C12TPP do not exhibit direct estrogenic or anti-estrogenic activity, newer TPP derivatives are emerging as cytotoxic agents in ER-positive breast cancer cells, with in silico evidence pointing towards ERα as a potential target.[4][5][7] These findings open a new avenue for the development of mitochondria-targeted cancer therapies that may also leverage the hormonal vulnerabilities of certain tumors. Further research is required to elucidate the precise mechanism of action of these novel cytotoxic TPP compounds and to validate their interaction with the estrogen receptor through direct binding assays.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyltriphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
Decyltriphenylphosphonium bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。